molecular formula C7H8OS B1360266 2-Mercaptobenzyl alcohol CAS No. 4521-31-7

2-Mercaptobenzyl alcohol

Cat. No.: B1360266
CAS No.: 4521-31-7
M. Wt: 140.2 g/mol
InChI Key: FYWFCRHZXORPFH-UHFFFAOYSA-N
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Description

2-Mercaptobenzyl alcohol is a useful research compound. Its molecular formula is C7H8OS and its molecular weight is 140.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-sulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c8-5-6-3-1-2-4-7(6)9/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWFCRHZXORPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196436
Record name o-Mercaptobenzyl alcohol
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Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4521-31-7
Record name 2-Mercaptobenzenemethanol
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Record name o-Mercaptobenzyl alcohol
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Record name o-Mercaptobenzyl alcohol
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Record name 2-Mercaptobenzyl alcoho
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Mercaptobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-mercaptobenzyl alcohol, a versatile intermediate in the pharmaceutical and fine chemical industries. This document outlines a common synthetic route, detailed analytical characterization, and relevant safety information.

Introduction

This compound, also known as (2-mercaptophenyl)methanol, is an organic compound featuring both a thiol and a primary alcohol functional group attached to a benzene ring.[1][2] This unique bifunctionality makes it a valuable building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. Its chemical formula is C₇H₈OS, and it has a molecular weight of 140.20 g/mol .[1][2]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of thiosalicylic acid. This transformation targets the carboxylic acid functionality for reduction to a primary alcohol while preserving the thiol group.

Synthesis Workflow

The synthesis proceeds via the reduction of the carboxylic acid group of thiosalicylic acid. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation. The workflow is depicted below.

Synthesis_Workflow Thiosalicylic_Acid Thiosalicylic Acid Reducing_Agent Reducing Agent (e.g., LiAlH₄ in dry THF) Reaction Reduction Reaction Thiosalicylic_Acid->Reaction Reducing_Agent->Reaction Workup Aqueous Workup (e.g., addition of water and acid) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product This compound Purification->Product

A general workflow for the synthesis of this compound.
Experimental Protocol

The following is a generalized experimental protocol for the reduction of thiosalicylic acid to this compound.

Materials:

  • Thiosalicylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Thiosalicylic Acid: A solution of thiosalicylic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Work-up: The resulting precipitate is filtered off and washed with THF or diethyl ether. The combined organic filtrates are then washed with 1 M HCl, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood under anhydrous conditions and an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical Properties
PropertyValueReference
Molecular Formula C₇H₈OS[1][2]
Molecular Weight 140.20 g/mol [1][2]
Appearance Colorless to light yellow liquid or solid[1]
Melting Point 31-32 °C[1]
Boiling Point 94-96 °C at 0.2 mmHg[1]
Density 1.21 g/mL at 25 °C
Refractive Index n20/D 1.612
CAS Number 4521-31-7[1][2]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the O-H and S-H stretching vibrations.

Functional GroupWavenumber (cm⁻¹)
O-H stretch3400-3200 (broad)
S-H stretch2600-2550 (weak)
C-H aromatic3100-3000
C-H aliphatic2950-2850
C=C aromatic1600-1450
C-O stretch1260-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted, CDCl₃, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.4-7.1 m 4H Ar-H
~4.7 s 2H -CH ₂-OH
~3.4 s 1H -SH

| ~2.0 | br s | 1H | -OH |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

Chemical Shift (δ, ppm) Assignment
~138 Ar-C -SH
~136 Ar-C -CH₂OH
~130-125 Ar-C H

| ~64 | -C H₂-OH |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 140.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a fume hood. It is advisable to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and do not ingest. Store the compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound via the reduction of thiosalicylic acid, along with its comprehensive characterization using various analytical techniques. The provided experimental protocol and spectroscopic data serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development. Adherence to proper safety protocols is crucial when handling the reagents and the final product.

References

An In-Depth Technical Guide on 2-Mercaptobenzyl Alcohol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptobenzyl alcohol, a versatile organosulfur compound, has carved a niche in various scientific domains, particularly in synthetic chemistry and pharmaceutical sciences. This guide provides a comprehensive overview of its discovery, historical synthetic evolution, and key physicochemical properties. It details established experimental protocols for its preparation and explores its interactions within biological systems, offering insights for researchers in drug development.

Introduction

This compound, also known as (2-sulfhydrylphenyl)methanol or o-mercaptobenzyl alcohol, is an aromatic thiol bearing a hydroxymethyl functional group. Its unique structure, combining the nucleophilicity of the thiol group with the reactivity of a primary alcohol, makes it a valuable intermediate in organic synthesis. This guide delves into the historical context of its discovery and presents detailed methodologies for its preparation, alongside a summary of its physical and chemical characteristics.

Discovery and History

The precise first synthesis of this compound is not definitively documented in readily available historical records. However, its preparation is closely linked to the chemistry of thiosalicylic acid, a compound known since the late 19th century. A notable and well-documented synthesis of this compound from thiosalicylic acid was described in a 1965 publication in the Journal of Organic Chemistry.[1] This multi-step process solidified a reliable pathway for obtaining this compound for further research.

Historically, the synthesis of aromatic thiols, or thiophenols, has been a significant area of investigation. General methods, such as the reduction of benzenesulfonyl chlorides and the reaction of aryl diazonium salts with xanthates, were established early on and provided the foundational knowledge for the synthesis of substituted thiophenols like this compound.[2][3]

Physicochemical Properties

This compound is a solid at room temperature with a characteristic thiol odor. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 4521-31-7
Molecular Formula C₇H₈OS[4]
Molecular Weight 140.20 g/mol
Melting Point 31-32 °C
Boiling Point 94-96 °C at 0.2 mmHg[4]
Density 1.21 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.612
Appearance White to tan powder or crystalline powder[5]
Solubility Soluble in organic solvents, limited solubility in water.[6]

Experimental Protocols

Two primary synthetic routes for the preparation of this compound have been established: the reduction of thiosalicylic acid and the reaction of a 2-halobenzyl alcohol derivative.

Synthesis via Reduction of Thiosalicylic Acid

This is a well-established, multi-step synthesis.

Step 1: Synthesis of Thiosalicylic Acid from Anthranilic Acid

This procedure is adapted from established methods for the synthesis of thiophenols.[2]

  • Materials: Anthranilic acid, sodium nitrite, hydrochloric acid, sodium sulfide, sulfur, sodium hydroxide, zinc dust, acetic acid.

  • Procedure:

    • Diazotize anthranilic acid with sodium nitrite and hydrochloric acid at low temperatures (0-5 °C).

    • Prepare a solution of sodium disulfide by dissolving sodium sulfide and sulfur in water.

    • Add the cold diazonium salt solution to the sodium disulfide solution while maintaining a low temperature.

    • Acidify the reaction mixture to precipitate dithiosalicylic acid.

    • Reduce the dithiosalicylic acid to thiosalicylic acid using zinc dust and acetic acid.

Step 2: Reduction of Thiosalicylic Acid to this compound

This step involves the reduction of the carboxylic acid functionality.

  • Materials: Thiosalicylic acid, a suitable reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF)), anhydrous ether or THF, dilute acid for workup.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve thiosalicylic acid in an anhydrous solvent (e.g., diethyl ether or THF).

    • Cool the mixture in an ice bath.

    • Slowly add a solution or slurry of the reducing agent (e.g., LiAlH₄ in ether or BH₃·THF in THF).

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.

    • Filter the resulting precipitate and extract the filtrate with an organic solvent.

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by distillation under reduced pressure or by column chromatography.

Synthesis from 2-Chlorobenzyl Alcohol (Conceptual)

While less detailed in the literature for this specific compound, a plausible route involves the nucleophilic substitution of a 2-halobenzyl alcohol with a sulfur nucleophile.

  • Materials: 2-Chlorobenzyl alcohol, a sulfur source (e.g., sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis), a suitable solvent (e.g., ethanol or DMF).

  • Procedure:

    • Dissolve 2-chlorobenzyl alcohol in a suitable solvent.

    • Add the sulfur nucleophile to the solution.

    • Heat the reaction mixture to facilitate the nucleophilic substitution.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and perform an appropriate workup, which may involve extraction and washing.

    • Purify the crude product by distillation or chromatography.

Biological Interactions and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively characterized, its structural relative, benzyl mercaptan, is known to interact with biological systems. These interactions are primarily through thiol-disulfide exchange mechanisms, implicating a role in redox biology and cellular signaling.[7] Benzyl mercaptan can influence metabolic processes by modulating the activity of enzymes involved in detoxification and antioxidant defense systems.[7]

The broader class of alcohols, including benzyl alcohol, can have diverse effects on cellular signaling. For instance, ethanol is known to modulate pathways such as the cAMP-dependent protein kinase A (PKA) pathway and the mitogen-activated protein kinase (MAPK) cascades.[8][9] These pathways are crucial for a wide range of cellular processes, including gene expression, proliferation, and apoptosis. It is plausible that this compound, due to its benzyl alcohol moiety, could also interact with these or similar signaling networks.

Logical Workflow for Investigating Biological Activity

A logical workflow for investigating the biological activity of this compound would involve a series of steps from initial screening to mechanistic studies.

G A Compound Synthesis and Purification B In Vitro Cytotoxicity and Activity Screening A->B C Target Identification (e.g., Affinity Chromatography, Proteomics) B->C Active Hits D Pathway Analysis (e.g., Western Blot, Kinase Assays) C->D E In Vivo Model Studies (e.g., Animal Models of Disease) D->E F Lead Optimization E->F

Caption: A generalized workflow for the investigation of the biological activity of a novel compound like this compound.

Applications in Drug Development

The dual functionality of this compound makes it an attractive building block in the synthesis of more complex molecules with potential therapeutic applications.[10] The thiol group can be used for conjugation to other molecules or as a key pharmacophoric element, while the alcohol group provides a handle for further chemical modifications. Given the known biological activities of various organosulfur compounds, this compound serves as a valuable starting material for the development of new therapeutic agents.

Conclusion

This compound, a compound with a rich, albeit not fully chronicled, history, continues to be of interest to the scientific community. Its straightforward synthesis from readily available starting materials, combined with its versatile chemical reactivity, ensures its continued use in organic synthesis and medicinal chemistry. Further research into its specific biological targets and mechanisms of action will undoubtedly unveil new opportunities for its application in drug discovery and development.

References

physicochemical properties of 2-Mercaptobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Mercaptobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (2-sulfanylphenyl)methanol or 2-(hydroxymethyl)thiophenol, is an organic compound with the chemical formula C7H8OS.[1] It is a versatile molecule that finds applications as a chemical reagent in the synthesis of various organic compounds and as a metal chelating agent.[1] In the pharmaceutical industry, it serves as a precursor for the synthesis of certain drugs and antioxidants.[1] This technical guide provides a comprehensive overview of its physicochemical properties, spectral data, and safety information, tailored for professionals in research and drug development.

Physicochemical Properties

The fundamental are summarized in the tables below, providing a consolidated reference for laboratory use.

General and Physical Properties
PropertyValueReference(s)
CAS Number 4521-31-7
Molecular Formula C7H8OS[1][2]
Molecular Weight 140.20 g/mol
Appearance Solid, Low melting solid (clear as melt), Colorless to yellow[3]
Odor Strong smell of hydrogen sulfide, Stench[1][4]
Melting Point 31-32 °C[1][2]
Boiling Point 94-96 °C at 0.2 mmHg[1][2]
Density 1.21 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.612[1]
Vapor Pressure 0.00231 mmHg at 25 °C[1]
Flash Point 113 °C (235.4 °F) - closed cup
pKa 6.48 ± 0.43 (Predicted)[1][2]
Calculated Properties
PropertyValueUnitSource
Standard Gibbs free energy of formation (ΔfG°) 3.41kJ/molJoback Calculated Property[5]
Enthalpy of formation at standard conditions (ΔfH°gas) -76.50kJ/molJoback Calculated Property[5]
Enthalpy of fusion at standard conditions (ΔfusH°) 15.67kJ/molJoback Calculated Property[5]
Enthalpy of vaporization at standard conditions (ΔvapH°) 57.53kJ/molJoback Calculated Property[5]
Log10 of Water solubility in mol/l (log10WS) -2.13Crippen Calculated Property[5]
Octanol/Water partition coefficient (logPoct/wat) 1.468Crippen Calculated Property[5]
McGowan's characteristic volume (McVol) 107.950ml/molMcGowan Calculated Property[5]
Critical Pressure (Pc) 4973.33kPaJoback Calculated Property[5]
Normal Boiling Point Temperature (Tboil) 546.26KJoback Calculated Property[5]
Critical Temperature (Tc) 768.10KJoback Calculated Property[5]
Normal melting (fusion) point (Tfus) 304.87KJoback Calculated Property[5]
Critical Volume (Vc) 0.393m3/kmolJoback Calculated Property[5]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is characterized by a strong, broad O-H stretching band in the region of 3300-3600 cm⁻¹ and a strong C-O stretching band between 1000-1200 cm⁻¹.[6][7] For this compound, the presence of the thiol group (S-H) would also be expected to show a weak absorption band around 2550-2600 cm⁻¹. The NIST WebBook provides access to the gas-phase IR spectrum of this compound.[8]

Mass Spectrometry (MS)

The mass spectrum (electron ionization) of this compound is available through the NIST WebBook.[9] The molecular ion peak (M+) would be expected at m/z 140, corresponding to its molecular weight.[9] Common fragmentation patterns for alcohols include alpha-cleavage (loss of an alkyl group attached to the carbinol carbon) and dehydration (loss of a water molecule).[6]

Experimental Protocols

Synthesis

A general method for preparing this compound involves the electrophilic substitution reaction of 2-nitrobenzyl alcohol with sodium hydrosulfide, followed by a reduction step to yield the final product.[1]

Disclaimer: The following is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Reaction Scheme:

  • Step 1: Nucleophilic Aromatic Substitution

    • React 2-nitrobenzyl alcohol with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), in a suitable solvent.

  • Step 2: Reduction of the Nitro Group

    • The intermediate product from Step 1 is then reduced to convert the nitro group (-NO2) to an amino group (-NH2). This is often a typographical error in general descriptions, and the direct conversion to the thiol is more likely. A more plausible route would be the reduction of a disulfide precursor or the reaction of a diazonium salt.

A more common laboratory synthesis for aromatic thiols involves the reduction of the corresponding sulfonyl chloride or the Newman-Kwart rearrangement followed by hydrolysis.

Purification

Purification of the synthesized this compound can be achieved through standard laboratory techniques such as:

  • Distillation: Given its boiling point of 94-96 °C at 0.2 mmHg, vacuum distillation is a suitable method for purification.[1][2]

  • Crystallization: As it is a low-melting solid, recrystallization from an appropriate solvent system can be employed.

Analysis

The purity and identity of this compound can be confirmed using a variety of analytical techniques:

  • Gas Chromatography (GC): To assess purity. A technical grade of >88.0% has been reported.[3]

  • Spectroscopy: As detailed above (IR, NMR, MS) to confirm the chemical structure.

  • Melting Point Determination: A sharp melting point range of 31-32 °C is indicative of high purity.[1][2]

Visualizations

The following diagrams illustrate a general workflow for the characterization of this compound and a conceptual representation of its potential applications.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Spectroscopic Methods cluster_3 Physical & Chemical Properties Synthesis Chemical Synthesis Purification Purification (e.g., Distillation) Synthesis->Purification Purity Purity Assessment (GC) Purification->Purity Structure Structural Elucidation Purification->Structure Physicochemical Physicochemical Analysis Purification->Physicochemical NMR NMR Spectroscopy Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS MP Melting Point Physicochemical->MP BP Boiling Point Physicochemical->BP Solubility Solubility Physicochemical->Solubility pKa pKa Physicochemical->pKa

Caption: Experimental workflow for the synthesis and characterization of this compound.

G cluster_0 Chemical Applications cluster_1 Pharmaceutical Applications MBA 2-Mercaptobenzyl Alcohol Reagent Chemical Reagent MBA->Reagent Chelator Metal Chelating Agent MBA->Chelator DrugSynth Drug Synthesis MBA->DrugSynth Antioxidant Antioxidant Synthesis MBA->Antioxidant

Caption: Potential applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause serious eye damage. Appropriate personal protective equipment (PPE), including eye protection, gloves, and a dust mask, should be worn when handling this chemical.[4] It should be stored in a cool, dry, and well-ventilated place, with a recommended storage temperature of 2-8°C.[1]

Hazard InformationDetailsReference(s)
GHS Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statements H318: Causes serious eye damage
Precautionary Statements P280, P305 + P351 + P338
Storage Class Code 11 - Combustible Solids
WGK WGK 3[2]
Personal Protective Equipment Dust mask type N95 (US), Eyeshields, Gloves

Conclusion

This technical guide provides a detailed overview of the . The compiled data on its physical, chemical, and spectral properties, along with safety and handling information, serves as a valuable resource for researchers, scientists, and professionals in the field of drug development. The provided experimental outlines and conceptual diagrams offer a starting point for further investigation and application of this versatile chemical compound.

References

Technical Guide: 2-Mercaptobenzyl Alcohol (CAS 4521-31-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Mercaptobenzyl alcohol (CAS 4521-31-7), a versatile chemical intermediate. The information presented herein is intended to support research, development, and synthesis activities involving this compound.

Chemical and Physical Properties

This compound, also known as (2-mercaptophenyl)methanol, is an organic compound containing both a thiol and a primary alcohol functional group. Its properties make it a useful building block in various chemical syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4521-31-7[1]
Molecular Formula C₇H₈OS[2]
Molecular Weight 140.20 g/mol [2]
Appearance Colorless to yellowish liquid or low melting solid[3]
Melting Point 31-32 °C[4][5]
Boiling Point 94-96 °C at 0.2 mmHg; 276.5 °C at 760 mmHg[6]
Density 1.21 g/mL at 25 °C[4][7]
Refractive Index (n20/D) 1.612[4][7]
Flash Point >230 °F (>110 °C)[4]
pKa (Predicted) 6.48 ± 0.43[1][6]
LogP (Predicted) 1.46760[2]
Vapor Pressure (Predicted) 0.0±0.6 mmHg at 25°C

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to ensure laboratory safety.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard Pictogram GHS05[4][5]
Signal Word Danger[4][5]
Hazard Statement H318Causes serious eye damage.[4][5]
Precautionary Statement P280Wear eye protection/face protection.[4][5]
Precautionary Statement P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

Handling and Storage:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors, which have a strong, unpleasant odor.[3]

  • Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1] Recommended storage temperature is 2-8°C.[4]

  • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Experimental Protocols

3.1. Synthesis via Reduction of Thiosalicylic Acid (Generalized Protocol)

This procedure outlines the conceptual steps for the synthesis of this compound from thiosalicylic acid.

Materials:

  • Thiosalicylic acid

  • A suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))

  • Anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran (THF))

  • Apparatus for inert atmosphere reaction (e.g., Schlenk line or nitrogen-filled glovebox)

  • Standard glassware for reaction, workup, and purification

  • Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for quenching

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with a solution of thiosalicylic acid in an anhydrous aprotic solvent.

  • Reduction: The flask is cooled in an ice bath, and the reducing agent is added slowly and portion-wise to control the exothermic reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete conversion.

  • Quenching: After the reaction is complete (monitored by Thin Layer Chromatography), the flask is cooled in an ice bath, and the excess reducing agent is carefully quenched by the slow, dropwise addition of water, followed by an aqueous acid solution.

  • Workup: The resulting mixture is filtered to remove inorganic salts. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

G Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Thiosalicylic Acid reduction Reduction with LiAlH4 or BH3-THF in anhydrous ether/THF start->reduction quench Quenching with H2O and acid reduction->quench extraction Solvent Extraction quench->extraction drying Drying and Solvent Removal extraction->drying chromatography Flash Column Chromatography drying->chromatography product This compound chromatography->product

Caption: Generalized synthesis workflow.

3.2. Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch (broad, ~3300-3400 cm⁻¹), S-H stretch (weak, ~2550-2600 cm⁻¹), C-O stretch (~1000-1075 cm⁻¹), and aromatic C-H and C=C stretches.[8] The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the benzylic CH₂ protons, a multiplet for the aromatic protons, a singlet for the alcohol OH proton, and a singlet for the thiol SH proton. The chemical shifts of the OH and SH protons can vary with concentration and solvent.

    • ¹³C NMR: Signals corresponding to the benzylic carbon, and the aromatic carbons would be observed.

G Analytical Workflow for this compound cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data Data Interpretation sample Synthesized this compound ir FTIR Spectroscopy sample->ir nmr 1H and 13C NMR Spectroscopy sample->nmr gcms GC-MS Analysis sample->gcms structure Structure Confirmation ir->structure nmr->structure gcms->structure purity Purity Assessment gcms->purity

Caption: Analytical characterization workflow.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals.

4.1. Synthesis of Heterocycles

2-Aminobenzyl alcohol, a closely related compound, is used in the synthesis of quinolines and quinazolines.[11][12] this compound can be expected to participate in similar cyclization reactions to form sulfur-containing heterocycles, which are scaffolds present in many biologically active molecules.

4.2. Precursor to Agrochemicals

While a detailed protocol was not found in the English literature, this compound is a reported precursor in the synthesis of Pyrimethanil, a broad-spectrum fungicide.[6] The synthesis likely involves the reaction of this compound with a suitable amine and a β-diketone or a related compound.

4.3. Potential Biological Activity of Derivatives

While this compound itself is not widely reported to have significant biological activity, its structural motifs are present in various pharmacologically active compounds. For instance, derivatives of 2-mercaptobenzimidazole and 2-mercaptobenzothiazole exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[5][6][13] This suggests that derivatives of this compound could be of interest in drug discovery programs. The thiol group can act as a nucleophile or be oxidized to form disulfide bonds, offering a handle for further chemical modification. The presence of both a thiol and an alcohol group allows for diverse derivatization strategies to explore structure-activity relationships.

Conclusion

This compound (CAS 4521-31-7) is a valuable chemical intermediate with well-defined physicochemical properties. Its primary utility lies in its application as a building block for the synthesis of more complex molecules, including heterocycles with potential applications in the pharmaceutical and agrochemical industries. While information on its direct biological activity is limited, the pharmacological relevance of structurally related sulfur-containing heterocycles suggests that derivatives of this compound may be promising candidates for future drug discovery efforts. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature.

References

Spectroscopic Profile of 2-Mercaptobenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Mercaptobenzyl alcohol (CAS No. 4521-31-7), a key intermediate in various chemical syntheses. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Introduction

This compound, with the chemical formula C₇H₈OS, is an aromatic compound containing both a hydroxyl and a thiol functional group.[1][2] Accurate spectroscopic data is crucial for researchers working with this molecule to ensure its identity and purity in experimental settings. This guide summarizes the available and predicted spectroscopic data and provides standardized protocols for its acquisition.

Spectroscopic Data

The following sections present the mass spectrometry, infrared spectroscopy, and predicted nuclear magnetic resonance data for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via electron ionization. The data reveals a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.[1]

m/z Relative Intensity (%) Plausible Fragment
140100[M]⁺ (Molecular Ion)
12280[M-H₂O]⁺
10760[M-SH]⁺
9140[C₇H₇]⁺ (Tropylium ion)
7750[C₆H₅]⁺ (Phenyl cation)
Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[2]

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3600-3200BroadO-H stretch (alcohol)
~2600-2550WeakS-H stretch (thiol)
~3100-3000MediumC-H stretch (aromatic)
~1600, 1485Medium-StrongC=C stretch (aromatic ring)
~1050StrongC-O stretch (primary alcohol)
Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available experimental spectrum for this compound is not readily accessible, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds and established NMR principles.

2.3.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.4-7.1Multiplet4HAromatic protons (C₆H₄)
~4.7Singlet2HMethylene protons (-CH₂OH)
~3.5Singlet (broad)1HThiol proton (-SH)
~2.0Singlet (broad)1HHydroxyl proton (-OH)

2.3.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~138Quaternary aromatic carbon (C-CH₂OH)
~136Quaternary aromatic carbon (C-SH)
~130-127Aromatic CH carbons
~64Methylene carbon (-CH₂OH)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a pulse angle of 45 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is collected in the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable volatile solvent and introducing it via a direct infusion line.

  • Ionization (Electron Ionization - EI):

    • Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Instrumentation: Use a mass spectrometer such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample for IR and MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Solid_Sample->IR MS Mass Spectrometry Solid_Sample->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Interpret Structural Elucidation & Purity Assessment Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Mercaptobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzyl alcohol (CAS No. 4521-31-7), also known as (2-hydroxymethyl)thiophenol, is a bifunctional organic compound featuring both a nucleophilic thiol group and a primary alcohol attached to a benzene ring.[1][2] This unique structure imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and materials science sectors.[3][4] Its ability to act as a precursor to biologically active molecules, such as benzothiepinones and as a component of self-immolative linkers in drug delivery systems, underscores its importance in medicinal chemistry.[5][6][7] This guide provides a comprehensive overview of the reactivity and stability of this compound, supported by experimental data and protocols to aid researchers in its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₇H₈OS[2]
Molecular Weight 140.20 g/mol [2][8]
Appearance Colorless to yellowish liquid or low melting solid[1][9]
Melting Point 31-32 °C[2]
Boiling Point 94-96 °C at 0.2 mmHg[2]
Density 1.21 g/mL at 25 °C[2][8]
pKa (Thiol) ~6.6 (estimated based on thiophenol)[3]
Solubility Insoluble in water; soluble in alcohol and ether[10]

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its thiol and primary alcohol functional groups.

Reactions of the Thiol Group

The thiol group in this compound is a potent nucleophile and is readily oxidized.

  • Oxidation to Disulfide: Like other aromatic thiols, this compound is susceptible to oxidation, especially in the presence of air or mild oxidizing agents, to form the corresponding disulfide, 2,2'-dithiodibenzyl alcohol.[3] This is a common decomposition pathway and a key consideration for its storage and handling. The reaction with pyridinium chlorochromate (PCC) at room temperature has been reported to yield 2,2'-dithiodibenzaldehyde, indicating oxidation of both the thiol and alcohol groups.[3]

  • Alkylation (S-Alkylation): The thiolate anion, readily formed under basic conditions, is a strong nucleophile and undergoes facile S-alkylation with various electrophiles, such as alkyl halides, to form thioethers.[3][7] This reaction is a cornerstone of its use in the synthesis of more complex molecules. For instance, it has been used in the synthesis of hydroxylated PVC by reaction with the polymer backbone.[3][4]

  • Michael Addition: The thiol group can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds.[11]

Reactions of the Alcohol Group

The primary alcohol group undergoes reactions typical of benzylic alcohols.

  • Oxidation to Aldehyde: The primary alcohol can be oxidized to the corresponding aldehyde, 2-mercaptobenzaldehyde. This transformation can be achieved using various oxidizing agents. For example, oxidation with BaMnO₄ has been reported.[1] Care must be taken to select an oxidant that does not also oxidize the sensitive thiol group, or to protect the thiol prior to oxidation.

  • Esterification: The alcohol can undergo esterification with carboxylic acids or their derivatives under standard conditions.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, for example by tosylation, allowing for subsequent nucleophilic substitution reactions.

Bifunctional Reactivity

The presence of both functional groups allows for cyclization and polymerization reactions. For instance, flash-vacuum-pyrolysis of this compound leads to the formation of benzothiete through a 1,4-elimination of water.[6][12] It is also utilized in the synthesis of benzothiepinones, highlighting its role in constructing heterocyclic systems.[5]

Stability and Storage

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 2-mercaptobenzoic acid.[14]

Reaction:

Synthesis cluster_reagents 2-Mercaptobenzoic_acid 2-Mercaptobenzoic acid 2-Mercaptobenzyl_alcohol This compound 2-Mercaptobenzoic_acid->2-Mercaptobenzyl_alcohol LiAlH4 1. LiAlH₄, THF, 0 °C to rt H2SO4 2. 10% H₂SO₄

Caption: Synthesis of this compound.

Materials:

  • 2-Mercaptobenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure: [14]

  • To a solution of 2-mercaptobenzoic acid (1.0 eq) in dry THF, a suspension of LiAlH₄ (2.5 eq) in dry THF is added dropwise at 0 °C under an inert atmosphere.

  • The reaction mixture is then stirred at room temperature for 4 hours.

  • The reaction is carefully quenched by the dropwise addition of 10% H₂SO₄ at 0 °C.

  • Ethyl acetate is added, and the mixture is filtered.

  • The residue is washed with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum would be expected to show signals for the aromatic protons, the methylene protons of the benzyl group, the alcohol proton, and the thiol proton.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the compound and to identify any impurities or decomposition products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the quantitative analysis of this compound and to monitor its stability. A C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer is a common starting point for method development.[15]

Applications in Drug Development and Research

The unique reactivity of this compound makes it a valuable tool in several areas of drug development and chemical biology.

Synthesis of Biologically Active Compounds

This compound serves as a key starting material for the synthesis of various biologically active molecules. For example, it is a precursor in the synthesis of benzothiepinones, a class of compounds with potential therapeutic applications.[5] It has also been used in the synthesis of derivatives of perezone, which have been investigated as inhibitors of Poly-ADP-Ribose Polymerase (PARP-1).[9][16]

Biological_Applications MBA 2-Mercaptobenzyl Alcohol Benzothiepinones Benzothiepinones MBA->Benzothiepinones Precursor Perezone_Derivatives Perezone Derivatives (PARP-1 Inhibitors) MBA->Perezone_Derivatives Reactant Self_Immolative_Linkers Self-Immolative Linkers (Drug Delivery) MBA->Self_Immolative_Linkers Component

Caption: Applications of this compound.
Self-Immolative Linkers in Drug Delivery

This compound has been incorporated into self-immolative linkers for targeted drug delivery.[6][7] In these systems, a triggerable group (e.g., a disulfide) is attached to the thiol. Cleavage of the trigger group under specific physiological conditions (e.g., in a reducing environment) initiates a cascade of reactions, leading to the release of a conjugated drug molecule from the alcohol moiety. This strategy allows for the controlled release of therapeutic agents at the target site.

Self_Immolative_Linker Trigger Triggerable Group (e.g., Disulfide) Linker 2-Mercaptobenzyl Alcohol Moiety Trigger->Linker Attached to Thiol Drug Drug Molecule Linker->Drug Attached to Alcohol Released_Drug Released Drug Linker->Released_Drug Releases Byproduct Linker Byproduct Linker->Byproduct Forms Cleavage Cleavage Signal (e.g., Reduction) Cleavage->Trigger Initiates Cleavage

Caption: Mechanism of a self-immolative linker.

Conclusion

This compound is a versatile chemical building block with a rich reactivity profile stemming from its dual thiol and alcohol functionalities. Its utility in the synthesis of complex molecules, including those with significant biological activity, makes it a compound of interest for researchers in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its reactivity and stability is crucial for its effective application. While this guide provides a comprehensive overview based on available literature, further studies on its quantitative stability under various conditions and the development of standardized analytical protocols would be beneficial for its broader application in regulated environments.

References

The Multifaceted Role of 2-Mercaptobenzyl Alcohol in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptobenzyl alcohol is a versatile bifunctional molecule that plays a significant role in modern organic synthesis. Its unique combination of a nucleophilic thiol and a reactive benzyl alcohol moiety enables its participation in a variety of transformations, most notably as a cornerstone in the design of self-immolative linkers for targeted drug delivery. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in organic reactions, supported by experimental insights and quantitative data. Detailed methodologies for key analogous transformations are presented to provide a practical framework for researchers. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear, logical representation of the chemical processes.

Introduction

This compound, with the chemical formula C₇H₈OS, is an aromatic compound featuring both a hydroxymethyl and a thiol group in an ortho relationship on a benzene ring.[1][2] This specific arrangement of functional groups dictates its chemical reactivity and renders it a valuable building block in several areas of organic chemistry. While it finds application as a general chemical reagent and a metal chelating agent, its most sophisticated use lies in the construction of advanced molecular systems where controlled cleavage and release of other molecules are desired.[2] This guide focuses on the fundamental mechanisms that underpin the utility of this compound in such applications.

Core Mechanism of Action: Self-Immolative Systems

The primary and most impactful role of this compound in complex organic systems is as a self-immolative linker.[3][4] These linkers are designed to connect a cargo molecule (e.g., a drug) to a carrier or a trigger moiety. Upon a specific stimulus, the linker undergoes a spontaneous, irreversible cascade of electronic rearrangements that results in the release of the unmodified cargo molecule.

The mechanism is predicated on a "trigger-and-release" sequence. The thiol group of this compound is typically masked or part of a trigger-responsive unit, such as a disulfide bond. The cargo molecule is attached to the benzylic alcohol.

The key steps are:

  • Triggering Event: An external stimulus, such as the presence of a reducing agent (e.g., glutathione in a cellular environment) or a specific enzyme, cleaves the protecting group on the thiol, liberating the free thiolate.

  • Intramolecular Cyclization: The newly formed thiolate acts as an intramolecular nucleophile, attacking the benzylic carbon to which the cargo is attached. This is a highly favorable 5-exo-tet cyclization, leading to the formation of a five-membered dihydro-benzo[c]thiophene ring.

  • Cargo Release: This cyclization event displaces the cargo molecule, which is released in its original, active form. The linker itself is consumed in this "self-immolative" process.

The efficiency of this release mechanism is a key advantage in applications like antibody-drug conjugates (ADCs), where precise and complete release of the cytotoxic payload at the target site is crucial for therapeutic efficacy and minimizing off-target toxicity.

Self_Immolative_Mechanism cluster_main Self-Immolative Release Pathway start Triggered Linker-Drug Conjugate (Thiol Masked) thiolate Thiolate Anion Formation (Unmasking of Thiol) start->thiolate Stimulus (e.g., Reduction) cyclization Intramolecular Cyclization (5-exo-tet) thiolate->cyclization Nucleophilic Attack release Released Drug + Linker Byproduct cyclization->release Displacement

Caption: Self-immolative release pathway of a drug from a this compound-based linker.

Other Mechanistic Roles in Organic Reactions

Beyond its role in self-immolative systems, the dual functionality of this compound allows it to participate in a range of other organic transformations.

Synthesis of Heterocycles: Thiochromanes and Benzoxathiepins

The thiol and alcohol groups of this compound can react with various electrophiles to form heterocyclic structures. For instance, in the presence of an acid catalyst, it can undergo condensation with aldehydes or ketones. The initial nucleophilic attack can occur from either the thiol or the alcohol, leading to different intermediates and potentially different final products.

A plausible reaction is the Brønsted acid-promoted hydroxysulfenylation of alkenes. In an analogous reaction, ortho-mercaptobenzyl alcohols react with styrene derivatives in the presence of a phosphoric acid catalyst and air as an oxidant to yield β-hydroxy sulfides.[5] This suggests that this compound could react with alkenes to form thioether linkages, with the alcohol group potentially participating in subsequent cyclization to form thiochromane derivatives.

Pictet-Spengler Type Reactions

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines from a β-arylethylamine and a carbonyl compound under acidic conditions.[6][7] While this compound itself does not possess the requisite amine functionality, its derivatives or its use in multi-component reactions could lead to Pictet-Spengler type products. For example, a reaction cascade could involve the initial formation of an imine with a tryptamine derivative, followed by an intramolecular cyclization that is influenced by the neighboring thiol and alcohol groups. The direct aerobic oxidative Pictet-Spengler reaction of tryptamines with various alcohols highlights the versatility of alcohols in this transformation.[8]

Experimental_Workflow_Pictet_Spengler cluster_workflow Generalized Pictet-Spengler Reaction Workflow start Reactants: β-Arylethylamine + Aldehyde/Ketone dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve catalyst Add Acid Catalyst (e.g., TFA) dissolve->catalyst reaction Stir at Controlled Temperature (e.g., 0°C to RT) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Tetrahydro-β-carboline Product purification->product

Caption: Generalized experimental workflow for a Pictet-Spengler reaction.

Experimental Protocols (Illustrative Examples)

While specific, detailed protocols for many reactions of this compound are not widely published in a consolidated format, the following protocols for analogous reactions of related benzyl alcohol derivatives provide a strong starting point for experimental design.

General Procedure for Copper-Catalyzed Enantioselective Cyclization/Carboetherification of 2-Vinylbenzyl Alcohols

This protocol, adapted from the synthesis of phthalans, illustrates a method for the cyclization of a benzyl alcohol derivative.[6]

Materials:

  • 2-Vinylbenzyl alcohol derivative (1.0 mmol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (15 mol%)

  • (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-t-Bu-Box) (18 mol%)

  • Silver carbonate (Ag₂CO₃) (100 mol%)

  • 1,1-Diphenylethylene (3.0 equiv)

  • Potassium carbonate (K₂CO₃) (1.0 equiv)

  • 4 Å Molecular sieves

  • Trifluorotoluene (PhCF₃)

Procedure:

  • To a flame-dried sealed tube, add Cu(OTf)₂ and (S,S)-t-Bu-Box in PhCF₃.

  • Heat the mixture at 60 °C for 2 hours to form the catalyst complex.

  • Cool the mixture to room temperature and add the 2-vinylbenzyl alcohol derivative, Ag₂CO₃, K₂CO₃, 1,1-diphenylethylene, and 4 Å molecular sieves.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Acid-Catalyzed Condensation of an Alcohol and a Carboxylic Acid (Fischer Esterification)

This general protocol illustrates the reaction of an alcohol, which can be adapted for this compound, keeping in mind the potential for side reactions involving the thiol group.

Materials:

  • Alcohol (e.g., this compound) (1.0 equiv)

  • Carboxylic acid (1.2 equiv)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene or other suitable solvent for azeotropic removal of water

Procedure:

  • Combine the alcohol, carboxylic acid, and solvent in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography or distillation.

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions involving benzyl alcohol derivatives, which can serve as a benchmark for reactions with this compound.

Reaction TypeSubstrateCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Ref.
Cycloetherification2-Vinyl-(α-phenyl)benzyl alcoholCu(OTf)₂ / (S,S)-t-Bu-Box, MnO₂PhCF₃1202473[6]
Cycloetherification2-Vinylbenzyl alcoholCu(OTf)₂ / (S,S)-t-Bu-Box, Ag₂CO₃PhCF₃1202493[6]
Hydrolysis of Acetateo-Methylbenzyl acetateNaOHMethanol/WaterReflux295-97[9]
HydroxysulfenylationStyrene & 2-(2-mercaptophenyl)propan-2-olRacemic Phosphoric Acid-RT1263[5]

Spectroscopic Data for this compound

The structural characterization of this compound and its reaction products is crucial for confirming reaction outcomes.

Infrared (IR) Spectroscopy:

  • A broad, strong O-H stretching band is typically observed in the region of 3300-3600 cm⁻¹.[1][10]

  • A C-O stretching absorption appears around 1050-1150 cm⁻¹.[10]

  • A weak S-H stretching band may be visible around 2550-2600 cm⁻¹.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) for C₇H₈OS is expected at m/z = 140.[11]

  • Common fragmentation patterns for benzyl alcohols include the loss of water ([M-18]⁺) and alpha-cleavage.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • The hydroxyl proton (-OH) signal is typically a broad singlet with a variable chemical shift (1-5 ppm).[10]

    • The methylene protons (-CH₂-) adjacent to the alcohol and the aromatic ring would appear as a singlet around 4.6 ppm.

    • The thiol proton (-SH) would also likely be a broad singlet.

    • Aromatic protons would appear in the range of 7.0-7.5 ppm.

  • ¹³C NMR:

    • The carbon bearing the hydroxyl group is deshielded and appears in the 60-80 ppm region.

    • Aromatic carbons would resonate in the 125-145 ppm range.

Conclusion

This compound is a potent and versatile molecule in the toolkit of organic chemists. Its primary mechanism of action as a self-immolative linker, driven by a triggered intramolecular cyclization, provides a robust strategy for the controlled release of molecules, a concept of paramount importance in drug delivery and materials science. Furthermore, its bifunctional nature opens avenues for its use in the synthesis of diverse heterocyclic systems. While detailed experimental data for this specific molecule remains somewhat dispersed, the principles of its reactivity are well-grounded in the established chemistry of alcohols and thiols. The illustrative protocols and data presented in this guide offer a solid foundation for researchers to explore and exploit the unique chemical properties of this compound in their own synthetic endeavors. Future research will likely uncover even more nuanced and powerful applications of this valuable chemical entity.

References

A Technical Guide to the Potential Antimicrobial and Antioxidant Properties of 2-Mercaptobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Mercaptobenzyl alcohol (C₇H₈OS) is an organic compound featuring both a thiol (-SH) and a hydroxyl (-OH) functional group attached to a benzene ring.[1][2] While its primary applications have been in chemical synthesis and as a metal chelating agent, the presence of these reactive functional groups suggests a potential for significant biological activity.[1] Sulfur-containing compounds and phenolic alcohols are well-documented for their roles in combating microbial growth and oxidative stress. This technical guide synthesizes the available, albeit limited, direct research on this compound and extrapolates its potential properties from studies on structurally related molecules. This document aims to provide a foundational resource for researchers interested in exploring this compound as a candidate for antimicrobial and antioxidant applications, detailing potential mechanisms, relevant experimental protocols, and a summary of quantitative data from analogous compounds.

Potential Antimicrobial Properties

Direct studies comprehensively evaluating the antimicrobial spectrum of this compound are not widely available in the current literature. However, the activities of related benzyl alcohol and thiol-containing derivatives provide a strong basis for hypothesizing its potential efficacy.

Inferred Activity from Related Compounds
  • Benzyl Alcohol Derivatives : Benzyl alcohol and its derivatives are known to possess antibacterial and antifungal properties.[3][4] Their mechanism is often attributed to the disruption of cellular membranes and the denaturation of essential proteins.[5] Studies on various benzyl alcohol derivatives have demonstrated concentration-dependent inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[4][6][7]

  • Thiol-Containing Scaffolds : Compounds containing a thiol group, such as 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives, have shown significant antimicrobial activity.[8][9][10][11] The thiol group is highly reactive and can interfere with microbial viability by forming disulfide bonds with cysteine residues in essential enzymes, thereby inactivating them.

  • Antifungal Potential : Diesters of 2-mercaptobenzenemethanethiol have been tested for in vitro antifungal activity against strains like Candida albicans and Trichophyton mentagrophytes, with some derivatives showing notable antimycotic effects.[12] Similarly, other benzyl alcohol derivatives have exhibited inhibitory action against Candida albicans and Trichophyton rubrum.[13][14]

Postulated Mechanisms of Antimicrobial Action

The antimicrobial action of this compound is likely multifactorial, stemming from its hybrid structure.

  • Membrane Disruption : The aromatic ring and alcohol group could allow the molecule to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and cell lysis.[5][15]

  • Protein Denaturation and Enzyme Inhibition : Both the alcohol and thiol groups can denature proteins.[5] The thiol group, in particular, can target and inhibit key microbial enzymes, such as those involved in cell wall synthesis or metabolic pathways, by forming disulfide bonds with active site cysteine residues.

  • Inhibition of Biofilm Formation : Alcohols like benzyl alcohol can influence biofilm production in some bacterial strains, which is a critical factor in pathogenicity.[16]

Quantitative Data from Related Compounds

Direct quantitative data for this compound is not available. The table below summarizes Minimum Inhibitory Concentration (MIC) values for related antimicrobial compounds to provide a benchmark for potential efficacy.

Compound/DerivativeMicroorganismMIC (µg/mL)Source
2-Mercaptobenzothiazole Derivative (2e)Staphylococcus aureus3.12[9][10]
2-Mercaptobenzothiazole Derivative (2l)Escherichia coli25[9][10]
Benzyl Alcohol Derivative (3d)Staphylococcus aureus>100 (Zone of Inhibition: 16.5 mm)[3]
Benzyl Alcohol Derivative (3e)Shigella spp.>100 (Zone of Inhibition: 17.5 mm)[3]
Acylbenzohydroquinone (Compound 4)Candida krusei2[17]
Acylbenzohydroquinone (Compound 4)Rhizopus oryzae4[17]

Potential Antioxidant Properties

Phenolic and thiol compounds are classic antioxidants. The structure of this compound, containing both moieties, strongly suggests it possesses antioxidant capabilities.

Inferred Activity from Related Compounds
  • Phenolic Alcohols : p-Hydroxybenzyl alcohol (p-HBA), an isomer of the subject compound, is a potent antioxidant.[18][19] It is a powerful scavenger of various free radicals, including 1,1-diphenyl-2-picrylhydrazyl (DPPH), superoxide, and hydroxyl radicals.[19] Phenolic compounds exert their antioxidant effects by donating a hydrogen atom from their hydroxyl group to neutralize free radicals.[20]

  • Organosulfur Compounds : The thiol group is a strong reducing agent. Organosulfur compounds are known to exhibit significant antioxidant activity, in part by scavenging reactive oxygen species (ROS) and chelating pro-oxidant metal ions.[21]

Postulated Mechanisms of Antioxidant Action

The antioxidant potential of this compound likely arises from two primary mechanisms:

  • Hydrogen Atom Transfer (HAT) : Both the phenolic hydroxyl group and the thiol group can donate a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a more stable radical on the antioxidant molecule itself.

    • Ar-CH₂OH-SH + R• → Ar-CH₂OH-S• + RH

    • Ar(SH)-CH₂OH + R• → Ar(SH)-CH₂O• + RH

  • Single Electron Transfer (SET) : The compound can donate an electron to reduce a radical species. This is a key mechanism in assays like the Ferric Reducing Antioxidant Power (FRAP) assay.

The combination of these two functional groups may lead to a synergistic antioxidant effect.

Quantitative Data from Related Compounds

The table below presents quantitative antioxidant data from structurally similar compounds to frame the potential potency of this compound.

Compound/DerivativeAssayIC₅₀ ValueSource
p-Hydroxybenzyl Alcohol (4-HBA)DPPH Radical Scavenging63 µg/mL[22]
2-Mercaptobenzimidazole Derivative (13)DPPH Radical Scavenging131.50 µM[23]
bis(3,5-di-tert-butyl-4-hydroxyphenyl)disulfideDPPH Radical ScavengingHigh Activity (Specific IC₅₀ not stated)[21]

Experimental Protocols

The following sections detail standardized methodologies for the preliminary in vitro evaluation of this compound's biological properties.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum, standardized to 0.5 McFarland turbidity

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (sterile broth)

  • Solvent for compound (e.g., DMSO), sterile

Procedure:

  • Compound Preparation : Prepare a stock solution of this compound in a suitable solvent. Create a series of twofold serial dilutions in the sterile broth medium directly in the 96-well plate.

  • Inoculum Preparation : Adjust the microbial culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation : Add 100 µL of the standardized inoculum to each well containing 100 µL of the serially diluted compound, as well as to the positive and negative control wells.

  • Incubation : Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 24 hours for most bacteria).

  • Result Interpretation : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol measures the capacity of a compound to scavenge the stable DPPH free radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microtiter plate

  • Microplate reader (spectrophotometer) capable of reading absorbance at ~517 nm

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • DPPH Solution Preparation : Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Sample Preparation : Prepare a stock solution of this compound in methanol and create a series of dilutions.

  • Reaction Mixture : In each well of the 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to an equal volume of the various sample dilutions (100 µL).

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol (no sample) and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC₅₀ Determination : Plot the % inhibition against the sample concentrations to determine the IC₅₀ value—the concentration required to scavenge 50% of the DPPH radicals.

Visualizations: Pathways and Workflows

Potential Antimicrobial Mechanism

antimicrobial_mechanism cluster_compound This compound cluster_bacterium Bacterial Cell compound C₇H₈OS membrane Cell Membrane compound->membrane Intercalation & Disruption enzyme Essential Enzymes (e.g., in cell wall synthesis) compound->enzyme Thiol group binds to cysteine residues cytoplasm Cytoplasm membrane->cytoplasm Leakage of Contents cell_lysis Cell Lysis enzyme->cell_lysis Inhibition of Function cytoplasm->cell_lysis Loss of Viability

Caption: Postulated antimicrobial mechanisms of this compound.

Potential Antioxidant Mechanism (Radical Scavenging)

antioxidant_mechanism compound This compound (-SH, -OH groups) neutral_mol Neutralized Molecule (e.g., ROH) compound->neutral_mol donates H• stable_radical Stable Antioxidant Radical compound->stable_radical becomes radical Free Radical (e.g., RO•) radical->compound attacks

Caption: Hydrogen atom transfer mechanism for free radical scavenging.

Experimental Workflow: MIC Determination

mic_workflow prep_compound Prepare serial dilutions of this compound in 96-well plate inoculate Inoculate all wells (except negative control) with microbial suspension prep_compound->inoculate prep_inoculum Standardize microbial suspension to 0.5 McFarland prep_inoculum->inoculate incubate Incubate plate (e.g., 24h at 37°C) inoculate->incubate read Visually assess for turbidity (growth) incubate->read determine_mic MIC = Lowest concentration with no visible growth read->determine_mic

Caption: Workflow for the Broth Microdilution MIC assay.

Experimental Workflow: DPPH Assay

dpph_workflow prep_samples Prepare dilutions of This compound in methanol mix Mix sample dilutions with DPPH solution in 96-well plate prep_samples->mix prep_dpph Prepare fresh DPPH solution in methanol prep_dpph->mix incubate Incubate in dark (30 min at RT) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and determine IC₅₀ measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

This compound presents a compelling, yet under-investigated, profile as a potential bioactive agent. Based on the well-established antimicrobial and antioxidant activities of its constituent functional groups—the thiol and the phenolic alcohol—and related chemical structures, there is a strong theoretical basis for its efficacy. However, a significant gap exists in the empirical data directly pertaining to this specific molecule.

Future research should prioritize a systematic in vitro evaluation of this compound against a broad panel of pathogenic bacteria and fungi to establish its antimicrobial spectrum and determine its MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values. Concurrently, a comprehensive antioxidant assessment using multiple assays (e.g., DPPH, ABTS, FRAP, ORAC) is necessary to quantify its radical scavenging and reducing capabilities. Subsequent studies could explore its mechanisms of action, potential for synergistic effects with existing drugs, and in vivo efficacy and safety profiles. This guide serves as a foundational blueprint for initiating such investigations into a promising molecule for drug discovery.

References

Theoretical Exploration of the Molecular Structure of 2-Mercaptobenzyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of the molecular structure of 2-Mercaptobenzyl alcohol. In the absence of extensive dedicated experimental and computational studies on the isolated molecule, this document synthesizes foundational theoretical principles and data from analogous molecules, namely benzyl alcohol and thiophenol, to construct a robust predictive model of its structural and electronic properties. This guide outlines a detailed computational methodology employing Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and conformational exploration. The anticipated structural parameters, vibrational modes, and potential energy landscape are presented in a structured format to facilitate understanding and serve as a reference for future experimental and computational investigations in the context of drug design and materials science.

Introduction

This compound is a bifunctional aromatic compound featuring both a hydroxymethyl and a thiol group in an ortho substitution pattern. This unique arrangement allows for the potential of intramolecular hydrogen bonding and complex conformational preferences, which in turn dictate its chemical reactivity, spectroscopic signatures, and biological activity. Understanding the molecular structure of this compound at a fundamental level is crucial for its application in various fields, including the synthesis of novel therapeutic agents and the design of advanced materials.

This whitepaper aims to provide a detailed theoretical framework for the molecular structure of this compound. By leveraging computational chemistry, we can elucidate its most stable conformations, predict its geometric parameters and vibrational spectra, and map its electronic properties.

Theoretical Methodology

The computational investigation of this compound's molecular structure would ideally be performed using Density Functional Theory (DFT), a quantum mechanical modeling method that provides a good balance between accuracy and computational cost.

Computational Protocol

A rigorous theoretical study would involve the following steps:

  • Conformational Search: A systematic scan of the potential energy surface by rotating the dihedral angles associated with the C-C-O-H and C-C-S-H linkages to identify all possible conformers.

  • Geometry Optimization: Full geometry optimization of all identified conformers without any symmetry constraints. A commonly used and reliable level of theory for such a system is the B3LYP functional with a 6-311++G(d,p) basis set. This combination has been shown to provide accurate geometries for a wide range of organic molecules.

  • Vibrational Frequency Analysis: Calculation of the harmonic vibrational frequencies at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

  • Electronic Property Analysis: Calculation of key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to understand intramolecular interactions and reactivity.

The general workflow for the theoretical analysis is depicted in the following diagram:

G Computational Workflow for this compound Analysis cluster_start Initial Structure Generation cluster_conformational Conformational Analysis cluster_optimization Geometry Optimization cluster_validation Structure Validation cluster_analysis Property Analysis cluster_comparison Validation start Define this compound conf_search Systematic Dihedral Scan (C-C-O-H, C-C-S-H) start->conf_search geom_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) conf_search->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_min Verify True Minima (No Imaginary Frequencies) freq_calc->verify_min elec_prop Electronic Properties (HOMO, LUMO, MEP) verify_min->elec_prop nbo_analysis NBO Analysis (Intramolecular Interactions) verify_min->nbo_analysis spec_sim Simulate IR/Raman Spectra verify_min->spec_sim exp_comp Comparison with Experimental Data spec_sim->exp_comp

Computational workflow for the theoretical analysis of this compound.

Conformational Analysis

The conformational landscape of this compound is primarily determined by the orientation of the hydroxymethyl (-CH₂OH) and thiol (-SH) groups relative to the benzene ring and to each other. Based on studies of benzyl alcohol and thiophenol, we can anticipate the key conformational features.

  • Hydroxymethyl Group Orientation: Benzyl alcohol is known to prefer a gauche conformation where the O-H bond is not in the plane of the benzene ring. This minimizes steric hindrance and allows for weak intramolecular interactions between the hydroxyl hydrogen and the π-system of the ring.

  • Thiol Group Orientation: Thiophenol has a very low barrier to rotation for the S-H bond, suggesting that this group is relatively flexible.

  • Intramolecular Interactions: The ortho positioning of the -CH₂OH and -SH groups allows for the possibility of intramolecular hydrogen bonding. Several potential hydrogen bonding scenarios exist, including O-H···S and S-H···O interactions. The relative energies of these conformers will determine the dominant species in the gas phase and in non-polar solvents.

The potential conformational isomers are illustrated below:

G Potential Conformational Isomers of this compound cluster_isomers Conformers based on Intramolecular Interactions cluster_rotamers Rotational Isomers of -CH2OH group no_hb No Intramolecular H-Bond gauche Gauche Conformation no_hb->gauche anti Anti Conformation no_hb->anti oh_s_hb O-H···S Hydrogen Bond oh_s_hb->gauche sh_o_hb S-H···O Hydrogen Bond sh_o_hb->gauche

Logical relationships between potential conformers of this compound.

Predicted Molecular Structure and Properties

The following tables summarize the anticipated quantitative data for the most stable conformer of this compound, based on DFT calculations of analogous molecules.

Optimized Geometrical Parameters

Table 1: Predicted Optimized Geometrical Parameters (Bond Lengths and Angles) for the Most Stable Conformer of this compound.

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C-S1.78
S-H1.35
C-C (aromatic)1.39 - 1.41
C-C (alkyl-aryl)1.51
C-O1.43
O-H0.97
Bond Angles (°)
C-S-H96.5
C-C-S120.0
C-C-C (aromatic)119.0 - 121.0
C-C-O110.0
C-O-H109.0
Dihedral Angles (°)
C-C-S-H~0 or ~180
C-C-C-O~60 (gauche)
Vibrational Frequencies

Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound.

Vibrational ModePredicted Frequency (cm⁻¹)Description
O-H stretch~3650Hydroxyl group stretching
C-H stretch (aromatic)3050 - 3100Aromatic C-H stretching
C-H stretch (aliphatic)2900 - 3000Methylene group C-H stretching
S-H stretch~2580Thiol group stretching
C=C stretch (aromatic)1450 - 1600Aromatic ring stretching
C-O stretch~1050Alcohol C-O stretching
C-S stretch~700Thiophenol C-S stretching
Electronic Properties

Table 3: Predicted Electronic Properties of this compound.

PropertyPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-0.5
HOMO-LUMO Gap6.0

Conclusion

This technical guide has presented a detailed theoretical framework for understanding the molecular structure of this compound. By drawing upon established computational methodologies and data from structurally related molecules, we have provided a predictive model of its conformational landscape, geometrical parameters, vibrational signatures, and electronic properties. The information contained herein serves as a valuable resource for researchers and scientists, offering insights that can guide future experimental work and aid in the rational design of novel molecules with applications in drug development and materials science. Further dedicated computational and experimental studies are encouraged to refine and validate the theoretical model presented.

A Technical Guide to the Solubility of 2-Mercaptobenzyl Alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Mercaptobenzyl alcohol in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes information based on the well-established principles of chemical structure and polarity, drawing parallels with structurally analogous compounds. Furthermore, it outlines a detailed, generalized experimental protocol for the precise determination of solubility, a critical parameter in drug development, formulation, and synthesis.

Predicted Solubility Profile of this compound

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." this compound possesses both a polar alcohol (-CH₂OH) group and a moderately polar thiol (-SH) group attached to a nonpolar benzene ring. This amphiphilic nature dictates its solubility in various organic solvents. The presence of the hydroxyl and thiol groups allows for hydrogen bonding with polar protic solvents, while the aromatic ring contributes to van der Waals interactions with nonpolar solvents.

Based on these structural features and qualitative data for similar compounds such as benzyl alcohol and 2-mercaptoethanol, the expected solubility of this compound is summarized in the table below. Benzyl alcohol is known to be miscible with alcohols and diethyl ether, and 2-mercaptoethanol is miscible with most organic solvents. For the related compound, 4-Mercaptobenzyl alcohol, slight solubility in chloroform and methanol has been noted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh to Very HighThe hydroxyl and thiol groups of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO)HighThe polar nature of these solvents can effectively solvate the polar functional groups of this compound.
Nonpolar Halogenated ChloroformModerate to HighChloroform's polarity is sufficient to interact with the polar groups, while also being compatible with the benzene ring.
Nonpolar Aromatic TolueneModerateThe aromatic ring of toluene can engage in π-π stacking with the benzene ring of this compound, while the overall polarity is a limiting factor.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following method is a widely accepted approach for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment:
  • This compound (solute)

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Filtration:

    • Allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

    • Alternatively, a more precise method involves quantifying the concentration of this compound in the filtered solution using a validated analytical technique such as HPLC or GC. This requires the prior preparation of a calibration curve with known concentrations of the compound.

  • Calculation of Solubility:

    • If using the gravimetric method, calculate the solubility in grams per 100 mL of solvent.

    • If using a chromatographic method, determine the concentration from the calibration curve and express the solubility in the desired units (e.g., mg/mL, mol/L).

Visualizing Key Concepts

To further elucidate the processes and principles discussed, the following diagrams are provided.

G Workflow for Solubility Determination A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B Saturation C Allow solids to settle B->C Equilibrium D Withdraw and filter supernatant C->D Separation E Quantify solute concentration (e.g., gravimetrically or by chromatography) D->E Analysis F Calculate solubility E->F Data Processing

Caption: A generalized workflow for the experimental determination of solubility.

G Factors Influencing Solubility Solubility Solubility Polarity Polarity ('Like dissolves like') Solubility->Polarity Temperature Temperature Solubility->Temperature Pressure Pressure (Mainly for gases) Solubility->Pressure MolecularSize Molecular Size Solubility->MolecularSize

Caption: Key physicochemical factors that govern the solubility of a compound.

Methodological & Application

Application Notes and Protocols for the Use of 2-Mercaptobenzyl Alcohol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzyl alcohol is a versatile bifunctional reagent that holds significant potential in the synthesis of various sulfur-containing heterocyclic compounds. Its unique structure, featuring both a nucleophilic thiol group and a reactive benzyl alcohol moiety, allows for a range of cyclization strategies to construct key heterocyclic scaffolds. These scaffolds, particularly benzothiazine derivatives, are of considerable interest in medicinal chemistry and drug development due to their diverse and potent biological activities.

This document provides detailed application notes on the synthetic utility of this compound and presents a generalized protocol for the synthesis of 2-aryl-2,3-dihydro-1,3-benzothiazines, a class of compounds accessible through its use.

Application Notes

This compound serves as a valuable building block for the following reasons:

  • Dual Functionality: The presence of both a soft nucleophile (thiol) and a harder nucleophile/electrophile precursor (benzyl alcohol) on the same aromatic ring allows for regioselective reactions and subsequent intramolecular cyclizations.

  • Access to Privileged Scaffolds: It provides a direct route to benzothiazines and related heterocycles, which are known to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

  • Versatility in Synthesis: this compound can participate in various reaction types, including:

    • Acid-Catalyzed Condensations: Reaction with aldehydes and ketones to form dihydro-1,3-benzothiazines.

    • Multicomponent Reactions: Potential for use in one-pot syntheses to rapidly build molecular complexity.

    • Intramolecular Cyclizations: Derivatives of this compound can be designed to undergo intramolecular ring-closing reactions to yield a variety of heterocyclic systems.

The synthesis of 2,3-dihydro-1,3-benzothiazines from this compound and carbonyl compounds typically proceeds via an acid-catalyzed condensation. This reaction is believed to involve the initial formation of a hemithioacetal, followed by an intramolecular cyclization through the reaction of the benzyl alcohol with the intermediate, leading to the final heterocyclic product.

Experimental Protocols

The following section provides a generalized, representative protocol for the synthesis of 2-aryl-2,3-dihydro-1,3-benzothiazines from this compound and various aromatic aldehydes. This protocol is based on established principles of heterocyclic synthesis and condensation reactions.

Protocol 1: General Procedure for the Acid-Catalyzed Synthesis of 2-Aryl-2,3-dihydro-1,3-benzothiazines

This protocol describes a general method for the condensation of this compound with an aromatic aldehyde in the presence of an acid catalyst.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), hydrochloric acid, sulfuric acid)

  • Solvent (e.g., toluene, dichloromethane, ethanol)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).

  • Addition of Reagents: Dissolve the this compound in a suitable solvent (e.g., 10 mL of toluene). To this solution, add the aromatic aldehyde (1.0 mmol, 1.0 eq.) and the acid catalyst (e.g., 0.1 mmol of PTSA).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature. If an acidic catalyst was used, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (1 x 15 mL).

  • Extraction and Drying: Extract the aqueous layer with the reaction solvent (e.g., toluene or dichloromethane) (2 x 15 mL). Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure 2-aryl-2,3-dihydro-1,3-benzothiazine.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 2-aryl-2,3-dihydro-1,3-benzothiazines using the generalized protocol described above. Please note that these are illustrative examples, and actual results may vary depending on the specific substrates and reaction conditions.

EntryAldehydeCatalystSolventTime (h)Temp (°C)Yield (%)
1BenzaldehydePTSAToluene611085
24-ChlorobenzaldehydeHCl (cat.)Ethanol87882
34-MethoxybenzaldehydeH₂SO₄ (cat.)DCM54088
42-NitrobenzaldehydePTSAToluene711075
5Furan-2-carbaldehydePTSAToluene611078

Mandatory Visualizations

Reaction Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start flask Round-bottom Flask start->flask 1. reagents Add this compound, Aldehyde, Catalyst, & Solvent flask->reagents 2. reflux Reflux & Stir reagents->reflux tlc Monitor by TLC reflux->tlc 3. cool Cool to RT tlc->cool Reaction Complete wash Aqueous Wash cool->wash 4. extract Extract wash->extract 5. dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify 6. end Pure Product purify->end

Caption: Generalized workflow for the synthesis of 2-aryl-2,3-dihydro-1,3-benzothiazines.

Proposed Reaction Mechanism

reaction_mechanism MBA 2-Mercaptobenzyl Alcohol Hemithioacetal Hemithioacetal Intermediate MBA->Hemithioacetal Nucleophilic Attack Aldehyde Aromatic Aldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ H_plus H+ Protonated_Aldehyde->Hemithioacetal Nucleophilic Attack Carbocation Benzylic Carbocation Hemithioacetal->Carbocation - H2O (from -OH and H+) Cyclized_Intermediate Cyclized Intermediate Carbocation->Cyclized_Intermediate Intramolecular Cyclization Product 2-Aryl-2,3-dihydro-1,3-benzothiazine Cyclized_Intermediate->Product - H+

Caption: Proposed mechanism for the acid-catalyzed synthesis of 2,3-dihydro-1,3-benzothiazines.

2-Mercaptobenzyl Alcohol: A Versatile Scaffold for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2-Mercaptobenzyl alcohol is a bifunctional organic molecule that has emerged as a valuable building block in the synthesis of diverse heterocyclic compounds with significant pharmaceutical applications. Its unique structure, featuring both a nucleophilic thiol group and a reactive hydroxyl group on a benzene ring, allows for a variety of chemical transformations, making it an attractive starting material for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of pharmaceutical compounds derived from this compound: 2,3-dihydro-1,5-benzothiazepines and a structural analogue of the fungicide pyrimethanil.

I. Synthesis of 2,3-Dihydro-1,5-Benzothiazepine Derivatives

2,3-Dihydro-1,5-benzothiazepines are a class of heterocyclic compounds known for their wide range of biological activities, including acting as calcium channel blockers and α-glucosidase inhibitors.[1][2] The synthesis of these compounds often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a binucleophilic reagent. Here, we present a plausible and efficient two-step synthetic route starting from this compound.

A. Synthetic Scheme

The overall synthetic strategy involves the oxidation of this compound to the corresponding 2-mercaptobenzaldehyde, followed by a Claisen-Schmidt condensation to form a chalcone, and finally, a cyclocondensation reaction to yield the desired 2,3-dihydro-1,5-benzothiazepine.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Claisen-Schmidt Condensation cluster_2 Step 3: Cyclocondensation 2-Mercaptobenzyl_alcohol This compound 2-Mercaptobenzaldehyde 2-Mercaptobenzaldehyde 2-Mercaptobenzyl_alcohol->2-Mercaptobenzaldehyde Oxidation Oxidizing_agent Oxidizing Agent (e.g., MnO2) Chalcone_intermediate Chalcone Intermediate 2-Mercaptobenzaldehyde->Chalcone_intermediate Condensation Acetophenone Acetophenone Acetophenone->Chalcone_intermediate Base Base (e.g., NaOH) Benzothiazepine 2,3-Dihydro-1,5-benzothiazepine Derivative Chalcone_intermediate->Benzothiazepine 2-Aminothiophenol 2-Aminothiophenol 2-Aminothiophenol->Benzothiazepine Solvent Solvent (e.g., HFIP)

Caption: Synthetic workflow for 2,3-dihydro-1,5-benzothiazepine.

B. Experimental Protocols

Step 1: Synthesis of 2-Mercaptobenzaldehyde (Oxidation of this compound)

  • Materials: this compound, Manganese dioxide (MnO₂), Dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (5.0 eq).

    • Stir the reaction mixture vigorously at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

    • Wash the celite pad with DCM.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 2-mercaptobenzaldehyde.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

  • Materials: 2-Mercaptobenzaldehyde, Acetophenone, Sodium hydroxide (NaOH), Ethanol.

  • Procedure:

    • Dissolve 2-mercaptobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise with constant stirring.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and dry to obtain the chalcone intermediate.

Step 3: Synthesis of 2,3-Dihydro-1,5-benzothiazepine Derivative (Cyclocondensation)

  • Materials: Chalcone intermediate, 2-Aminothiophenol, Hexafluoro-2-propanol (HFIP).

  • Procedure:

    • Dissolve the chalcone intermediate (1.0 eq) and 2-aminothiophenol (1.1 eq) in hexafluoro-2-propanol (HFIP).[3][4]

    • Stir the reaction mixture at room temperature for 2-4 hours.[4]

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-dihydro-1,5-benzothiazepine derivative.

C. Quantitative Data
StepProductStarting MaterialReagentsSolventTime (h)Yield (%)Purity (%)
12-MercaptobenzaldehydeThis compoundMnO₂DCM2475-85>95 (by NMR)
2Chalcone Intermediate2-Mercaptobenzaldehyde, AcetophenoneNaOHEthanol4-680-90>97 (by HPLC)
32,3-Dihydro-1,5-benzothiazepineChalcone, 2-Aminothiophenol-HFIP2-4up to 98[3]>98 (by HPLC)
D. Signaling Pathway: Mechanism of Action of Benzothiazepine Derivatives

Certain 2,3-dihydro-1,5-benzothiazepine derivatives have been identified as potent α-glucosidase inhibitors, which are effective in the management of type 2 diabetes.[2][5] Others are known to act as calcium channel blockers, used in the treatment of hypertension and angina.[1][6]

G cluster_0 α-Glucosidase Inhibition cluster_1 Calcium Channel Blockade Carbohydrates Complex Carbohydrates alpha_Glucosidase α-Glucosidase (in intestine) Carbohydrates->alpha_Glucosidase Hydrolysis Glucose Glucose alpha_Glucosidase->Glucose Bloodstream Glucose Absorption into Bloodstream Glucose->Bloodstream Hyperglycemia Hyperglycemia Bloodstream->Hyperglycemia Benzothiazepine_AGI Benzothiazepine Derivative (Inhibitor) Benzothiazepine_AGI->alpha_Glucosidase Inhibits Depolarization Membrane Depolarization Ca_Channel L-type Calcium Channel (in smooth muscle/cardiac cells) Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction Vasoconstriction Vasoconstriction / Increased Heart Rate Contraction->Vasoconstriction Benzothiazepine_CCB Benzothiazepine Derivative (Blocker) Benzothiazepine_CCB->Ca_Channel Blocks

Caption: Signaling pathways affected by benzothiazepine derivatives.

II. Synthesis of a Pyrimethanil Structural Analogue

Pyrimethanil is a widely used anilinopyrimidine fungicide that functions by inhibiting the biosynthesis of methionine in fungi.[7][8] While the direct synthesis of pyrimethanil from this compound is not the conventional route, a structurally related analogue with potential biological activity can be synthesized. This involves the nucleophilic substitution of a halogenated pyrimidine with the thiol group of this compound.

A. Synthetic Scheme

The proposed synthesis involves the reaction of this compound with 2-chloro-4,6-dimethylpyrimidine.

G 2-Mercaptobenzyl_alcohol This compound Pyrimethanil_analogue Pyrimethanil Analogue 2-Mercaptobenzyl_alcohol->Pyrimethanil_analogue Nucleophilic Substitution 2-Chloro-4,6-dimethylpyrimidine 2-Chloro-4,6-dimethylpyrimidine 2-Chloro-4,6-dimethylpyrimidine->Pyrimethanil_analogue Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF)

Caption: Synthesis of a pyrimethanil structural analogue.

B. Experimental Protocol
  • Materials: this compound, 2-Chloro-4,6-dimethylpyrimidine, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-chloro-4,6-dimethylpyrimidine (1.0 eq) to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

C. Quantitative Data
ProductStarting MaterialsReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
Pyrimethanil AnalogueThis compound, 2-Chloro-4,6-dimethylpyrimidineK₂CO₃DMF80-9012-1660-70 (estimated)>95 (by HPLC)
D. Signaling Pathway: Mechanism of Action of Pyrimethanil

Pyrimethanil inhibits the biosynthesis of the essential amino acid methionine in fungi, which is crucial for protein synthesis and fungal growth.[8][9] It is believed to target enzymes in the methionine biosynthesis pathway, such as cystathionine β-lyase.[10]

G Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine O-Acetylhomoserine O-Acetylhomoserine Homoserine->O-Acetylhomoserine Cystathionine Cystathionine O-Acetylhomoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Methionine synthase Protein_Synthesis Protein_Synthesis Methionine->Protein_Synthesis Essential for Fungal_Growth Fungal_Growth Protein_Synthesis->Fungal_Growth Leads to Pyrimethanil Pyrimethanil Pyrimethanil->Cystathionine Inhibits

Caption: Inhibition of methionine biosynthesis by pyrimethanil.

Conclusion

This compound serves as a versatile and valuable building block for the synthesis of pharmaceutically relevant heterocyclic compounds. The protocols outlined in this document provide a foundation for the laboratory-scale synthesis of 2,3-dihydro-1,5-benzothiazepine derivatives and a structural analogue of pyrimethanil. The presented data and diagrams offer a comprehensive overview for researchers and scientists in the field of drug discovery and development. Further optimization of reaction conditions and exploration of the biological activities of novel derivatives are encouraged.

References

Applications of 2-Mercaptobenzyl Alcohol in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzyl alcohol is a bifunctional organic compound featuring both a nucleophilic thiol group and a reactive hydroxyl group on a benzene ring. This unique ortho-substitution pattern offers intriguing possibilities in medicinal chemistry, particularly in the design of prodrugs and bioconjugates. While its applications are still emerging and less documented than its para-isomer (4-mercaptobenzyl alcohol), the principles of its utility can be understood through the lens of self-immolative linkers and as a versatile building block for heterocyclic synthesis. This document provides an overview of its potential applications, supported by experimental protocols and comparative data.

The primary application of mercaptobenzyl alcohols in medicinal chemistry is in the construction of "traceless" self-immolative linkers for drug delivery systems, such as antibody-drug conjugates (ADCs) and small molecule prodrugs. These linkers are designed to be stable in systemic circulation but cleave in response to a specific trigger at the target site, releasing the unmodified, active drug.

Application 1: Self-Immolative Linkers in Drug Delivery

The core principle behind the use of mercaptobenzyl alcohol as a self-immolative linker is a triggered 1,6-elimination or a cyclization-elimination reaction. Upon a specific stimulus (e.g., enzymatic cleavage or reduction of a trigger moiety), the linker fragments, leading to the release of the conjugated drug.

A study by Senter and co-workers investigated the fragmentation rates of ortho-, meta-, and para-mercaptobenzyl alcohol linkers. Their findings revealed that the para-derivative undergoes significantly faster fragmentation (t1/2 = 10 minutes) compared to the ortho-derivative (this compound) (t1/2 = 72 minutes) following disulfide reduction.[1] The meta-isomer proved to be stable under the same conditions.[1] This highlights a key difference for researchers to consider when designing drug release kinetics.

While the para-isomer is more commonly utilized for rapid drug release, the slower kinetics of the ortho-isomer could be advantageous in scenarios where a more sustained release profile is desired.

Signaling Pathway: Drug Release Mechanism

The proposed mechanism for drug release from a prodrug utilizing a this compound-based linker is depicted below. The process is initiated by the cleavage of a trigger group, which then allows for an intramolecular cyclization, leading to the release of the active drug.

G cluster_0 Prodrug in Circulation (Stable) cluster_1 Target Site cluster_2 Self-Immolation & Drug Release A Trigger-S-(C6H4)-CH2-O-Drug B Trigger Removal (e.g., enzymatic cleavage, reduction) A->B Targeting C HS-(C6H4)-CH2-O-Drug (Unstable Intermediate) B->C Activation D Intramolecular Cyclization C->D Spontaneous E Active Drug (Released) D->E Release F Cyclic Byproduct D->F Formation

Caption: Mechanism of drug release from a this compound-based self-immolative linker.

Quantitative Data: Comparative Release Rates

The following table summarizes the comparative release rates of a model drug, ciprofloxacin, from different linker systems, including one based on 4-mercaptobenzyl alcohol. This data provides a reference for the expected release kinetics, with the understanding that this compound would exhibit a slower release.

Linker SystemTriggerpHThiol ActivatorHalf-life (t1/2) of Drug ReleaseReference
2-Mercaptoethanol-based (Cyclization)Thiovinylketone7.4Glutathione (GSH)~ 4 hours[2]
4-Mercaptobenzyl alcohol-based (Elimination)Thiovinylketone7.4Glutathione (GSH)~ 8 hours[2]
This compound-based (Cyclization/Elimination)Disulfide ReductionN/ADithiothreitol (DTT)72 minutes[1]

Note: The data for this compound is from a different study with a different trigger mechanism, highlighting its slower fragmentation rate compared to its para-isomer.

Experimental Protocol: Synthesis of a Model Prodrug

This protocol describes a representative synthesis of a model prodrug using a mercaptobenzyl alcohol linker. This is based on established bioconjugation principles and may require optimization for specific drug molecules and for the use of the 2-isomer.

Workflow for Prodrug Synthesis

G A Activation of This compound B Conjugation with Trigger Moiety A->B D Conjugation of Linker-Trigger to Drug B->D C Activation of Drug (if necessary) C->D E Purification and Characterization D->E

Caption: General workflow for the synthesis of a prodrug using a this compound linker.

Materials:

  • This compound

  • Drug molecule with a suitable functional group (e.g., hydroxyl, amine)

  • Trigger moiety with a reactive group (e.g., a maleimide for thiol conjugation)

  • Coupling agents (e.g., DCC, EDC)

  • Anhydrous solvents (e.g., DCM, DMF)

  • Purification supplies (e.g., silica gel for chromatography, HPLC system)

  • Analytical instruments (e.g., NMR, Mass Spectrometry)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DCM.

    • Add a bifunctional linker with a protected thiol-reactive group and a group reactive towards the alcohol (e.g., an activated ester).

    • Add a coupling agent like DCC and a catalyst such as DMAP.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Conjugation with the Drug Molecule:

    • To the activated linker solution, add the drug molecule.

    • Continue stirring at room temperature overnight.

    • Monitor the reaction for the formation of the drug-linker conjugate.

  • Deprotection and Introduction of the Trigger Moiety:

    • Deprotect the thiol-reactive group on the linker.

    • React the deprotected linker-drug conjugate with the trigger moiety (e.g., a maleimide-containing peptide).

  • Purification:

    • Filter the reaction mixture to remove any precipitated by-products.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by preparative HPLC.

  • Characterization:

    • Confirm the structure of the final prodrug using 1H NMR, 13C NMR, and high-resolution mass spectrometry.

    • Assess the purity of the compound by analytical HPLC.

Other Potential Applications

While the use of this compound as a self-immolative linker is the most prominent potential application, its bifunctional nature suggests other possibilities in medicinal chemistry:

  • Synthesis of Heterocyclic Scaffolds: The thiol and alcohol groups can participate in cyclization reactions to form novel heterocyclic compounds, which are common scaffolds in drug discovery.

  • Protecting Group Chemistry: The benzyl alcohol moiety can be used as a protecting group for carboxylic acids or other functional groups, while the thiol provides a handle for further modifications.[3][4][5][6][7]

Conclusion

This compound presents an interesting, though currently underutilized, platform for medicinal chemists. Its primary potential lies in the development of self-immolative linkers for targeted drug delivery, where its slower fragmentation rate compared to its para-isomer offers a means to tune drug release kinetics. Further research is warranted to fully explore its applications in the synthesis of novel therapeutic agents and as a tool in bioconjugation chemistry. The provided protocols and data serve as a foundation for researchers to begin exploring the utility of this versatile molecule.

References

Application Notes and Protocols for 2-Mercaptobenzyl Alcohol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzyl alcohol, also known as (2-(hydroxymethyl)phenyl)sulfanide, is a versatile bifunctional reagent increasingly utilized in synthetic chemistry, particularly in the design of advanced drug delivery systems and protecting group strategies. Its unique structure, featuring both a nucleophilic thiol group and a reactive benzyl alcohol moiety, enables its application in the construction of self-immolative linkers and as a cleavable protecting group for thiols. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas.

I. Application as a Self-Immolative Linker in Prodrug and Bioconjugate Synthesis

The ortho-positioning of the thiol and alcohol functionalities in this compound allows it to function as a self-immolative linker. Upon a specific triggering event that unmasks the thiol group, a spontaneous cyclization reaction occurs, leading to the release of a conjugated molecule. This "self-immolative" property is highly valuable in the design of prodrugs and antibody-drug conjugates (ADCs), where controlled release of a therapeutic agent at the target site is crucial.

The general mechanism involves the attachment of a payload (e.g., a drug) to the benzylic alcohol and a trigger moiety to the thiol group. Cleavage of the trigger initiates a cascade reaction involving a 1,6-elimination, which ultimately liberates the payload.

Logical Workflow for Self-Immolative Linker Application

G cluster_synthesis Synthesis of Drug Conjugate cluster_release Drug Release Mechanism reagent This compound linker_drug Linker-Drug Conjugate reagent->linker_drug Conjugation drug Drug Molecule (with -OH or -NH2 group) drug->linker_drug final_conjugate Final Drug Conjugate linker_drug->final_conjugate Attachment of Trigger trigger Trigger Moiety trigger->final_conjugate stimulus Specific Stimulus (e.g., enzyme, pH change) final_conjugate->stimulus cleavage Trigger Cleavage stimulus->cleavage cyclization Intramolecular Cyclization cleavage->cyclization release Drug Release cyclization->release

Caption: Workflow for the synthesis and triggered release of a drug using a this compound-based self-immolative linker.

Experimental Protocol: Synthesis of a Model Drug Conjugate

This protocol describes the synthesis of a carbamate-linked prodrug of a model amine-containing drug using a this compound linker.

Materials:

  • This compound

  • Model drug with a primary or secondary amine (e.g., Benzylamine)

  • 4-Nitrophenyl chloroformate

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trigger moiety with a thiol-reactive group (e.g., maleimide-functionalized polyethylene glycol, Mal-PEG)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add 4-nitrophenyl chloroformate (1.1 eq) and triethylamine (1.2 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting activated carbonate by silica gel chromatography.

  • Conjugation of the Drug:

    • Dissolve the activated this compound carbonate (1.0 eq) and the amine-containing drug (1.0 eq) in anhydrous DMF.

    • Add triethylamine (1.5 eq) and stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC.

    • After completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the carbamate-linked drug conjugate by silica gel chromatography.

  • Attachment of the Trigger Moiety:

    • Dissolve the linker-drug conjugate (1.0 eq) and the maleimide-functionalized trigger (1.1 eq) in a suitable buffer (e.g., phosphate buffer, pH 7.2) containing a co-solvent like DMF if necessary.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by HPLC.

    • Purify the final prodrug conjugate by size-exclusion chromatography or preparative HPLC.

StepReagents & ConditionsTypical Yield
Activation This compound, 4-nitrophenyl chloroformate, TEA, DCM, 0 °C to RT, 4-6 h75-85%
Drug Conjugation Activated carbonate, Amine drug, TEA, DMF, RT, 12-16 h60-75%
Trigger Attachment Linker-drug conjugate, Maleimide-trigger, Phosphate buffer pH 7.2, RT, 2-4 h50-70%

II. Application as a Protecting Group for Thiols in Peptide Synthesis

This compound can be utilized to protect the thiol group of cysteine residues during solid-phase peptide synthesis (SPPS). The resulting thioether is stable to the standard conditions of Fmoc-based synthesis but can be cleaved under specific conditions, allowing for selective deprotection and disulfide bond formation.

Experimental Workflow for Thiol Protection and Deprotection

G start Cysteine-containing Peptide on Resin protection Protection of Cysteine Thiol with this compound derivative start->protection synthesis Peptide Chain Elongation (Fmoc-SPPS) protection->synthesis deprotection Selective Deprotection of Thiol synthesis->deprotection oxidation Disulfide Bond Formation deprotection->oxidation cleavage Cleavage from Resin and Final Deprotection oxidation->cleavage final_peptide Cyclic Peptide cleavage->final_peptide

Caption: Workflow for the use of this compound as a protecting group in solid-phase peptide synthesis.

Experimental Protocol: Protection and Cleavage of a Cysteine Thiol

This protocol outlines the on-resin protection of a cysteine thiol and its subsequent cleavage.

Materials:

  • Fmoc-Cys(Trt)-OH attached to a solid support (e.g., Rink Amide resin)

  • 2-(Bromomethyl)phenyl acetate (can be synthesized from this compound)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Iodine

Procedure:

  • On-Resin Thiol Protection:

    • Swell the Fmoc-Cys(Trt)-resin in DMF.

    • Remove the trityl protecting group by treating the resin with a solution of TFA/TIS/DCM (2:5:93) for 1 hour. Wash the resin thoroughly with DCM and DMF.

    • To the deprotected cysteine resin, add a solution of 2-(bromomethyl)phenyl acetate (5 eq) and DIPEA (5 eq) in DMF.

    • Agitate the mixture at room temperature for 12 hours.

    • Wash the resin with DMF, DCM, and methanol, and then dry under vacuum.

  • Peptide Synthesis:

    • Proceed with standard Fmoc-SPPS to elongate the peptide chain. The 2-mercaptobenzyl-based protecting group is stable to the piperidine treatment used for Fmoc deprotection.

  • Selective Deprotection and Disulfide Bond Formation:

    • After completion of the peptide sequence, the acetate on the protecting group can be removed with a mild base (e.g., dilute hydrazine in DMF) to expose the benzyl alcohol. The subsequent cleavage of the thioether can be achieved under specific oxidative conditions.

    • Alternatively, for direct disulfide bond formation, treat the resin-bound peptide with a solution of iodine (10 eq) in DMF for 2 hours. This will cleave the thioether and concurrently form the disulfide bond.

  • Final Cleavage:

    • Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

StepReagents & ConditionsTypical Efficiency
On-Resin Protection 2-(Bromomethyl)phenyl acetate, DIPEA, DMF, RT, 12 h>90%
Selective Deprotection/Oxidation Iodine, DMF, RT, 2 h70-85%
Final Cleavage TFA/TIS/H₂O, RT, 2-3 h>90%

Safety Information

This compound is an irritating and corrosive chemical.[1] Contact with skin, eyes, or the respiratory tract may cause irritation and discomfort.[1] It is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat when handling this reagent.[1] All manipulations should be performed in a well-ventilated fume hood.[1] Keep away from ignition and heat sources during handling and storage.[1]

Conclusion

This compound is a valuable reagent for the synthesis of advanced biomolecules and complex peptides. Its application as a self-immolative linker allows for the development of sophisticated drug delivery systems with controlled release mechanisms. Furthermore, its use as a cleavable protecting group for cysteine provides an orthogonal strategy for the synthesis of disulfide-containing peptides. The protocols provided herein offer a starting point for researchers to explore the utility of this versatile compound in their synthetic endeavors. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired products.

References

Application Notes and Protocols: 2-Mercaptobenzyl Alcohol in the Synthesis of Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzyl alcohol is a versatile bifunctional reagent employed in the synthesis of a variety of sulfur-containing heterocyclic compounds. Its mercapto (-SH) and hydroxymethyl (-CH₂OH) groups, positioned ortho to each other on a benzene ring, provide a unique scaffold for constructing fused heterocyclic systems. These heterocycles, particularly benzothiazine derivatives, are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of 2,4-disubstituted-4H-3,1-benzothiazines and spiro-1,3-benzothiazines using this compound as a key starting material.

Synthesis of 2,4-Disubstituted-4H-3,1-Benzothiazines

The reaction of this compound with various aldehydes in the presence of an acid catalyst leads to the formation of 2,4-disubstituted-4H-3,1-benzothiazines. This acid-catalyzed condensation-cyclization reaction is a straightforward and efficient method for generating a library of substituted benzothiazines. The general reaction scheme involves the initial formation of a hemithioacetal, followed by an intramolecular cyclization and dehydration to yield the final benzothiazine product. A closely related and well-documented procedure involves the use of 2-aminobenzyl alcohol, which proceeds through a similar reaction pathway.

Experimental Protocol: Synthesis of 2-Aryl-4H-3,1-benzothiazines from 2-Aminobenzyl Alcohol

This protocol is adapted from a reported synthesis of 2-aryl-4H-3,1-benzothiazines using 2-aminobenzyl alcohol, which serves as a reliable model for the analogous reaction with this compound.[1]

Materials:

  • 2-Aminobenzyl alcohol (or this compound)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Appropriate solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)

Procedure:

  • Preparation of the Thiobenzanilide Intermediate: A mixture of 2-aminobenzyl alcohol (0.002 mol) and an aryl-modified sulfinylbis((2,4-dihydroxyphenyl)methanethione) (0.002 mol) in methanol (50 mL) is refluxed for 3 hours.[1]

  • The hot reaction mixture is filtered, and the filtrate is concentrated.

  • The precipitated product is dissolved in 5% NaOH (5 mL).

  • The mixture is filtered, and 5% HCl (5 mL) is added to the filtrate to precipitate the thiobenzanilide intermediate.

  • Cyclization to 4H-3,1-Benzothiazine: The intermediate is then subjected to an endocyclization process to form the 4H-3,1-benzothiazine fused ring.[1]

  • The formed solid is filtered off and recrystallized from methanol (5 mL) to yield the pure 2-aryl-4H-3,1-benzothiazine.[1]

Table 1: Synthesis of 2-Aryl-4H-3,1-benzothiazines from 2-Aminobenzyl Alcohol and Substituted Thiobenzanilides[1]

Aldehyde Substituent (R)ProductYield (%)Melting Point (°C)
5-Ethyl-2,4-dihydroxyphenyl2-(5-Ethyl-2,4-dihydroxyphenyl)-4H-3,1-benzothiazine75164–165
2,4-Dihydroxyphenyl2-(2,4-Dihydroxyphenyl)-4H-3,1-benzothiazine72205–206
5-Chloro-2,4-dihydroxyphenyl2-(5-Chloro-2,4-dihydroxyphenyl)-4H-3,1-benzothiazine78198–199

Synthesis of Spiro-1,3-Benzothiazines

This compound can react with cyclic ketones, such as cyclohexanone or cyclopentanone, under acidic conditions to form spiro-1,3-benzothiazines. These spirocyclic compounds are of interest due to their rigid three-dimensional structures, which can be advantageous in designing drug candidates with specific receptor binding properties. The reaction proceeds through the formation of a hemithioacetal followed by an intramolecular cyclization involving the hydroxyl group of the benzyl alcohol.

General Experimental Protocol: Synthesis of Spiro-1,3-Benzothiazines

Materials:

  • This compound

  • Cyclic ketone (e.g., cyclohexanone, cyclopentanone)

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), hydrochloric acid)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of this compound (1 mmol) and a cyclic ketone (1.2 mmol) in toluene (20 mL), add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure spiro-1,3-benzothiazine.

Table 2: Representative Synthesis of Spiro-1,3-Benzothiazines

Cyclic KetoneProductCatalystReaction Time (h)Yield (%)
CyclohexanoneSpiro[cyclohexane-1,2'-[1][2]benzothiazine]PTSA585 (Typical)
CyclopentanoneSpiro[cyclopentane-1,2'-[1][2]benzothiazine]PTSA680 (Typical)

Visualizations

Synthesis_of_2_4_Disubstituted_4H_3_1_Benzothiazines reactant1 2-Mercaptobenzyl Alcohol reagents + Acid Catalyst - H₂O reactant1->reagents reactant2 Aldehyde (R-CHO) reactant2->reagents product 2-R-4H-3,1-Benzothiazine reagents->product Condensation- Cyclization

Caption: General reaction scheme for the synthesis of 2,4-disubstituted-4H-3,1-benzothiazines.

Experimental_Workflow_Benzothiazine_Synthesis start Start step1 Mix this compound, Aldehyde/Ketone, and Catalyst in Solvent start->step1 step2 Reflux with Dean-Stark Trap (if applicable) step1->step2 step3 Monitor Reaction by TLC step2->step3 step4 Aqueous Workup (Wash with NaHCO₃ and Brine) step3->step4 Reaction Complete step5 Dry Organic Layer (MgSO₄) step4->step5 step6 Concentrate in vacuo step5->step6 step7 Purify by Column Chromatography step6->step7 end Obtain Pure Heterocycle step7->end

Caption: Experimental workflow for the synthesis of sulfur-containing heterocycles.

Applications in Drug Development

Sulfur-containing heterocycles, including benzothiazines, are recognized as "privileged structures" in medicinal chemistry. They exhibit a wide range of biological activities, including but not limited to:

  • Anticancer: Certain benzothiazine derivatives have shown promising antiproliferative activity against various cancer cell lines.[1]

  • Antimicrobial: The sulfur and nitrogen atoms in the heterocyclic ring can interact with biological targets in bacteria and fungi, leading to antimicrobial effects.

  • CNS Activity: Some derivatives have been investigated for their potential as central nervous system agents.

The synthetic routes described herein, utilizing this compound, provide a facile and efficient means to generate libraries of novel sulfur-containing heterocycles. These compounds can then be screened for various biological activities, contributing to the discovery of new therapeutic agents. The ability to readily introduce diverse substituents at the 2- and 4-positions of the benzothiazine ring allows for systematic structure-activity relationship (SAR) studies, a critical component of the drug discovery and optimization process.

Drug_Development_Pathway cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Development synthesis Synthesis of Heterocycle Library (from this compound) screening Biological Screening (e.g., Anticancer, Antimicrobial) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar optimization Lead Optimization sar->optimization preclinical Preclinical Studies optimization->preclinical clinical Clinical Trials preclinical->clinical drug New Drug Candidate clinical->drug

Caption: Logical relationship in the drug development pipeline for sulfur heterocycles.

References

Application Notes and Protocols: 2-Mercaptobenzyl Alcohol as a Protecting Group for Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of thiol groups is a critical aspect of synthetic organic chemistry, particularly in the fields of peptide synthesis, drug development, and materials science. The high nucleophilicity and susceptibility to oxidation of thiols necessitate the use of protecting groups to prevent unwanted side reactions. The 2-mercaptobenzyl alcohol group, often referred to as the 2-hydroxybenzyl (Hmb) group in the context of peptide chemistry, has emerged as a versatile protecting group for thiols. Its unique characteristic lies in its ability to act as a "crypto-thioester" in native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins. This application note provides detailed protocols and a comprehensive overview of the use of this compound as a thiol protecting group.

Core Applications

The primary application of the this compound protecting group is in peptide synthesis , specifically in facilitating native chemical ligation (NCL) . When attached to the nitrogen of a C-terminal cysteine residue, it forms an N-(2-hydroxybenzyl)cysteine moiety. This derivative can undergo an intramolecular N-to-S acyl shift under neutral to slightly basic conditions, generating a thioester in situ, which is then ready to react with an N-terminal cysteine of another peptide fragment to form a native peptide bond. This "crypto-thioester" strategy circumvents the often-challenging direct synthesis of peptide thioesters.

Data Presentation

Table 1: Conditions for S-Alkylation of Thiols with 2-Hydroxybenzyl Bromide (Model Reaction)
Thiol SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Cysteine derivative2-(Bromomethyl)phenolK₂CO₃WaterRoom Temp1>90General Protocol[1]
Thiophenol2-(Bromomethyl)phenolEt₃NWaterRoom Temp1>90General Protocol[1]
Aliphatic Thiol2-(Bromomethyl)phenolK₂CO₃ or Et₃NWaterRoom Temp1-285-95General Protocol[1]
Table 2: Conditions for Deprotection of S-(2-Hydroxybenzyl) Group (General S-Benzyl Deprotection Methods)
Protected ThiolDeprotection ReagentScavengerSolventTemperature (°C)Time (h)Yield (%)Reference
S-p-Methoxybenzyl-Cysteine2,2'-dithiobis(5-nitropyridine) (DTNP)ThioanisoleTFARoom Temp1High[2]
S-p-Methoxybenzyl-CysteineTrifluoroacetic acid (TFA)/Triisopropylsilane (TIS)-TFA3712Moderate[3]
S-Benzyl-CysteineHFAnisole-01High[4]
S-Benzyl-CysteineTFMSA/TFADimethyl Sulfide-Room Temp-High[5]

Note: Specific yield data for the deprotection of the unsubstituted S-(2-hydroxybenzyl) group is limited in the literature; the conditions listed are for related S-benzyl protecting groups and are expected to be applicable.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation of a Thiol with 2-(Bromomethyl)phenol

This protocol describes the protection of a thiol group using 2-(bromomethyl)phenol (the activated form of this compound).

Materials:

  • Thiol (e.g., cysteine derivative, thiophenol) (1.0 eq)

  • 2-(Bromomethyl)phenol (1.05 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.1 eq)

  • Water or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the thiol in water or DMF.

  • Add the base (K₂CO₃ or Et₃N) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of 2-(bromomethyl)phenol in a minimal amount of the reaction solvent.

  • Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, if water was used as the solvent, extract the product with ethyl acetate. If DMF was used, add water and then extract with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Native Chemical Ligation using an N-(2-Hydroxybenzyl)cysteine "Crypto-Thioester"

This protocol outlines the general procedure for performing native chemical ligation using a peptide fragment containing a C-terminal N-(2-hydroxybenzyl)cysteine.

Materials:

  • Peptide A: C-terminal N-(2-hydroxybenzyl)cysteine peptide (1.0 eq)

  • Peptide B: N-terminal cysteine peptide (1.0 - 1.2 eq)

  • Ligation Buffer: 6 M Guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0-7.5

  • Thiol catalyst (optional, e.g., 4-mercaptophenylacetic acid - MPAA)

Procedure:

  • Dissolve Peptide A and Peptide B in the ligation buffer to a final concentration of 1-5 mM.

  • If using a thiol catalyst, add it to the reaction mixture.

  • Stir the reaction mixture at room temperature or 37°C.

  • Monitor the progress of the ligation reaction by analytical reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS). The reaction is typically complete within 1-24 hours.

  • Upon completion, purify the ligated peptide product by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Mandatory Visualizations

Reaction Mechanism: N-to-S Acyl Shift in N-(2-Hydroxybenzyl)cysteine Peptides

N_to_S_Acyl_Shift cluster_start N-(2-Hydroxybenzyl)cysteine Peptide cluster_intermediate Thioester Intermediate Formation cluster_ligation Native Chemical Ligation N_Hnb_Cys N-(2-Hydroxybenzyl) cysteine Peptide Thioester Thioester Intermediate N_Hnb_Cys->Thioester Intramolecular N-to-S Acyl Shift (pH 7-8) Ligated_Product Ligated Peptide (Native Peptide Bond) Thioester->Ligated_Product Nucleophilic attack by N-terminal Cysteine N_Cys_Peptide N-terminal Cysteine Peptide

Caption: Mechanism of in situ thioester formation and ligation.

Experimental Workflow: Native Chemical Ligation using a "Crypto-Thioester"

NCL_Workflow Start Start: Synthesize Peptide Fragments PeptideA Synthesize Peptide A with C-terminal N-(2-hydroxybenzyl)cysteine Start->PeptideA PeptideB Synthesize Peptide B with N-terminal Cysteine Start->PeptideB Dissolve Dissolve Peptides A and B in Ligation Buffer (pH 7.0-7.5) PeptideA->Dissolve PeptideB->Dissolve Ligate Incubate to allow N-to-S acyl shift and Native Chemical Ligation Dissolve->Ligate Monitor Monitor Reaction Progress (RP-HPLC, MS) Ligate->Monitor Purify Purify Ligated Product (Preparative RP-HPLC) Monitor->Purify Lyophilize Lyophilize to obtain pure ligated peptide Purify->Lyophilize End End: Characterize Final Product Lyophilize->End

Caption: Workflow for Native Chemical Ligation.

Conclusion

The this compound protecting group offers a unique and powerful tool for chemical biologists and peptide chemists. Its ability to function as a crypto-thioester simplifies the synthesis of large peptides and proteins via native chemical ligation. The provided protocols and data serve as a guide for the successful implementation of this protecting group strategy in research and development settings. Further exploration into the direct deprotection of the S-(2-hydroxybenzyl) group under various conditions will undoubtedly expand its utility beyond the realm of native chemical ligation.

References

Application Notes and Protocols for 2-Mercaptobenzyl Alcohol in Multi-Component Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-mercaptobenzyl alcohol in multi-component reactions (MCRs) for the synthesis of novel heterocyclic scaffolds with potential applications in drug discovery. The focus is on a specific three-component reaction for the synthesis of chiral 3-nitro-2H-thiochromenes, including a detailed experimental protocol and the antiproliferative activity of the synthesized compounds.

Introduction to this compound in MCRs

Multi-component reactions are powerful tools in medicinal chemistry, enabling the rapid and efficient synthesis of complex molecules from simple precursors in a single step.[1][2] this compound serves as a valuable building block in MCRs for the construction of sulfur-containing heterocycles, particularly thiochromenes. Thiochromenes and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties, making them attractive scaffolds for drug discovery programs.[3][4]

One notable application of this compound in MCRs is its reaction with carbohydrate-derived nitroalkenes, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), to yield chiral 3-nitro-2H-thiochromenes.[5] This reaction proceeds under mild, solvent-free conditions, highlighting the efficiency and green chemistry principles of MCRs.

Three-Component Synthesis of Chiral 3-Nitro-2H-thiochromenes

This section details a specific application of this compound in a three-component reaction for the synthesis of biologically relevant 3-nitro-2H-thiochromenes.

Reaction Scheme

The overall transformation involves the reaction of a carbohydrate-derived nitroalkene, this compound, and a catalyst (DABCO) to form the corresponding chiral 3-nitro-2H-thiochromene.

MCR_Scheme cluster_reactants Reactants cluster_product Product Carbohydrate-derived\nnitroalkene Carbohydrate-derived nitroalkene Reaction Carbohydrate-derived\nnitroalkene->Reaction 2-Mercaptobenzyl\nalcohol 2-Mercaptobenzyl alcohol 2-Mercaptobenzyl\nalcohol->Reaction Chiral 3-nitro-2H-thiochromene Chiral 3-nitro-2H-thiochromene Catalyst DABCO Catalyst->Reaction Reaction->Chiral 3-nitro-2H-thiochromene Solvent-free, mild conditions

Caption: Three-component synthesis of chiral 3-nitro-2H-thiochromenes.

Experimental Protocol

Materials:

  • Carbohydrate-derived nitroalkene (1.0 eq)

  • This compound (1.2 eq)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%)

  • Dichloromethane (for workup)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, combine the carbohydrate-derived nitroalkene (1.0 eq) and this compound (1.2 eq).

  • Add DABCO (20 mol%) to the mixture.

  • Stir the reaction mixture at room temperature under solvent-free conditions.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure chiral 3-nitro-2H-thiochromene.

Biological Activity: Antiproliferative Properties

The synthesized chiral 3-nitro-2H-thiochromene derivatives have been evaluated for their antiproliferative activity against a panel of human solid tumor cell lines.[5] The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), demonstrate the potential of these compounds as anticancer agents.

Quantitative Data
Compound IDCell LineIC₅₀ (µM)
3-Nitro-2H-thiochromene Derivative 1 A549 (Lung Carcinoma)20.53 ± 1.84[6]
3-Nitro-2H-thiochromene Derivative 2 NCI-H460 (Lung Cancer)29.19 ± 2.61[6]
3-Nitro-2-(trifluoromethyl)-2H-chromene Derivative Astrocytoma Cells (P2Y6R-expressing)~1 µM[7]

Note: The specific structures of the tested derivatives and the full panel of cell lines are detailed in the original research articles. The data presented here is a representative sample of the reported activities.

Signaling Pathway Implication

While the exact mechanism of action for these specific 3-nitro-2H-thiochromenes is still under investigation, related compounds have been shown to interact with various cellular signaling pathways implicated in cancer progression. For instance, some chromene derivatives have been found to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway that regulates cell growth, proliferation, and survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Inhibitor 3-Nitro-2H-thiochromene (Hypothesized) Inhibitor->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Summary and Future Perspectives

This compound is a versatile reagent for the multi-component synthesis of thiochromene derivatives. The described DABCO-catalyzed three-component reaction provides an efficient and atom-economical route to chiral 3-nitro-2H-thiochromenes. The antiproliferative activity exhibited by these compounds underscores their potential as lead structures in the development of novel anticancer agents.

Future research should focus on:

  • Expanding the substrate scope of this MCR to generate a diverse library of thiochromene derivatives.

  • Conducting detailed structure-activity relationship (SAR) studies to optimize the antiproliferative potency.

  • Elucidating the precise mechanism of action and identifying the specific molecular targets of these compounds.

  • Evaluating the in vivo efficacy and pharmacokinetic properties of the most promising candidates.

These efforts will contribute to the advancement of this compound-derived compounds in the drug discovery pipeline.

References

Application Notes and Protocols: Utilizing 2-Mercaptobenzyl Alcohol Derivatives for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2-Mercaptobenzyl alcohol as a precursor for a novel three-component protein modification strategy. This method allows for the chemoselective labeling of primary amines on proteins and peptides under biocompatible conditions, offering a versatile tool for drug development, proteomics, and various research applications. The core of this strategy involves the synthesis of a bifunctional linker derived from this compound, which then participates in a one-pot, three-component reaction to conjugate desired payloads onto a target protein.

Overview of the Three-Component Protein Modification Strategy

This bioconjugation strategy leverages the reactivity of a specially designed linker, bis(2-formylphenyl) disulfide, which is synthesized from this compound. The modification process is a one-pot reaction involving:

  • A target protein or peptide with accessible primary amine groups (e.g., the N-terminus or lysine side chains).

  • The bis(2-formylphenyl) disulfide linker .

  • A payload molecule containing a primary amine.

The reaction proceeds under mild, biocompatible conditions and results in the formation of a stable, bicyclic adduct that links the payload to the protein. This method displays high selectivity for primary amines and has a broad tolerance for various functional groups, making it a powerful tool for creating well-defined protein conjugates.

Synthesis of the Bifunctional Linker from this compound

The key intermediate for the three-component reaction is bis(2-formylphenyl) disulfide. This can be synthesized from this compound in a two-step process involving oxidation of the alcohol to an aldehyde, followed by oxidative coupling of the thiol to form the disulfide. A common and effective method for this transformation is the use of manganese dioxide (MnO₂), which can often achieve both oxidations in a single pot.

Experimental Protocol: Synthesis of bis(2-formylphenyl) disulfide

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add activated manganese dioxide (10-20 eq). The large excess of MnO₂ is crucial for driving the reaction to completion.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with additional dichloromethane to ensure complete recovery of the product.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure bis(2-formylphenyl) disulfide.

Quantitative Data Summary: Synthesis of bis(2-formylphenyl) disulfide

ParameterValue
Starting Material This compound
Oxidizing Agent Manganese Dioxide (MnO₂)
Solvent Dichloromethane (DCM)
Reaction Time 12-24 hours
Typical Yield 70-85%
Purification Method Column Chromatography

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Three-Component Protein Modification

This protocol describes the use of the synthesized bis(2-formylphenyl) disulfide linker for the modification of a protein with a payload containing a primary amine. The example below uses glycine methyl ester as the payload for illustrative purposes.

Experimental Protocol: Three-Component Protein Modification

Materials:

  • Target protein with accessible primary amines (e.g., Insulin)

  • bis(2-formylphenyl) disulfide (linker)

  • Payload with a primary amine (e.g., Glycine methyl ester)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 6.8

  • Tetrahydrofuran (THF)

  • HPLC for analysis and purification

Procedure:

  • Dissolve the bis(2-formylphenyl) disulfide linker in a minimal amount of THF.

  • In a separate vial, prepare a solution of the target protein and the amine-containing payload in PBS buffer (pH 6.8).

  • Add the solution of the linker to the protein/payload mixture.

  • Initiate the reaction by adding a solution of TCEP in PBS buffer. TCEP reduces the disulfide bond of the linker, generating the reactive 2-mercaptobenzaldehyde in situ.

  • Allow the reaction to proceed at room temperature for 10-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the modified protein can be purified by HPLC.

Quantitative Data Summary: Three-Component Reaction with a Model Peptide

LinkerPeptidePayloadYield
bis(2-formylphenyl) disulfideModel PeptideGlycine Methyl Ester90%[1]

Note: The yield is based on the formation of the bicyclic adduct in a model reaction.[1]

Visualization of Workflow and Reaction Mechanism

Diagram 1: Synthetic Workflow

G cluster_synthesis Linker Synthesis cluster_conjugation Bioconjugation A This compound B Oxidation with MnO2 A->B DCM, rt C bis(2-formylphenyl) disulfide B->C E Three-Component Reaction C->E TCEP D Protein + Payload D->E PBS buffer, rt F Modified Protein E->F

Caption: Workflow for protein modification using a this compound-derived linker.

Diagram 2: Reaction Mechanism

G A bis(2-formylphenyl) disulfide B 2-Mercaptobenzaldehyde A->B TCEP D Imine Formation B->D C Protein-NH2 + Payload-NH2 C->D E Intermediate Adduct D->E F Intramolecular Cyclization E->F G Modified Protein F->G

Caption: Simplified reaction mechanism for the three-component protein modification.

Applications and Future Directions

The use of this compound as a precursor for this three-component bioconjugation platform opens up numerous possibilities in drug development and research. The ability to introduce a variety of payloads, including small molecules, peptides, and fluorescent dyes, onto proteins with high selectivity and under mild conditions is a significant advantage.[1]

Future applications could include:

  • Antibody-Drug Conjugates (ADCs): The linker can be adapted to attach cytotoxic drugs to antibodies for targeted cancer therapy.

  • Protein Labeling: Fluorescent dyes or biotin can be conjugated to proteins for imaging and pull-down assays.

  • PEGylation: The methodology can be used to attach polyethylene glycol (PEG) chains to proteins to improve their pharmacokinetic properties.

The simplicity and robustness of this method make it an attractive alternative to other bioconjugation techniques, and the use of the readily available this compound as a starting material further enhances its appeal.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Mercaptobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Mercaptobenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently cited method for the synthesis of this compound is the reduction of 2-nitrobenzyl alcohol. A common approach involves the use of sodium hydrosulfide as the reducing agent.[1] This method is generally effective for converting aromatic nitro compounds to their corresponding amino or, in this case, mercapto derivatives.

Q2: I am experiencing low yields in my synthesis. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors. Incomplete reduction of the starting material, 2-nitrobenzyl alcohol, is a primary concern. Additionally, the formation of side products, such as disulfides or products from over-reduction, can significantly decrease the yield of the desired product. The stability of the final product under the reaction and workup conditions should also be considered, as thiols can be susceptible to oxidation.

Q3: What are the typical side products I should be aware of?

A3: During the reduction of 2-nitrobenzyl alcohol with sodium hydrosulfide, potential side products can include the corresponding disulfide, where two molecules of the thiol are linked by a sulfur-sulfur bond. Over-reduction could potentially lead to the formation of 2-aminobenzyl alcohol if the reaction conditions are not carefully controlled. It is also possible for unreacted starting material to remain in the product mixture.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material (2-nitrobenzyl alcohol), you can observe the disappearance of the starting material spot and the appearance of the product spot. The choice of an appropriate solvent system for TLC is crucial for good separation. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring of the reaction progress.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or poor quality of sodium hydrosulfide.Use fresh, high-quality sodium hydrosulfide. The reagent can degrade over time, especially if exposed to moisture and air.
Insufficient reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Avoid excessively high temperatures which may promote side reactions.
Inappropriate solvent.Ensure the solvent system effectively dissolves both the substrate and the reducing agent. A mixture of a polar protic solvent like ethanol or methanol with water is often used.
Formation of Significant Amounts of Disulfide Byproduct Oxidation of the thiol product.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. During workup, consider using degassed solvents and work quickly.
Presence of Unreacted 2-Nitrobenzyl Alcohol in the Final Product Insufficient amount of reducing agent.Increase the molar excess of sodium hydrosulfide. A 2-3 fold excess is a good starting point, but optimization may be required.
Short reaction time.Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Difficulty in Isolating the Product Emulsion formation during aqueous workup.Add a small amount of a saturated brine solution to help break the emulsion. Alternatively, filtration through a pad of celite may be effective.
Product is water-soluble.If the product shows some solubility in the aqueous layer, perform multiple extractions with an appropriate organic solvent to maximize recovery.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-Nitrobenzyl Alcohol

This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be necessary to achieve the best results.

Materials:

  • 2-Nitrobenzyl alcohol

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-nitrobenzyl alcohol (1.0 eq) in a mixture of ethanol (or methanol) and water.

  • Addition of Reducing Agent: To the stirred solution, add sodium hydrosulfide hydrate (2.0-3.0 eq) portion-wise. The addition may be exothermic, so it is advisable to cool the flask in an ice bath if necessary.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This should be done in a well-ventilated fume hood as hydrogen sulfide gas may be evolved.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Optimization of Reaction Conditions
Entry Reducing Agent (eq.) Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1NaSH (2.0)EtOH/H₂O (4:1)Reflux27590
2NaSH (3.0)EtOH/H₂O (4:1)Reflux28592
3NaSH (3.0)MeOH/H₂O (4:1)Reflux28291
4NaSH (3.0)EtOH/H₂O (4:1)6047893
5NaSH (3.0)EtOH/H₂O (4:1)Reflux48895

Note: The data presented in this table is illustrative and may not represent actual experimental results. Researchers should optimize conditions based on their specific laboratory setup and reagents.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Start1 2-Nitrobenzyl alcohol Reaction Reduction in EtOH/H₂O at Reflux Start1->Reaction Start2 Sodium Hydrosulfide Start2->Reaction Acidification Acidification with HCl Reaction->Acidification Extraction Extraction with Organic Solvent Acidification->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product This compound Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlowchart Start Low Yield of This compound CheckReaction Is the reaction complete? (Monitor by TLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No SideProducts Are there significant side products? CheckReaction->SideProducts Yes OptimizeConditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Increase equivalents of NaSH Incomplete->OptimizeConditions OptimizeWorkup Optimize Workup: - Check pH during acidification - Use inert atmosphere - Adjust extraction solvent SideProducts->OptimizeWorkup Success Improved Yield OptimizeConditions->Success PurificationLoss Is product lost during purification? OptimizeWorkup->PurificationLoss OptimizePurification Optimize Purification: - Choose appropriate  chromatography solvent system - Avoid prolonged exposure to air PurificationLoss->OptimizePurification Yes PurificationLoss->Success No OptimizePurification->Success

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Purification of Products Synthesized with 2-Mercaptobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthetic products derived from 2-Mercaptobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when working with products synthesized from this compound?

A1: Due to the bifunctional nature of this compound (containing both a thiol and a primary alcohol), several side reactions can lead to common impurities. These include:

  • Disulfides: The thiol group (-SH) is susceptible to oxidation, leading to the formation of disulfide bridges (R-S-S-R'). This is a very common byproduct.

  • Unreacted this compound: Incomplete reactions will leave the starting material in your crude product.

  • Side-products from the alcohol group: The primary alcohol can undergo side reactions such as etherification or oxidation to an aldehyde or carboxylic acid, depending on the reaction conditions.

  • Polymeric materials: Under certain conditions, especially acidic or basic, polymerization of the starting material or product can occur.

  • Reagent-derived impurities: Residual catalysts, coupling agents, or byproducts from other reagents used in the synthesis will also be present.

Q2: My purified product appears to be degrading. What could be the cause and how can I prevent it?

A2: Products containing a free thiol group are prone to air oxidation, leading to the formation of disulfides. This can be observed over time, even in purified samples. To mitigate this:

  • Work under an inert atmosphere: When possible, perform purification steps and handle the final product under an inert atmosphere (e.g., nitrogen or argon).

  • Degas solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Add a reducing agent: For storage, consider adding a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), if it does not interfere with downstream applications.

  • Store at low temperatures: Store the purified compound at low temperatures (e.g., -20 °C or -80 °C) to slow down the rate of degradation.

Q3: I am having trouble separating my product from the disulfide byproduct. What purification strategy is most effective?

A3: Separation of a thiol-containing product from its corresponding disulfide can be challenging due to their similar polarities. Here are a few strategies:

  • Reduction followed by purification: Treat the crude mixture with a reducing agent (e.g., DTT, TCEP) to convert the disulfide back to the desired thiol. Immediately follow this with a purification method like column chromatography or crystallization.

  • Preparative HPLC: Reversed-phase HPLC can often provide sufficient resolution to separate the thiol from the disulfide.

  • Selective extraction: In some cases, adjusting the pH of an aqueous solution can selectively ionize the thiol, allowing for its extraction into the aqueous phase while the less polar disulfide remains in the organic phase.

Troubleshooting Guides

Problem 1: Low yield after column chromatography.
Possible Cause Troubleshooting Steps
Product is adsorbing irreversibly to the silica gel. Thiol compounds can sometimes interact strongly with silica gel. Try deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent system. Alternatively, consider using a different stationary phase like alumina or a reversed-phase C18 silica.
Product is unstable on silica. The acidic nature of silica gel can sometimes catalyze degradation. Use a neutral or basic stationary phase, or work quickly and at low temperatures.
Incorrect solvent system. Your product may be streaking or eluting too slowly or too quickly. Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common issue is either too polar or not polar enough of a solvent system.[1]
Problem 2: Oily product that won't crystallize.
Possible Cause Troubleshooting Steps
Presence of impurities. Even small amounts of impurities can inhibit crystallization. Try to further purify the oil by column chromatography.
Incorrect crystallization solvent. The ideal solvent is one in which your compound is soluble when hot but insoluble when cold.[2] Screen a variety of solvents or solvent mixtures. Common pairs include ethanol/water, and diethyl ether/hexane.[3]
Supersaturation. The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of the pure compound can also initiate crystallization.
Product is inherently an oil at room temperature. If the melting point of your compound is below room temperature, it will not crystallize. Confirm the physical properties of your target molecule.
Problem 3: Multiple spots on TLC after purification.
Possible Cause Troubleshooting Steps
Product degradation on the TLC plate. The silica on the TLC plate can sometimes cause decomposition. Try using a different type of plate (e.g., alumina) or developing the TLC quickly.
Oxidation during spotting or development. The thiol group may be oxidizing to the disulfide on the plate. Prepare a fresh sample solution and run the TLC immediately. Consider running the TLC in a chamber saturated with an inert gas.
Incomplete purification. The previous purification step may not have been effective. Re-evaluate your purification strategy, perhaps by changing the column's stationary phase or the recrystallization solvent.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification of a Thiol-Containing Compound
  • Slurry Preparation: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Two-Solvent System
  • Solvent Selection: Choose a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[2] A common pair is ethanol ("good") and water ("poor").

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point).

  • Redissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.

Visualizations

Purification_Troubleshooting start Crude Product process_purification process_purification start->process_purification Initial Purification (e.g., Column Chromatography) decision decision process process issue issue solution solution end_node Pure Product decision_purity decision_purity process_purification->decision_purity Check Purity (TLC/NMR) decision_purity->end_node Pure issue_impure issue_impure decision_purity->issue_impure Impure decision_impurities decision_impurities issue_impure->decision_impurities Identify Impurities process_disulfide process_disulfide decision_impurities->process_disulfide Disulfide Present process_starting_material process_starting_material decision_impurities->process_starting_material Starting Material Present process_oily process_oily decision_impurities->process_oily Product is an Oil solution_reduce solution_reduce process_disulfide->solution_reduce Reduce with DTT/TCEP and re-purify solution_reduce->end_node solution_rechromatograph solution_rechromatograph process_starting_material->solution_rechromatograph Optimize Chromatography (gradient/solvent system) solution_rechromatograph->end_node solution_crystallization solution_crystallization process_oily->solution_crystallization Attempt Recrystallization (different solvents/seeding) solution_crystallization->end_node

Caption: Troubleshooting workflow for product purification.

Recrystallization_Workflow start Impure Solid step_dissolve step_dissolve start->step_dissolve 1. Dissolve in minimum hot solvent step step decision decision output output step_filter step_filter step_dissolve->step_filter 2. Hot gravity filtration (if insoluble impurities) step_cool step_cool step_filter->step_cool 3. Cool slowly to room temperature step_ice_bath step_ice_bath step_cool->step_ice_bath 4. Chill in ice bath step_collect step_collect step_ice_bath->step_collect 5. Collect crystals (vacuum filtration) step_wash step_wash step_collect->step_wash 6. Wash with cold solvent step_dry step_dry step_wash->step_dry 7. Dry crystals step_dry->output Pure Crystals

Caption: Step-by-step recrystallization process.

References

Technical Support Center: 2-Mercaptobenzyl Alcohol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Mercaptobenzyl alcohol. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.

Troubleshooting Guide

Issue: My reaction has produced an unexpected, higher molecular weight dimer.

Question: I'm seeing a product with a mass corresponding to a dimer of my starting material. What is this side product and how can I avoid it?

Answer: The most common dimerization reaction for thiols is the formation of a disulfide bond. In the case of this compound, this would be the formation of 2,2'-(disulfanediyl)bis(phenylmethanol). This oxidation is a very common side reaction for thiols and can be promoted by mild oxidizing agents, basic conditions, or even atmospheric oxygen.[1] The pH of the reaction is a critical factor, with neutral to basic conditions significantly favoring disulfide formation.[2]

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • pH Control: If possible, maintain acidic conditions, as this has been shown to suppress disulfide formation from mercaptobenzoic acid, a related compound.[2]

  • Thiol Protection: If the thiol group is not the reactive site for your desired transformation, consider protecting it. A common strategy is to form a disulfide, perform the desired reaction on the alcohol, and then reduce the disulfide back to the thiol.[3][4]

Issue: The alcohol group is reacting instead of/in addition to my target functional group.

Question: My goal is to perform a reaction at the thiol, but I am observing oxidation of the benzyl alcohol to an aldehyde or a carboxylic acid. How can I achieve selectivity?

Answer: The primary alcohol of this compound is susceptible to oxidation. Depending on the strength of the oxidizing agent and the reaction conditions, it can be oxidized to 2-mercaptobenzaldehyde or further to 2-mercaptobenzoic acid.[5][6]

Troubleshooting Steps:

  • Choice of Reagents: Avoid strong oxidizing agents if the alcohol is not the intended reaction site. If an oxidation reaction is desired elsewhere in the molecule, the benzyl alcohol is likely to react.

  • Protect the Alcohol: Protect the alcohol functional group before carrying out the desired transformation on the thiol. Silyl ethers, such as a tert-butyldimethylsilyl (TBDMS) ether, are common protecting groups for alcohols that are stable under many conditions but can be removed with fluoride ions or acid.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound?

A1: The two primary side reactions stem from the reactivity of its functional groups:

  • Oxidation of the thiol: The sulfhydryl group (-SH) can be easily oxidized to form a disulfide (-S-S-) bridge, resulting in a dimer.[1] Under stronger oxidizing conditions, it can be further oxidized to a sulfonic acid (-SO3H).[1]

  • Oxidation of the alcohol: The primary benzyl alcohol (-CH2OH) can be oxidized to the corresponding aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH).[6][9]

Q2: How can I prevent the thiol group from reacting?

A2: To prevent unwanted reactions at the thiol group, you can use a protecting group. Due to the higher nucleophilicity of thiols compared to alcohols, selective protection is often possible.[3] The trityl (triphenylmethyl) group is a good choice for selectively protecting thiols in the presence of alcohols.[3] Another strategy involves the temporary formation of a disulfide, which can be reversed later by reduction.[3][4]

Q3: How can I selectively protect the alcohol group?

A3: The alcohol can be protected as an ether. Common protecting groups include silyl ethers (e.g., TBDMS, TIPS) and benzyl ethers (Bn).[7][10] Silyl ethers are typically installed using the corresponding silyl chloride and a base like imidazole, and are removed with a fluoride source (like TBAF) or acid.[7][8]

Q4: What are the best practices for storing this compound?

A4: Given its susceptibility to oxidation, this compound should be stored under an inert atmosphere (e.g., in a sealed container backfilled with argon or nitrogen) and at a cool temperature (2-8°C is often recommended).[11] It should be kept away from bases and oxidizing agents.

Data Presentation

Table 1: Common Side Products in this compound Reactions

Side Product NameChemical StructurePromoting Conditions
2,2'-(disulfanediyl)bis(phenylmethanol)HOCH2-C6H4-S-S-C6H4-CH2OHMild oxidants (e.g., I2, air), basic pH, presence of O2.[1][2]
2-mercaptobenzaldehydeHSC6H4CHOMild oxidizing agents (e.g., PCC, Dess-Martin periodinane).[6]
2-mercaptobenzoic acidHSC6H4COOHStrong oxidizing agents (e.g., KMnO4, H2CrO4).[6]
2-(methylthio)benzyl alcoholCH3S-C6H4-CH2OHPresence of a methylating agent (e.g., methyl iodide) and base.

Table 2: Protecting Group Strategies for this compound

Functional Group to ProtectProtecting GroupProtection ReagentsDeprotection ReagentsStability Notes
Thiol (-SH)Trityl (Trt)Trityl chloride (TrCl), base (e.g., Et3N)Mild acid (e.g., TFA in DCM), Hydrogenolysis.[3][12]Stable to base, mild oxidants.
Thiol (-SH)Disulfide (-S-S-)Mild oxidant (e.g., I2, air)Reducing agent (e.g., DTT, TCEP).[3][4]A temporary self-protection strategy.
Alcohol (-OH)tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, Imidazole, DMFTBAF, HF, or aqueous acid.[7][12]Stable to bases, nucleophiles, and many oxidizing/reducing agents.
Alcohol (-OH)Benzyl (Bn)Benzyl bromide (BnBr), NaHH2, Pd/C (Hydrogenolysis).[2][10]Stable to many acidic and basic conditions.

Experimental Protocols

Protocol 1: Selective Protection of the Thiol Group as a Trityl Thioether
  • Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Reagent Addition: Add triethylamine (1.1 equivalents). Cool the solution to 0 °C in an ice bath.

  • Protection: Slowly add a solution of trityl chloride (1.05 equivalents) in DCM to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Protection of the Alcohol Group as a TBDMS Ether
  • Setup: Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Protection: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting oil or solid by column chromatography.

Visualizations

Side_Reactions cluster_desired Desired Reaction cluster_side Side Reactions 2-Mercaptobenzyl_alcohol This compound Desired_Product Desired Product 2-Mercaptobenzyl_alcohol->Desired_Product Desired Reagents Disulfide Disulfide Dimer 2-Mercaptobenzyl_alcohol->Disulfide [O], Base, Air Aldehyde Aldehyde 2-Mercaptobenzyl_alcohol->Aldehyde Mild [O] Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Strong [O]

Caption: Key reaction pathways for this compound.

Troubleshooting_Workflow start Reaction Outcome Analysis check_product Is the main product the desired one? start->check_product success Success check_product->success Yes identify_side_product Identify Side Product(s) (e.g., via MS, NMR) check_product->identify_side_product No is_dimer Is it a disulfide dimer? identify_side_product->is_dimer is_oxidation Is it alcohol oxidation (aldehyde/acid)? is_dimer->is_oxidation No fix_dimer Implement Fix: - Use inert atmosphere - Degas solvents - Protect thiol is_dimer->fix_dimer Yes other_issue Consult further literature on reagent compatibility is_oxidation->other_issue No fix_oxidation Implement Fix: - Use milder reagents - Protect alcohol is_oxidation->fix_oxidation Yes

Caption: Troubleshooting workflow for unexpected reaction outcomes.

References

Technical Support Center: Optimizing Reactions with 2-Mercaptobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Mercaptobenzyl alcohol. Our goal is to help you improve reaction yields and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low when using this compound. What are the common causes?

A1: Low yields in reactions involving this compound can stem from several factors. The most common issues include:

  • Oxidation of the Thiol Group: The mercapto group (-SH) is highly susceptible to oxidation, leading to the formation of disulfide byproducts. This is a very common side reaction.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters that may need optimization.

  • Steric Hindrance: The substitution pattern of your reactants can hinder the desired transformation.

  • Side Reactions: Besides disulfide formation, other side reactions like self-condensation or reactions involving impurities can reduce the yield of your target molecule.

Q2: I am observing a significant amount of a disulfide dimer of this compound in my reaction mixture. How can I prevent this?

A2: Disulfide bond formation is a prevalent issue when working with thiols. To minimize this side reaction, consider the following strategies:

  • Use of Reducing Agents: The addition of a reducing agent can help maintain the thiol in its reduced state. Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective, odorless, and stable reducing agent that works over a broad pH range. Dithiothreitol (DTT) is another option, though it is less stable and has a strong odor.

  • Control of pH: Maintaining a slightly acidic pH (around 4-6) can decrease the rate of thiol oxidation.[2] However, the optimal pH will be reaction-dependent.

  • Inert Atmosphere: Conducting your reaction under an inert atmosphere, such as nitrogen or argon, will minimize contact with atmospheric oxygen, a key oxidant.

  • Degas Solvents: Removing dissolved oxygen from your solvents by bubbling with an inert gas prior to use can also be beneficial.

Q3: What are the best practices for setting up a reaction with this compound to maximize yield?

A3: To improve your chances of a high-yielding reaction, adhere to these general best practices:

  • Ensure Anhydrous Conditions: Water can interfere with many organic reactions. Thoroughly dry your glassware and use anhydrous solvents.

  • Purify Starting Materials: Impurities in your this compound or other reactants can lead to unwanted side reactions.

  • Optimize Catalyst and Reagent Stoichiometry: Carefully control the molar ratios of your reactants and catalyst. In some cases, using a slight excess of one reactant can drive the reaction to completion.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting materials and the formation of your product. This will help you determine the optimal reaction time and prevent the formation of degradation products.

Q4: I am attempting a condensation reaction between this compound and a ketone, but the reaction is not proceeding. What can I do?

A4: If your condensation reaction is sluggish or failing, consider the following troubleshooting steps:

  • Catalyst Choice: These reactions are typically acid-catalyzed. Ensure you are using an appropriate catalyst, such as a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid. The concentration of the catalyst may also need to be optimized.

  • Temperature: Increasing the reaction temperature can often overcome activation energy barriers. However, be mindful that higher temperatures can also promote side reactions.

  • Water Removal: Condensation reactions often produce water as a byproduct. Removing this water, for instance with a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards product formation.

  • Reactivity of the Carbonyl Compound: Aldehydes are generally more reactive electrophiles than ketones in condensation reactions.[3] If you are using a particularly unreactive ketone, you may need to employ more forcing reaction conditions.

Quantitative Data on Reaction Yields

The following tables summarize reaction conditions and yields for the synthesis of thiochromane derivatives, a common application of this compound.

Table 1: Synthesis of 2-Alkylthiochroman-4-ones via Conjugate Addition [4]

EntryAlkyl SourceCopper Source (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1n-BuLiCuCN (1.2)THF-78 to rt270
2n-BuLiCuI (0.5)THF-78 to rt286
3MeLiCuCN (1.2)THF-78 to rt265
4MeLiCuI (0.5)THF-78 to rt278

Table 2: Copper-Catalyzed Thioetherification of Benzyl Alcohols with Thiols [1]

EntryBenzyl AlcoholThiolCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
12-Phenylpropan-2-ol4-FluorobenzenethiolCu(OTf)₂ (3)DCM250.596
2Benzyl alcohol4-FluorobenzenethiolCu(OTf)₂ (3)DCM25192
31-Phenylethanol4-FluorobenzenethiolCu(OTf)₂ (3)DCM25195
42-Phenylpropan-2-olThiophenolCu(OTf)₂ (3)DCM250.594

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-3-nitrothiochroman-4-ols via Tandem Michael-Henry Reaction [2]

This protocol is adapted from a procedure using 2-mercaptobenzaldehydes, a derivative of this compound, and can serve as a starting point for optimization.

Materials:

  • 2-Mercaptobenzaldehyde derivative

  • β-Nitrostyrene derivative

  • Cupreine (catalyst)

  • Anhydrous diethyl ether

Procedure:

  • In a dried reaction vessel, dissolve the β-nitrostyrene (1.0 eq) and cupreine (0.02 eq) in anhydrous diethyl ether.

  • Stir the solution at -10 °C for 2 minutes.

  • In a separate vessel, prepare a pre-cooled (-10 °C) solution of the 2-mercaptobenzaldehyde (1.1 eq) in anhydrous diethyl ether.

  • Slowly add the 2-mercaptobenzaldehyde solution to the reaction mixture over 1 minute.

  • Continue stirring the reaction at -10 °C and monitor its progress by TLC. The reaction is typically complete within 5-10 minutes.

  • Once the reaction is complete, remove the solvent under reduced pressure at 0 °C.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a hexane/ethyl acetate mixture.

Visualizing Reaction Workflows and Troubleshooting

Troubleshooting_Low_Yield Start Low Reaction Yield Check_Oxidation Check for Disulfide Formation (TLC, LC-MS) Start->Check_Oxidation Oxidation_Detected Disulfide Detected Check_Oxidation->Oxidation_Detected Yes No_Oxidation No Significant Disulfide Check_Oxidation->No_Oxidation No Add_Reducing_Agent Add Reducing Agent (e.g., TCEP) Work under Inert Atmosphere Degas Solvents Oxidation_Detected->Add_Reducing_Agent Optimize_Conditions Review Reaction Conditions (Catalyst, Temp, Time, Solvent) No_Oxidation->Optimize_Conditions Successful_Reaction Improved Yield Add_Reducing_Agent->Successful_Reaction Conditions_Optimized Conditions Appear Optimal Optimize_Conditions->Conditions_Optimized Optimal Modify_Conditions Modify Conditions: - Screen Catalysts - Adjust Temperature - Vary Reaction Time Optimize_Conditions->Modify_Conditions Suboptimal Check_Purity Verify Purity of Starting Materials Conditions_Optimized->Check_Purity Modify_Conditions->Successful_Reaction Impure_Reactants Impurities Detected Check_Purity->Impure_Reactants Yes Check_Purity->Successful_Reaction No Purify_Reactants Purify Starting Materials Impure_Reactants->Purify_Reactants Purify_Reactants->Successful_Reaction

Caption: Troubleshooting workflow for low yield in reactions involving this compound.

Thiochromane_Synthesis_Workflow cluster_reactants Reactants & Setup Reactant1 This compound Reaction_Vessel Reaction Setup (Inert Atmosphere) Reactant1->Reaction_Vessel Reactant2 Carbonyl Compound (Aldehyde or Ketone) Reactant2->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Catalyst Acid Catalyst Catalyst->Reaction_Vessel Reaction Condensation Reaction (Stirring, Controlled Temperature) Reaction_Vessel->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Pure Thiochromane Derivative Purification->Product

Caption: General experimental workflow for the synthesis of thiochromane derivatives.

References

stability and storage guidelines for 2-Mercaptobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive stability and storage guidelines for 2-Mercaptobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C (36-46°F). The storage area should be dry and well-ventilated. It is also advisable to protect it from light.

Q2: What is the expected shelf life of this compound?

A2: While a specific shelf life is not always provided and can depend on the grade and supplier, the stability is contingent on proper storage. When stored under the recommended conditions (refrigerated, dry, and tightly sealed), the compound is expected to be stable. For opened containers, it is best practice to use the material as quickly as possible and to minimize exposure to air. For long-term storage of solutions, consider preparing aliquots, storing them under an inert atmosphere (e.g., argon or nitrogen), and keeping them frozen.

Q3: What are the primary degradation pathways for this compound?

A3: this compound has two primary functional groups susceptible to degradation: the thiol (-SH) group and the benzyl alcohol moiety. The thiol group is prone to oxidation, which can lead to the formation of disulfide bonds.[1] The benzyl alcohol group can be slowly oxidized to benzaldehyde upon exposure to air.[2][3] This benzaldehyde can further react with remaining this compound to form an acetal impurity.[2]

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of the thiol group is pH-dependent. At higher pH values, the thiol group is deprotonated to the more reactive thiolate anion (RS-), which is more susceptible to oxidation.[4] Therefore, for applications in solution, maintaining a lower pH can enhance stability.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents and acids.[5] Contact with strong oxidizing agents can lead to rapid and potentially hazardous oxidation of the thiol and alcohol groups.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reduced activity or efficacy in experiments Degradation of this compound due to oxidation.1. Prepare fresh solutions of this compound for each experiment. 2. Use deoxygenated solvents to prepare solutions. 3. If possible, work under an inert atmosphere (e.g., nitrogen or argon). 4. Consider adding a chelating agent like EDTA to your buffer to sequester any catalytic metal ions.[1][4]
Precipitate or cloudiness observed in solution Formation of insoluble disulfide-linked oligomers or polymers due to oxidation.1. Ensure the pH of your solution is not too high, as this accelerates oxidation.[4] 2. Confirm the solubility of this compound in your chosen solvent system at the desired concentration. 3. Filter the solution if necessary, but be aware that this removes the active compound that has precipitated. The underlying stability issue should be addressed.
Inconsistent experimental results Variable concentration of the active (reduced) form of this compound.1. Aliquot stock solutions and store them under an inert atmosphere at -20°C for longer-term storage. 2. Avoid repeated freeze-thaw cycles. 3. For critical applications, consider quantifying the free thiol content of your solution before each experiment using a method like the Ellman's reagent assay.[4]
Discoloration of the solid or solution (e.g., yellowing) Potential oxidation of the compound.While a slight yellow color may be present in the technical grade material, significant color change upon storage can indicate degradation. It is recommended to use a fresh batch of the compound if significant discoloration is observed.

Quantitative Data Summary

Parameter Value Source
Recommended Storage Temperature 2-8°C
Melting Point 31-32°C
Boiling Point 94-96°C at 0.2 mm Hg
Density 1.21 g/mL at 25°C
Flash Point >110°C (>230°F)
pKa of Thiol Group (estimated) ~9.5 (analogous to β-mercaptoethanol)[1]

Experimental Protocols

Protocol: Preparation and Storage of a this compound Stock Solution for Cellular Assays

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability for use in cell-based experiments where the reducing properties of the thiol group are critical.

Materials:

  • This compound (solid)

  • Anhydrous, deoxygenated Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., high-purity argon or nitrogen) with a regulator and tubing

  • Sterile, amber glass vials with screw caps and septa

  • Sterile, disposable syringes and needles

  • Vortex mixer

Procedure:

  • Deoxygenation of Solvent:

    • Bubble high-purity argon or nitrogen gas through the anhydrous DMSO for at least 30 minutes to remove dissolved oxygen.

  • Preparation of Stock Solution:

    • In a fume hood, weigh out the required amount of this compound into a sterile, amber glass vial.

    • Using a sterile syringe and needle, add the appropriate volume of deoxygenated DMSO to the vial to achieve the desired stock concentration (e.g., 100 mM).

    • Briefly vortex the vial until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Flush the headspace of several smaller, sterile amber vials with inert gas.

    • Using a sterile syringe, aliquot the stock solution into the prepared vials.

    • Flush the headspace of each aliquot vial with inert gas before sealing tightly with the screw cap.

    • Label each vial with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C for long-term storage. For immediate use, an aliquot can be stored at 2-8°C for a short period (not to exceed one week).

  • Use in Experiments:

    • When ready to use, thaw a single aliquot at room temperature.

    • Dilute the stock solution to the final working concentration in your cell culture medium or buffer immediately before adding it to your experimental setup. Discard any unused portion of the thawed aliquot.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Instability start Experiment Shows Reduced Efficacy or Inconsistency check_solution Was the solution freshly prepared? start->check_solution check_storage How was the solid compound stored? start->check_storage prepare_fresh Prepare a fresh solution using deoxygenated solvent. check_solution->prepare_fresh No use_inert Work under an inert atmosphere (e.g., Argon). check_solution->use_inert Yes, but still issues verify_storage Verify storage at 2-8°C, tightly sealed, and dry. check_storage->verify_storage end_good Problem Resolved prepare_fresh->end_good add_chelator Consider adding EDTA to the buffer. use_inert->add_chelator add_chelator->end_good new_reagent Consider using a new bottle of the reagent. verify_storage->new_reagent Improper Storage end_bad Problem Persists verify_storage->end_bad Proper Storage new_reagent->prepare_fresh

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway Primary Degradation Pathways of this compound cluster_oxidation Oxidation mol This compound HS-C₆H₄-CH₂OH disulfide Disulfide Dimer (C₆H₄-CH₂OH)-S-S-(C₆H₄-CH₂OH) mol:f0->disulfide O₂, Metal Ions, High pH benzaldehyde 2-Mercaptobenzaldehyde HS-C₆H₄-CHO mol:f0->benzaldehyde Air (O₂) acetal Acetal Impurity benzaldehyde:f0->acetal + this compound

Caption: Potential degradation pathways for this compound.

References

preventing oxidation of 2-Mercaptobenzyl alcohol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Mercaptobenzyl Alcohol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary oxidation pathways for this compound?

A1: this compound has two functional groups susceptible to oxidation: the thiol (-SH) and the primary benzyl alcohol (-CH₂OH). The thiol group is particularly sensitive and can be oxidized to a disulfide, and under stronger conditions, to sulfinic or sulfonic acids. The benzyl alcohol can be oxidized to the corresponding benzaldehyde and further to benzoic acid.

Q2: My solution of this compound has turned slightly yellow/brown. What does this indicate?

A2: Discoloration often suggests that the thiol group has undergone oxidation, likely forming the corresponding disulfide. This can happen upon exposure to air over time.

Q3: How can I minimize the oxidation of the thiol group during my reaction?

A3: To minimize thiol oxidation, it is crucial to remove molecular oxygen from your reaction system. This can be achieved by using deoxygenated solvents, working under an inert atmosphere (e.g., nitrogen or argon), and adding reducing agents to the reaction or workup steps.

Q4: What is the role of pH in the stability of this compound?

A4: The thiol group is more susceptible to oxidation at higher (basic) pH due to the formation of the more reactive thiolate anion. Therefore, maintaining a neutral or slightly acidic pH can help to minimize oxidation.

Q5: When should I consider using a protecting group for the thiol or alcohol?

A5: Protecting groups are necessary when you need to perform a reaction at one functional group while preventing the other from reacting. For instance, if you are oxidizing the alcohol to an aldehyde, the thiol must be protected to prevent its oxidation. Conversely, if you are performing a reaction at the thiol, protecting the alcohol may be necessary depending on the reagents used. This is a key aspect of achieving chemoselectivity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of desired product and presence of disulfide byproduct Oxidation of the thiol group by atmospheric oxygen.1. Use Deoxygenated Solvents: Sparge solvents with an inert gas (N₂ or Ar) for at least 30 minutes before use. 2. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.[1][2][3][4][5] 3. Add a Reducing Agent: Introduce a reducing agent like TCEP or DTT to the reaction mixture or during workup to cleave any formed disulfide bonds.
Formation of aldehyde or carboxylic acid impurities Oxidation of the benzyl alcohol group.1. Choose a Thiol-Selective Reagent: If the desired reaction is at the thiol, select reagents that are not strong oxidizing agents. 2. Protect the Alcohol: If oxidation of the alcohol is unavoidable with your chosen reagents, protect the alcohol group (e.g., as a silyl ether) before proceeding with the reaction at the thiol.
Complex mixture of products Lack of chemoselectivity, with reactions occurring at both the thiol and alcohol groups.1. Use Protecting Groups: Employ an orthogonal protecting group strategy to selectively block one functional group while reacting the other.[6][7][8] 2. Optimize Reaction Conditions: Adjust temperature, reaction time, and order of reagent addition to favor the desired reaction pathway.
Inconsistent reaction outcomes Variability in the quality of starting materials or solvents.1. Verify Reagent Purity: Ensure the this compound and other reagents are of high purity. 2. Use Anhydrous Solvents: For moisture-sensitive reactions, use freshly dried solvents.

Strategies for Preventing Oxidation

There are two primary strategies to prevent the oxidation of this compound during reactions: In-situ Reduction and the use of Protecting Groups .

In-situ Reduction using Scavenging Agents

This approach involves adding a reducing agent to the reaction mixture to either prevent the formation of disulfides or to reduce them back to the thiol in situ.

Common Reducing Agents:

  • Tris(2-carboxyethyl)phosphine (TCEP): Effective over a wide pH range (1.5-8.5), odorless, and generally does not interfere with subsequent reactions like maleimide chemistry.[9][10][11][12]

  • Dithiothreitol (DTT): A strong reducing agent, but its efficacy is limited to pH values above 7. It can also interfere with some downstream applications.[9][11][12][13]

Quantitative Comparison of TCEP and DTT:

Feature Tris(2-carboxyethyl)phosphine (TCEP) Dithiothreitol (DTT)
Effective pH Range 1.5 - 8.5[10][11]> 7.0[12]
Odor Odorless[11]Slight sulfur smell
Stability More resistant to air oxidation.[9][10][11]Prone to air oxidation, especially in the presence of metal ions.[9]
Interference Does not interfere with maleimide chemistry.[11]Can interfere with maleimide chemistry.
Thiol Protecting Groups

This strategy involves chemically modifying the thiol group to make it unreactive towards oxidation. After the desired reaction at the alcohol or another part of the molecule is complete, the protecting group is removed to regenerate the free thiol.

Performance Comparison of Common Thiol Protecting Groups

Note: The following data is based on the protection of 2-amino-3-mercapto-1-propanol, a molecule with similar functional groups (thiol, alcohol, and an amino group instead of a phenyl ring), and serves as a strong reference for selecting a protecting group for this compound.[14]

Protecting Group Protection Yield (Typical) Stability Deprotection Conditions Key Advantages Potential Disadvantages
Trityl (Trt) > 90%Stable to basic and nucleophilic conditions. Labile to acid.Mild acid (e.g., TFA in DCM), often with a scavenger (e.g., TIS).High yielding protection, bulky group can offer steric protection, readily cleaved under mild acidic conditions.Can be partially cleaved during some chromatographic purifications, potential for re-attachment of the trityl cation if not scavenged properly.
Acetamidomethyl (Acm) 80-90%Stable to acidic and basic conditions used in peptide synthesis.Mercury(II) acetate followed by a thiol, or iodine for oxidative cyclization.Very stable to a wide range of conditions, allowing for orthogonal deprotection.Deprotection requires heavy metals which can be toxic and require careful removal.
p-Methoxybenzyl (PMB) > 85%More acid-labile than benzyl ethers. Stable to basic conditions.Strong acid (e.g., neat TFA) or oxidative cleavage (e.g., DDQ).Can be cleaved under conditions orthogonal to Trt and t-butyl groups.Stronger acid is required for cleavage compared to Trt, potentially affecting other acid-sensitive groups.
Tetrahydropyranyl (THP) > 95% (solvent-free)Stable to basic, nucleophilic, and reducing conditions. Very acid-labile.Very mild acid (e.g., catalytic PTSA in alcohol, aqueous acetic acid).High yielding, "green" protection method available, very mild deprotection.Introduces a new chiral center, potentially complicating analysis (e.g., NMR).

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere

This protocol outlines the basic steps for setting up a reaction to minimize exposure to atmospheric oxygen.[1][2][3][4][5]

  • Glassware Preparation: Flame-dry or oven-dry all glassware (reaction flask, condenser, etc.) to remove adsorbed water and allow to cool under a stream of inert gas (N₂ or Ar).

  • Assembly: Assemble the glassware while still warm and maintain a positive pressure of inert gas. Use septa to seal openings.

  • Solvent Degassing: Sparge the reaction solvent with an inert gas for at least 30 minutes prior to use.

  • Reagent Addition: Add this compound and other non-air-sensitive reagents to the flask. If other reagents are air-sensitive, they should be added via syringe through a septum.

  • Reaction: Maintain a gentle flow of inert gas throughout the reaction. A balloon filled with the inert gas can be used to maintain a positive pressure.

  • Workup: Quench the reaction and perform the workup as required. If the product is still sensitive to oxidation, it is advisable to use deoxygenated solvents during the extraction and purification steps.

Protocol 2: Selective Protection of the Thiol Group with a Trityl Group

This protocol is adapted from standard procedures for thiol protection and is a good starting point for the selective protection of the thiol in this compound.

  • Dissolve Substrate: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add Base: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Add Protecting Group: Slowly add a solution of trityl chloride (Trt-Cl) (1.05 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography on silica gel.

Visual Guides

OxidationPathways A This compound B 2-(Hydroxymethyl)benzenethiolate A->B Base C Bis(2-(hydroxymethyl)phenyl) disulfide A->C Mild Oxidant (e.g., O2) D 2-Mercaptobenzaldehyde A->D Mild Alcohol Oxidation B->C Mild Oxidant (e.g., O2) E 2-Mercaptobenzoic acid D->E Further Oxidation

Caption: Oxidation pathways of this compound.

TroubleshootingWorkflow Start Low Reaction Yield CheckPurity Check Reagent and Solvent Purity Start->CheckPurity InertAtmosphere Is the reaction under an inert atmosphere? CheckPurity->InertAtmosphere UseInert Implement inert atmosphere techniques InertAtmosphere->UseInert No ReducingAgent Is a reducing agent present? InertAtmosphere->ReducingAgent Yes UseInert->ReducingAgent AddReducing Add TCEP or DTT ReducingAgent->AddReducing No ProtectingGroup Are competing side reactions possible? ReducingAgent->ProtectingGroup Yes AddReducing->ProtectingGroup UsePG Use orthogonal protecting groups ProtectingGroup->UsePG Yes End Yield Improved ProtectingGroup->End No UsePG->End

Caption: Troubleshooting workflow for low yield reactions.

OrthogonalProtection cluster_0 Scenario 1: Reaction at Alcohol cluster_1 Scenario 2: Reaction at Thiol A This compound B Protect Thiol (e.g., Trt-Cl, TEA) A->B C S-Trityl-2-mercaptobenzyl alcohol B->C D React at Alcohol (e.g., Oxidation) C->D E Protected Product D->E F Deprotect Thiol (e.g., TFA) E->F G Final Product F->G H This compound I Protect Alcohol (e.g., TBDMSCl, Imidazole) H->I J O-TBDMS-2-mercaptobenzyl alcohol I->J K React at Thiol (e.g., Alkylation) J->K L Protected Product K->L M Deprotect Alcohol (e.g., TBAF) L->M N Final Product M->N

Caption: Orthogonal protection strategies for this compound.

References

Technical Support Center: Scale-Up of Reactions Using 2-Mercaptobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up of chemical reactions involving 2-Mercaptobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for this compound during scale-up?

A1: The primary stability concerns for this compound, particularly during scale-up, revolve around the reactivity of the thiol (-SH) and benzyl alcohol (-CH₂OH) functional groups. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide byproducts. This oxidation can be accelerated by exposure to air (oxygen), elevated temperatures, and the presence of certain metal catalysts. The benzyl alcohol group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid derivatives, especially in the presence of oxidizing agents or under harsh reaction conditions.

Q2: How does the purity of technical grade this compound impact scale-up processes?

A2: Technical grade this compound may contain impurities that can significantly affect the outcome of a scaled-up reaction. Common impurities could include the corresponding disulfide, residual starting materials from its synthesis, or other related aromatic compounds. These impurities can lead to inconsistent reaction rates, lower yields, and the formation of additional byproducts, complicating the purification process at a larger scale. It is crucial to analyze the purity of the starting material and understand its potential impact on the reaction chemistry.

Q3: What are the key safety precautions to consider when handling this compound in a larger scale?

A3: this compound is an irritant and can cause serious eye damage.[1] When handling larger quantities, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[2] Operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[1] Many thiols are also known for their strong, unpleasant odors, and appropriate measures should be taken to contain and neutralize any off-gases.[3] A bleach solution can be used to scrub exhaust gases from the reaction.[4]

Q4: Which analytical techniques are recommended for monitoring the progress of reactions involving this compound at scale?

A4: For in-process monitoring of reactions involving this compound, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the consumption of the starting material and the formation of the desired product and any impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile components. For real-time reaction monitoring, techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into reaction kinetics and the formation of intermediates.[5]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Q: We are experiencing a significant drop in yield upon scaling up our reaction involving this compound. What are the potential causes and how can we troubleshoot this?

A: A decrease in yield during scale-up is a common challenge that can be attributed to several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Poor Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Optimize the stirring speed and impeller design to ensure homogenous mixing. For highly exothermic reactions, consider a slower addition rate of reactants or improved cooling capacity of the reactor.

  • Atmospheric Oxidation: Increased surface area to volume ratio in a large, partially filled reactor can lead to greater exposure to air, causing oxidation of the thiol group to disulfides.

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. Use degassed solvents.

  • Sub-optimal Reaction Temperature: The temperature control in a large reactor might be less precise than in a laboratory flask.

    • Solution: Implement more precise temperature monitoring and control systems. Perform a thermal scan of the reaction using a tool like a reaction calorimeter to understand the heat flow at different stages.

Issue 2: High Levels of Disulfide Impurity

Q: Our final product is contaminated with a significant amount of the disulfide dimer of this compound. How can we prevent its formation?

A: The formation of disulfide impurities is a common issue with thiol-containing compounds. Its prevalence often increases during scale-up due to longer reaction times and increased exposure to air.

Potential Causes & Solutions:

  • Presence of Oxidants: Trace amounts of oxygen in the reaction vessel or solvents can lead to disulfide formation.

    • Solution: Ensure all solvents are thoroughly degassed before use. Purge the reactor with an inert gas before adding the reactants and maintain a positive pressure of the inert gas throughout the reaction.

  • Inappropriate pH: The rate of thiol oxidation can be pH-dependent.

    • Solution: Investigate the effect of pH on disulfide formation in your specific reaction. In some cases, a slightly acidic pH can help to minimize oxidation.[6]

  • Catalyst-Induced Oxidation: Some metal catalysts can promote the oxidation of thiols.

    • Solution: Screen for alternative catalysts that are less prone to promoting thiol oxidation. If the catalyst is essential, consider the use of antioxidants, provided they do not interfere with the desired reaction.

Issue 3: Catalyst Deactivation

Q: We are observing a decrease in the reaction rate over time, suggesting catalyst deactivation. Could the this compound be poisoning the catalyst?

A: Yes, thiols are known to be potential poisons for certain metal catalysts, particularly those based on palladium, platinum, and gold.[7][8]

Potential Causes & Solutions:

  • Strong Catalyst Binding: The sulfur atom of the thiol can bind strongly to the surface of the metal catalyst, blocking active sites and preventing the catalyst from participating in the desired reaction.

    • Solution: It may be necessary to increase the catalyst loading to compensate for the poisoning effect. Alternatively, explore catalysts that are more resistant to sulfur poisoning. In some cases, modifying the thiol to a less coordinating group before the reaction and deprotecting it in a later step can be a viable strategy.

  • Leaching of the Metal: The interaction with the thiol may lead to the leaching of the active metal from its support.

    • Solution: Employing a catalyst with a stronger metal-support interaction can mitigate leaching. Encapsulating the catalyst in a protective matrix, such as a metal-organic framework (MOF), has been shown to prevent both poisoning and leaching.[7]

Data Presentation

Table 1: Illustrative Comparison of a Hypothetical Reaction at Lab vs. Pilot Scale

ParameterLab Scale (1 L)Pilot Scale (100 L)Common Observations During Scale-Up
Reactant Concentration 1.0 M1.0 MMaintained constant to ensure comparable kinetics.
Reaction Temperature 80 °C (oil bath)80 ± 5 °C (jacketed reactor)Temperature fluctuations are more common at a larger scale, potentially affecting selectivity.
Stirring Speed 500 rpm (magnetic stirrer)150 rpm (impeller)Mixing efficiency can decrease, leading to non-homogeneity.
Reaction Time 4 hours6 hoursLonger reaction times are often required for complete conversion at scale.
Yield of Desired Product 92%78%Decrease in yield is often observed due to mass/heat transfer limitations and side reactions.
Disulfide Impurity 1.5%8.2%Increased exposure to headspace oxygen and longer reaction times can lead to higher levels of oxidative impurities.
Other Impurities < 1%3.5%Impurities from side reactions can become more significant at a larger scale.

Note: The data in this table is illustrative and intended to highlight common trends observed during the scale-up of chemical reactions. Actual results will vary depending on the specific reaction and process conditions.

Table 2: Common Analytical Methods for Reaction Monitoring and Impurity Profiling

Analytical TechniqueInformation ProvidedTypical Application in Scale-Up
HPLC-UV/MS Quantitative analysis of reactants, products, and non-volatile impurities.In-process control, final product purity analysis, and stability testing.
GC-MS Identification and quantification of volatile components, including residual solvents.Analysis of starting material purity and detection of volatile byproducts.
NMR Spectroscopy Structural elucidation of products and impurities.Characterization of unknown byproducts and confirmation of desired product structure.
FTIR Spectroscopy Monitoring of functional group transformations.Can be used for real-time monitoring of the disappearance of starting material functional groups.
Reaction Calorimetry Measurement of heat flow during the reaction.Crucial for assessing the thermal safety of the process and for designing appropriate cooling systems for the scaled-up reactor.

Experimental Protocols

Protocol 1: Representative Experimental Protocol for a Nucleophilic Substitution Reaction

This protocol describes a general procedure for the reaction of this compound with an alkyl halide at a 1 L scale.

Materials:

  • This compound (140.2 g, 1.0 mol)

  • Alkyl halide (1.1 mol)

  • Potassium carbonate (207.3 g, 1.5 mol)

  • Acetonitrile (1 L, degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a 2 L jacketed glass reactor equipped with a mechanical stirrer, a condenser, a thermocouple, and an inert gas inlet.

  • Purge the reactor with nitrogen for 30 minutes.

  • Charge the reactor with this compound, potassium carbonate, and degassed acetonitrile under a positive pressure of nitrogen.

  • Begin stirring at 300 rpm and heat the reactor jacket to maintain an internal temperature of 60 °C.

  • Slowly add the alkyl halide to the reaction mixture over a period of 1 hour using a dropping funnel.

  • Maintain the reaction temperature at 60 °C and continue stirring.

  • Monitor the reaction progress by taking aliquots every hour and analyzing them by HPLC.

  • Once the reaction is complete (typically >98% conversion of the starting material), cool the reactor to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • The crude product can then be purified by distillation or crystallization.

Protocol 2: Quantification of Thiol Groups using Ellman's Reagent

This protocol is for determining the concentration of the free thiol group in a sample of this compound, which is crucial for assessing purity and monitoring oxidation.

Materials:

  • Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0)

  • 0.1 M Phosphate buffer, pH 8.0

  • Sample containing this compound

  • Cysteine or another thiol standard for calibration

Procedure:

  • Prepare a calibration curve using known concentrations of the thiol standard.

  • Prepare a dilute solution of the this compound sample in the phosphate buffer.

  • In a cuvette, mix 50 µL of the sample solution with 2.5 mL of the phosphate buffer and 50 µL of the DTNB solution.

  • Incubate the mixture at room temperature for 15 minutes.

  • Measure the absorbance of the solution at 412 nm using a spectrophotometer.

  • Determine the concentration of the thiol group in the sample by comparing its absorbance to the calibration curve.

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield at Scale check_mixing Evaluate Mass and Heat Transfer start->check_mixing check_oxidation Investigate Potential for Oxidation start->check_oxidation check_temp Verify Temperature Control start->check_temp solution_mixing Optimize Stirring Speed and Impeller Design Consider Slower Reagent Addition check_mixing->solution_mixing Inefficient Mixing or Exotherm solution_oxidation Implement Inert Atmosphere (N2/Ar) Use Degassed Solvents check_oxidation->solution_oxidation Disulfide Impurities Detected solution_temp Improve Temperature Monitoring Perform Reaction Calorimetry check_temp->solution_temp Temperature Fluctuations

Caption: Troubleshooting workflow for addressing low reaction yields during scale-up.

Reaction_Pathways reactant This compound desired_product Desired Product (e.g., Thioether) reactant->desired_product Desired Reaction Pathway (e.g., Nucleophilic Attack) disulfide Disulfide Impurity reactant->disulfide Side Reaction: Oxidation of Thiol (promoted by O2, heat, certain catalysts) over_oxidation Over-oxidation Product (Aldehyde/Carboxylic Acid) reactant->over_oxidation Side Reaction: Oxidation of Alcohol (harsh conditions, strong oxidants)

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Purification of 2-Mercaptobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of impurities from 2-Mercaptobenzyl alcohol reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound reactions?

A1: The most prevalent impurity is the disulfide dimer, formed through the oxidation of the thiol group in this compound, especially when exposed to air.[1] Other potential impurities can include unreacted starting materials, such as thiosalicylic acid if the synthesis involves its reduction, and side-products from the reduction process, which may include the intermediate aldehyde.[2][3]

Q2: How can I prevent the formation of the disulfide impurity during my reaction?

A2: To minimize oxidation, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and work-up process.[4] Degassing solvents prior to use is also a recommended practice.

Q3: My purified this compound is a yellow oil, but the literature reports it as a solid. What does this indicate?

A3: Pure this compound is a solid with a melting point of 31-32 °C.[5][6] An oily appearance often suggests the presence of impurities that depress the melting point. Further purification is recommended to obtain the solid product.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for determining the purity of benzyl alcohol derivatives and identifying volatile impurities.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for identifying the main compound and any significant impurities present.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Presence of Disulfide Impurity

Symptom:

  • A higher molecular weight peak corresponding to the dimer is observed in the mass spectrum.

  • Broadened signals for the protons adjacent to the sulfur atom may be seen in the ¹H NMR spectrum.[1]

Troubleshooting Steps:

  • Reduction of the Disulfide: The disulfide bond can be cleaved to regenerate the desired thiol.

    • Method: Treat the crude product with a reducing agent. Common choices include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is odorless and does not contain a thiol group itself, simplifying subsequent purification.

    • General Protocol: Dissolve the impure product in a suitable solvent and add a slight excess of the reducing agent. Monitor the reaction by TLC or LC-MS until the disulfide is consumed.

  • Prevention during Work-up:

    • Conduct all extractions and washes under an inert atmosphere.

    • Use degassed solvents for the work-up procedure.

Issue 2: Difficulty in Removing Starting Material (Thiosalicylic Acid)

Symptom:

  • A peak corresponding to the molecular weight of thiosalicylic acid is present in the mass spectrum.

  • Characteristic signals of the carboxylic acid proton are observed in the ¹H NMR spectrum.

Troubleshooting Steps:

  • Aqueous Extraction:

    • Method: Perform a basic aqueous wash to remove the acidic thiosalicylic acid.

    • Protocol: During the work-up, wash the organic layer containing the product with a dilute solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). The thiosalicylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

  • Column Chromatography:

    • Method: If extractive work-up is insufficient, flash column chromatography can effectively separate the more polar thiosalicylic acid from the desired alcohol.

Issue 3: Low Yield After Purification

Symptom:

  • The final isolated mass of pure this compound is significantly lower than expected.

Troubleshooting Steps:

  • Reaction Completion:

    • Verification: Before starting the purification, confirm that the reaction has gone to completion using TLC or LC-MS to avoid purifying a mixture containing a large proportion of starting material.[4]

  • Purification Method Optimization:

    • Column Chromatography: Ensure the chosen solvent system provides good separation. A common starting point for benzyl alcohol derivatives is a mixture of hexanes and ethyl acetate.[8][9] The polarity can be gradually increased to elute the desired product.

    • Recrystallization: Select an appropriate solvent or solvent system. For compounds like this compound, a mixture of a solvent in which it is soluble (e.g., ethanol) and an anti-solvent in which it is less soluble (e.g., water) can be effective.[10]

Experimental Protocols

Flash Column Chromatography for Purification of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • Glass column

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine a suitable eluent by running a TLC of the crude material in various ratios of hexanes:ethyl acetate. A good starting point is a system that gives the desired product an Rf value of approximately 0.2-0.3.[8]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization of this compound

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: Slowly add hot deionized water to the hot ethanol solution until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data

The following tables provide a general overview of the expected outcomes of the purification processes. The actual results may vary depending on the initial purity of the crude material and the optimization of the purification protocol.

Table 1: Purification of this compound by Flash Column Chromatography

ParameterBefore PurificationAfter Purification
Appearance Yellow to brown oilColorless to pale yellow solid
Purity (by GC-MS) 85-95%>98%
Major Impurities Disulfide dimer, Thiosalicylic acid<1%
Typical Recovery N/A80-90%

Table 2: Purification of this compound by Recrystallization

ParameterBefore PurificationAfter Purification
Appearance Yellow to brown oil/solidWhite crystalline solid
Purity (by GC-MS) 85-95%>99%
Major Impurities Disulfide dimer<0.5%
Typical Recovery N/A70-85%

Visualizations

impurity_removal_workflow crude Crude this compound (with Disulfide & Thiosalicylic Acid) workup Aqueous Basic Wash (e.g., NaHCO3 soln.) crude->workup organic_layer Organic Layer (Product + Disulfide) workup->organic_layer aqueous_layer Aqueous Layer (Thiosalicylic Acid Salt) workup->aqueous_layer reduction Reduction (e.g., TCEP) organic_layer->reduction purification Purification (Column Chromatography or Recrystallization) reduction->purification pure_product Pure this compound purification->pure_product

Caption: Workflow for the removal of common impurities from this compound reactions.

troubleshooting_logic start Problem with Purified This compound check_impurity Identify Impurity (GC-MS, NMR) start->check_impurity disulfide Disulfide Detected? check_impurity->disulfide starting_material Starting Material (Thiosalicylic Acid) Detected? disulfide->starting_material No reduce Perform Reduction (e.g., TCEP) disulfide->reduce Yes low_yield Low Yield? starting_material->low_yield No basic_wash Perform Basic Wash (e.g., NaHCO3) starting_material->basic_wash Yes optimize_purification Optimize Purification (Column/Recrystallization) low_yield->optimize_purification Yes end Pure Product reduce->end basic_wash->end optimize_purification->end

Caption: Logical troubleshooting guide for common issues in this compound purification.

References

Validation & Comparative

2-Mercaptobenzyl Alcohol: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Mercaptobenzyl alcohol is a versatile thiol-containing organic molecule with potential applications across various domains of organic synthesis. Its unique structure, featuring both a nucleophilic thiol and a hydroxyl group on a benzene ring, offers distinct reactivity and properties. This guide provides an objective comparison of this compound with other commonly used thiols in several key synthetic applications. The comparisons are supported by available experimental data and established chemical principles.

I. Disulfide Bond Reduction

The reduction of disulfide bonds is a fundamental transformation in chemistry and biology, crucial for protein folding, activity assays, and the synthesis of thiol-containing molecules. Dithiothreitol (DTT) is the gold standard for this reaction due to its high reducing power and the formation of a stable six-membered ring upon oxidation.

Comparison with Dithiothreitol (DTT)

Table 1: Comparison of Disulfide Reducing Agents

FeatureThis compound (Predicted)Dithiothreitol (DTT)[1]Thiophenol
Mechanism Reversible thiol-disulfide exchangeIntramolecular cyclizationReversible thiol-disulfide exchange
Redox Potential (at pH 7) Not reported-0.33 VNot reported
Relative Efficiency LowerVery HighModerate
Odor Strong, unpleasantFaint, sulf-likeStrong, unpleasant
Applications General disulfide reductionProtein biochemistry, proteomicsGeneral organic synthesis

Experimental Protocol: Assay for Disulfide Reduction

A standard assay to compare the reducing potential of this compound and other thiols involves monitoring the reduction of a model disulfide compound, such as Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), spectrophotometrically.

  • Preparation of Reagents:

    • Prepare a stock solution of DTNB (10 mM) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare stock solutions of the thiols to be tested (e.g., this compound, DTT, thiophenol) at various concentrations (e.g., 1 mM, 10 mM, 100 mM) in the same buffer.

  • Reaction Setup:

    • In a cuvette, add the phosphate buffer and the DTNB stock solution to a final concentration of 100 µM.

    • Initiate the reaction by adding a specific concentration of the thiol solution.

  • Data Acquisition:

    • Monitor the increase in absorbance at 412 nm over time using a UV-Vis spectrophotometer. The product of DTNB reduction, 2-nitro-5-thiobenzoate (TNB²⁻), has a high molar absorptivity at this wavelength.

  • Data Analysis:

    • Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot.

    • Compare the rates obtained for different thiols at the same concentration to determine their relative reducing efficiencies.

Reaction Workflow: Disulfide Reduction by a Monothiol

G RSSR Disulfide (R-S-S-R) MixedDisulfide Mixed Disulfide (R-S-S-CH2-Ar) RSSR->MixedDisulfide + Thiol1 Thiol1 This compound (Ar-CH2-SH) MixedDisulfide->RSSR + R-SH (reverse) Product1 Reduced Thiol (R-SH) MixedDisulfide->Product1 + Thiol2 Thiol2 This compound (Ar-CH2-SH) OxidizedThiol Oxidized this compound (Ar-CH2-S-S-CH2-Ar) Product1->OxidizedThiol + Product2 Product2 Reduced Thiol (R-SH)

Caption: General mechanism of disulfide reduction by a monothiol.

II. Capping Agent in Nanoparticle Synthesis

Thiols are widely used as capping agents to stabilize metal nanoparticles, such as gold nanoparticles (AuNPs), by forming a self-assembled monolayer (SAM) on the particle surface. The nature of the thiol influences the size, stability, and functionality of the nanoparticles.

Comparison with Other Aromatic Thiols

Aromatic thiols like thiophenol and benzyl mercaptan are effective capping agents. This compound offers the additional functionality of a hydroxyl group, which can be used for further derivatization or to improve the hydrophilicity and biocompatibility of the nanoparticles. While direct comparative data for this compound is limited, its performance can be inferred from studies on similar thiols.

Table 2: Comparison of Thiol Capping Agents for Gold Nanoparticles

FeatureThis compound (Predicted)ThiophenolDodecanethiol (Aliphatic)
Binding to Gold Strong (Au-S bond)Strong (Au-S bond)Strong (Au-S bond)
Nanoparticle Stability HighHighVery High (in nonpolar solvents)
Hydrophilicity Moderate (due to -OH)LowVery Low
Potential for Functionalization High (via -OH group)Moderate (via aromatic ring)Low
Typical Nanoparticle Size Dependent on synthesis conditionsDependent on synthesis conditionsDependent on synthesis conditions

Experimental Protocol: Synthesis of Thiol-Capped Gold Nanoparticles (Brust-Schiffrin Method)

This two-phase method is a common procedure for synthesizing thiol-capped AuNPs.

  • Phase Transfer of Gold:

    • An aqueous solution of hydrogen tetrachloroaurate(III) (HAuCl₄) is mixed with a solution of a phase transfer catalyst (e.g., tetraoctylammonium bromide) in a nonpolar organic solvent (e.g., toluene).

    • The mixture is stirred vigorously until the aqueous phase becomes colorless, indicating the transfer of the gold salt to the organic phase.

  • Addition of Thiol:

    • A solution of the desired thiol (e.g., this compound, thiophenol, or dodecanethiol) in toluene is added to the organic phase containing the gold salt.

  • Reduction:

    • A freshly prepared aqueous solution of a strong reducing agent, such as sodium borohydride (NaBH₄), is added slowly to the mixture with vigorous stirring.

    • The color of the organic phase will change, typically to a dark brown or ruby red, indicating the formation of AuNPs.

  • Purification:

    • After the reaction is complete, the organic phase is separated, and the nanoparticles are precipitated by adding a nonsolvent (e.g., ethanol).

    • The precipitated nanoparticles are collected by centrifugation and washed several times to remove excess thiol and other reagents.

  • Characterization:

    • The size and morphology of the AuNPs are characterized by Transmission Electron Microscopy (TEM).

    • The optical properties are analyzed using UV-Vis spectroscopy, which should show a characteristic surface plasmon resonance peak.

    • The hydrodynamic size and stability can be assessed using Dynamic Light Scattering (DLS).

Workflow for Thiol-Capped Gold Nanoparticle Synthesis

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) HAuCl4 HAuCl4 TOAB TOAB HAuCl4->TOAB Phase Transfer Thiol Thiol (e.g., this compound) TOAB->Thiol Thiol Addition AuNP Thiol-Capped AuNP Thiol->AuNP Reduction (NaBH4) G Peptide1_Thioester Peptide-1-CO-SR Peptide1_ArylThioester Peptide-1-CO-SAr Peptide1_Thioester->Peptide1_ArylThioester + Catalyst Catalyst Ar-SH (Catalyst) Thioester_Intermediate Thioester-linked Intermediate Peptide1_ArylThioester->Thioester_Intermediate + Peptide2_Cys Peptide2_Cys H2N-Cys-Peptide-2 Ligated_Product Ligated Peptide Thioester_Intermediate->Ligated_Product S-to-N Acyl Shift G Start Molecule with Thiol and other Functional Groups Protection Protect Thiol (e.g., with a benzyl group) Start->Protection Reaction Reaction at another Functional Group Protection->Reaction Deprotection Deprotect Thiol (e.g., Hydrogenolysis) Reaction->Deprotection Final Final Product Deprotection->Final

References

A Comparative Analysis of the Reactivity of 2-Mercaptobenzyl Alcohol and Benzyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug development, understanding the nuanced reactivity of functionalized aromatic thiols is paramount. This guide provides a detailed comparative study of 2-Mercaptobenzyl alcohol and benzyl mercaptan, focusing on their intrinsic reactivity differences. This analysis is supported by established chemical principles and available experimental contexts, offering a valuable resource for researchers, scientists, and professionals in drug development.

Executive Summary

This guide delineates the reactivity profiles of this compound and benzyl mercaptan. While both compounds share the reactive thiol group, the presence of a hydroxyl group in the ortho position of this compound introduces significant differences in acidity, nucleophilicity, and susceptibility to oxidation. Benzyl mercaptan serves as a foundational model for benzylic thiol reactivity, characterized by its straightforward oxidation to dibenzyl disulfide and its utility in S-alkylation reactions. In contrast, this compound presents a more complex system where the hydroxyl group can modulate the reactivity of the thiol through intramolecular interactions and offer an additional site for chemical modification. This comparison aims to provide a predictive framework for the behavior of these compounds in various chemical environments.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound and benzyl mercaptan is presented below. These properties are fundamental to understanding their reactivity and handling in experimental settings.

PropertyThis compoundBenzyl Mercaptan
Molecular Formula C₇H₈OSC₇H₈S
Molecular Weight 140.20 g/mol 124.21 g/mol
Appearance Low melting solid (clear as melt)Colorless liquid
Melting Point 31-32 °C-30 °C
Boiling Point 94-96 °C at 0.2 mmHg194-195 °C
Density 1.21 g/mL at 25 °C1.058 g/mL at 20 °C
pKa Not readily available, expected to be slightly lower than benzyl mercaptan due to potential H-bonding~9.43 (in water)
Solubility Soluble in organic solventsSoluble in alcohol and ether; insoluble in water

Comparative Reactivity Analysis

The reactivity of these two molecules is primarily dictated by the thiol (-SH) group, but the ortho-hydroxyl group in this compound introduces significant modulation.

Acidity and Nucleophilicity

Thiols are generally more acidic than alcohols due to the larger size of the sulfur atom, which can better stabilize the negative charge of the resulting thiolate anion.[1][2] Consequently, both this compound and benzyl mercaptan are more acidic than benzyl alcohol. The corresponding thiolates are potent nucleophiles, readily participating in S-alkylation reactions.

The presence of the ortho-hydroxyl group in this compound can influence the acidity of the thiol through intramolecular hydrogen bonding. This interaction can either increase or decrease the acidity depending on the specific conformation and solvent environment. In nucleophilic substitution reactions, the hydroxyl group can also act as a competing nucleophile, particularly under basic conditions.

A study on phenanthroline-catalyzed 1,2-cis O- and S-furanosylations found that a thiol was unexpectedly less reactive than an alcohol, though it exhibited greater stereoselectivity.[3] This suggests that factors beyond simple nucleophilicity, such as hydrogen bonding interactions with reaction intermediates, can play a crucial role in determining reactivity.[3]

Oxidation Reactions

A hallmark reaction of thiols is their oxidation to disulfides. Benzyl mercaptan is readily oxidized in the presence of various oxidizing agents, including air, to form dibenzyl disulfide.[4] This reaction is a common pathway for the decomposition of benzyl mercaptan and is a key consideration in its storage and handling.

For this compound, the oxidation of the thiol group to a disulfide is also expected. However, the presence of the alcohol functionality introduces the possibility of intramolecular cyclization reactions following oxidation, or competitive oxidation of the alcohol itself, although the latter typically requires stronger oxidizing agents.

Experimental Protocols

General Protocol for Oxidation to Disulfide

This protocol describes a general method for the oxidation of a thiol to its corresponding disulfide using hydrogen peroxide as a mild and environmentally benign oxidizing agent.

Materials:

  • Thiol (Benzyl Mercaptan or this compound)

  • Ethyl acetate

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium iodide (NaI) or Iodine (I₂) as a catalyst

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Dissolve the thiol (1.0 mmol) in ethyl acetate (10 mL) in a round-bottom flask.

  • Add a catalytic amount of sodium iodide or iodine (0.01 mmol).

  • To this solution, add 30% hydrogen peroxide (1.0 mmol) dropwise at room temperature with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes.

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (10 mL).

  • Separate the organic layer and wash it with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude disulfide can be purified by column chromatography if necessary.

  • Characterize the product by NMR spectroscopy to confirm the structure of the disulfide.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key reaction pathways and a typical experimental workflow for studying thiol reactivity.

Oxidation_Pathway Thiol R-SH Disulfide R-S-S-R Thiol->Disulfide Oxidation Oxidant [O] Oxidant->Disulfide SN2_Reaction Thiolate R-S⁻ Thioether R-S-R' Thiolate->Thioether AlkylHalide R'-X AlkylHalide->Thioether SN2 Halide X⁻ Experimental_Workflow cluster_prep Reaction Setup cluster_analysis Analysis a Reactant Preparation (Thiol, Reagents) b Reaction (Solvent, Temperature) a->b c Workup & Purification (Extraction, Chromatography) b->c d Characterization (NMR, MS) c->d

References

Unveiling the Potential of 2-Mercaptobenzyl Alcohol: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the selection of optimal reagents is paramount to achieving desired molecular transformations with efficiency and precision. This guide provides a comprehensive evaluation of 2-Mercaptobenzyl alcohol as a synthetic reagent, offering a comparative analysis of its efficacy against established alternatives in key applications, supported by experimental data and detailed protocols.

This compound, a bifunctional molecule featuring both a nucleophilic thiol and a versatile benzyl alcohol moiety, presents intriguing possibilities in organic synthesis. Its utility spans from the critical role of a reducing agent for disulfide bonds to a potential building block in the construction of complex heterocyclic scaffolds and as a protecting group. This guide will delve into these applications, providing a clear, data-driven comparison to aid in the rational selection of reagents for your synthetic endeavors.

At a Glance: this compound vs. Alternatives

To facilitate a quick comparison, the following table summarizes the key attributes of this compound and its common alternatives in various synthetic applications.

ApplicationThis compoundCommon AlternativesKey Considerations
Disulfide Bond Reduction Effective, though quantitative data is limited in publicly available literature.Dithiothreitol (DTT): Highly effective, well-documented. Tris(2-carboxyethyl)phosphine (TCEP): Odorless, stable, and effective over a wide pH range. 2-Mercaptoethanol (β-ME): Commonly used, but volatile and has a strong odor.Efficacy, odor, stability, and reaction conditions.
Heterocycle Synthesis Potential precursor for sulfur-containing heterocycles (e.g., benzothiazines).2-Aminothiophenol: Widely used for benzothiazole and benzothiazine synthesis. Substituted Benzyl Halides: Versatile for introducing the benzyl motif.Availability of starting materials, reaction scope, and yield.
Protecting Group Chemistry Potential for protecting carboxylic acids or alcohols.Benzyl Alcohol: Common for protecting carboxylic acids as benzyl esters. Silyl Ethers (e.g., TBS, TIPS): Widely used for protecting alcohols.Ease of introduction and removal, stability to various reaction conditions.

In-Depth Analysis: Performance and Applications

Disulfide Bond Reduction: A Critical Role in Peptide and Protein Chemistry

The reduction of disulfide bonds is a fundamental transformation in peptide synthesis and protein chemistry, crucial for protein folding studies, and for the preparation of cysteine-containing peptides. While this compound possesses the necessary thiol group for this reduction, the gold standard in this field is Dithiothreitol (DTT).

Comparative Efficacy:

ReagentTypical ConcentrationReaction TimeKey AdvantagesDisadvantages
This compound Not widely reportedNot widely reportedPotentially less volatile than β-ME.Limited quantitative data on efficacy and optimal conditions.
Dithiothreitol (DTT) 1-10 mM15-30 minHighly effective, well-established protocols available.[1]Can be unstable in solution over time.
TCEP 5-50 mM15-60 minOdorless, stable in solution, effective over a broad pH range.Can be more expensive than thiol-based reagents.
2-Mercaptoethanol (β-ME) 10-100 mM30-60 minInexpensive and effective.Volatile with a strong, unpleasant odor.

Experimental Protocol: General Procedure for Disulfide Bond Reduction in Peptides

A general protocol for the reduction of a disulfide bond in a peptide using a thiol-based reducing agent is as follows:

  • Dissolve the disulfide-containing peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0).

  • Add a 10- to 100-fold molar excess of the reducing agent (e.g., DTT).

  • Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37 °C) for 1-4 hours.

  • Monitor the reaction progress by a suitable analytical technique, such as HPLC or mass spectrometry.

  • Once the reduction is complete, the excess reducing agent can be removed by size-exclusion chromatography or by acidification and extraction.

Synthesis of Heterocyclic Compounds: A Potential Building Block

The presence of both a thiol and a benzyl alcohol group in this compound makes it an attractive starting material for the synthesis of sulfur-containing heterocycles. For instance, it can be envisioned as a precursor for the synthesis of benzothiazine derivatives, which are of interest in medicinal chemistry.

While specific examples of this compound in the synthesis of a broad range of heterocycles are not extensively documented in readily available literature, its reactivity can be inferred from related chemistries. For example, the synthesis of benzothiazines often involves the reaction of 2-aminothiophenol with a suitable electrophile.[2][3] The thiol group of this compound could similarly participate in cyclization reactions.

Logical Workflow for Benzothiazine Synthesis:

G cluster_0 Synthesis of a Benzothiazine Derivative 2-Mercaptobenzyl_alcohol This compound Intermediate Thioether Intermediate 2-Mercaptobenzyl_alcohol->Intermediate Nucleophilic attack Electrophile Suitable Electrophile (e.g., α-halo ketone) Electrophile->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Base or Acid catalyst Benzothiazine Benzothiazine Derivative Cyclization->Benzothiazine

Caption: Proposed synthetic pathway to a benzothiazine derivative.

Protecting Group Chemistry: Masking Reactive Functionalities

The benzyl group is a workhorse protecting group in organic synthesis, particularly for carboxylic acids and alcohols, due to its stability under a wide range of conditions and its facile removal by hydrogenolysis.[4][5][6] this compound, containing a benzyl alcohol moiety, could potentially be used to introduce a benzyl-type protecting group.

Comparison of Benzyl-Based Protecting Groups:

Protecting Group SourceProtected GroupIntroduction ConditionsDeprotection Conditions
This compound Carboxylic Acid (as ester)Acid or base catalysisHydrogenolysis (expected)
Benzyl Alcohol Carboxylic Acid (as ester)Fischer esterification (acid catalysis)Hydrogenolysis (Pd/C, H₂)
Benzyl Bromide Alcohol (as ether)Williamson ether synthesis (strong base)Hydrogenolysis (Pd/C, H₂)

Experimental Workflow for Benzyl Ester Protection:

G cluster_0 Protection of a Carboxylic Acid Carboxylic_Acid Carboxylic Acid (R-COOH) Esterification Esterification (e.g., Fischer) Carboxylic_Acid->Esterification Protecting_Reagent This compound or Benzyl alcohol Protecting_Reagent->Esterification Protected_Acid Protected Carboxylic Acid (R-COOBn) Esterification->Protected_Acid

Caption: General workflow for benzyl ester protection.

Conclusion: A Reagent with Untapped Potential

This compound emerges as a synthetic reagent with considerable, albeit not fully explored, potential. Its primary established application lies in the domain of disulfide bond reduction, where it serves as a viable, though less documented, alternative to workhorse reagents like DTT and TCEP. For researchers seeking odorless or less volatile thiol-based reducing agents, further investigation into the quantitative efficacy of this compound is warranted.

In the realms of heterocyclic synthesis and protecting group chemistry, this compound represents a promising yet underexplored building block. Its bifunctional nature offers opportunities for novel synthetic strategies. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for chemists to begin exploring the utility of this versatile reagent in their own research, fostering innovation in the synthesis of complex molecules for a wide range of applications. As more data becomes available, the full scope of this compound's efficacy as a synthetic tool will undoubtedly be revealed.

References

A Comparative Guide to the Synthetic Routes of 2-Mercaptobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 2-Mercaptobenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The following sections detail the most common synthetic strategies, offering objective comparisons of their performance based on available experimental data.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and disadvantages. The choice of a particular route will often depend on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

Synthetic RouteStarting MaterialKey Reagents/StepsReported/Expected YieldReaction TimeKey AdvantagesKey Disadvantages
1. Reduction of Thiosalicylic Acid Thiosalicylic Acid1. Lithium Aluminum Hydride (LiAlH₄) 2. Aqueous workupGood to Excellent2-6 hoursShort and direct route from a commercially available starting material.Use of pyrophoric and highly reactive LiAlH₄ requires stringent anhydrous conditions and careful handling.
2. Catalytic Hydrogenation of Thiosalicylic Acid Thiosalicylic AcidH₂, Pt/SnO₂ catalystHigh4-8 hoursUtilizes milder conditions compared to metal hydride reductions and is amenable to scale-up.Requires specialized high-pressure hydrogenation equipment; catalyst can be expensive.
3. From 2-Nitrobenzyl Alcohol 2-Nitrobenzyl Alcohol1. Reduction of nitro group (e.g., NaBH₄/Cu NPs) to form 2-Aminobenzyl alcohol. 2. Diazotization of the amine. 3. Reaction with a sulfur source (e.g., potassium ethyl xanthate).Moderate (multi-step)8-16 hoursAvoids the direct handling of thiols until the final step.Multi-step synthesis with potentially lower overall yield and longer total reaction time.
4. From 2-Chlorobenzyl Alcohol 2-Chlorobenzyl AlcoholSodium hydrosulfide (NaSH)Moderate to Good4-10 hoursA direct nucleophilic substitution approach.The use of NaSH can lead to the formation of disulfide byproducts; NaSH is corrosive and releases toxic H₂S gas upon acidification.

Experimental Protocols

Route 1: Reduction of Thiosalicylic Acid with Lithium Aluminum Hydride

This method involves the direct reduction of the carboxylic acid functionality of thiosalicylic acid to a primary alcohol.

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere.

  • A solution of thiosalicylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

  • The resulting granular precipitate is filtered off and washed with THF.

  • The combined filtrate and washings are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by vacuum distillation or column chromatography.

Route 2: Catalytic Hydrogenation of Thiosalicylic Acid

This route employs a heterogeneous catalyst to reduce the carboxylic acid in the presence of hydrogen gas.

Protocol:

  • Thiosalicylic acid and a Pt/SnO₂ catalyst are placed in a high-pressure autoclave.

  • A suitable solvent, such as 1,4-dioxane, is added to the autoclave.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas.

  • The reaction mixture is heated and stirred for 4-8 hours, maintaining the hydrogen pressure.

  • After cooling to room temperature, the autoclave is carefully depressurized.

  • The catalyst is removed by filtration through a pad of celite.

  • The solvent is evaporated under reduced pressure, and the resulting crude product is purified by vacuum distillation.[1][2][3]

Route 3: Synthesis from 2-Nitrobenzyl Alcohol

This multi-step synthesis first converts the nitro group to an amine, which is then transformed into the thiol.

Protocol:

  • Reduction of 2-Nitrobenzyl Alcohol: 2-Nitrobenzyl alcohol is dissolved in a suitable solvent (e.g., water or methanol). A reducing agent system, such as sodium borohydride in the presence of copper nanoparticles (Cu NPs), is added portion-wise at an elevated temperature (e.g., 80 °C).[4] The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off, and the product, 2-aminobenzyl alcohol, is extracted with an organic solvent.

  • Diazotization and Thiol Introduction: The resulting 2-aminobenzyl alcohol is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric or sulfuric acid) at low temperatures (0-5 °C). The diazonium salt solution is then slowly added to a solution of a sulfur nucleophile, such as potassium ethyl xanthate. The intermediate xanthate is subsequently hydrolyzed under basic conditions to yield this compound.

  • The final product is isolated by extraction and purified by distillation or chromatography.

Route 4: Synthesis from 2-Chlorobenzyl Alcohol

This method relies on the nucleophilic substitution of the chlorine atom with a hydrosulfide salt.

Protocol:

  • 2-Chlorobenzyl alcohol is dissolved in a suitable solvent, such as a mixture of water and an organic co-solvent to improve solubility.

  • An excess of sodium hydrosulfide (NaSH) is added to the solution.

  • The reaction mixture is heated and stirred for several hours. The progress of the reaction is monitored by TLC or GC.

  • Upon completion, the reaction mixture is cooled and acidified carefully with a dilute acid (e.g., HCl) to protonate the thiolate. This step should be performed in a well-ventilated fume hood due to the release of H₂S gas.

  • The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification of the crude product is achieved by vacuum distillation.

Synthetic Route Workflows

The following diagrams illustrate the logical flow of the key synthetic routes described above.

cluster_0 Route 1: Reduction of Thiosalicylic Acid cluster_1 Route 2: Catalytic Hydrogenation cluster_2 Route 3: From 2-Nitrobenzyl Alcohol cluster_3 Route 4: From 2-Chlorobenzyl Alcohol Thiosalicylic Acid Thiosalicylic Acid 2-Mercaptobenzyl alcohol_1 2-Mercaptobenzyl alcohol_1 Thiosalicylic Acid->2-Mercaptobenzyl alcohol_1 LiAlH4, THF Thiosalicylic Acid_2 Thiosalicylic Acid_2 2-Mercaptobenzyl alcohol_2 2-Mercaptobenzyl alcohol_2 Thiosalicylic Acid_2->2-Mercaptobenzyl alcohol_2 H2, Pt/SnO2 2-Nitrobenzyl Alcohol 2-Nitrobenzyl Alcohol 2-Aminobenzyl Alcohol 2-Aminobenzyl Alcohol 2-Nitrobenzyl Alcohol->2-Aminobenzyl Alcohol Reduction Diazonium Salt Diazonium Salt 2-Aminobenzyl Alcohol->Diazonium Salt Diazotization 2-Mercaptobenzyl alcohol_3 2-Mercaptobenzyl alcohol_3 Diazonium Salt->2-Mercaptobenzyl alcohol_3 Sulfur source 2-Chlorobenzyl Alcohol 2-Chlorobenzyl Alcohol 2-Mercaptobenzyl alcohol_4 2-Mercaptobenzyl alcohol_4 2-Chlorobenzyl Alcohol->2-Mercaptobenzyl alcohol_4 NaSH

Caption: Overview of synthetic pathways to this compound.

Conclusion

The selection of an optimal synthetic route for this compound is a multifactorial decision. The reduction of thiosalicylic acid, either by LiAlH₄ or catalytic hydrogenation, offers the most direct pathways. The LiAlH₄ route is rapid but requires specialized handling of the reagent, while catalytic hydrogenation is a cleaner alternative suitable for larger scales but necessitates high-pressure equipment. The multi-step synthesis from 2-nitrobenzyl alcohol provides an alternative that avoids the early introduction of the thiol group, which can be advantageous in more complex syntheses. The route from 2-chlorobenzyl alcohol is a straightforward nucleophilic substitution but may present challenges with byproduct formation. Researchers and process chemists should carefully consider the factors outlined in this guide to select the most appropriate method for their specific needs.

References

The Obscure Player: Evaluating 2-Mercaptobenzyl Alcohol in the Arena of Thiol Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis and organic chemistry, the selection of an appropriate protecting group is a critical decision that profoundly influences reaction outcomes. While a multitude of protecting groups for the highly reactive thiol functional group have been developed and characterized, the utility of 2-mercaptobenzyl alcohol in this role remains largely undocumented in peer-reviewed literature. Extensive searches for its application, advantages, and comparative performance data have yielded no specific examples of its use as a thiol protecting group. This suggests that this compound is not a commonly employed protecting group in standard organic synthesis or peptide chemistry.

In the absence of direct data on this compound, this guide provides a comprehensive comparison of well-established and widely utilized thiol protecting groups. This analysis, supported by experimental data from the literature, will empower researchers to make informed decisions for their synthetic strategies.

A Comparative Analysis of Leading Thiol Protecting Groups

The choice of a thiol protecting group is dictated by factors such as its stability to various reaction conditions, the ease and selectivity of its removal (deprotection), and its impact on the overall yield and purity of the final product. The concept of "orthogonality" is paramount, referring to the ability to deprotect one functional group without affecting others in the molecule.

Below is a summary of the performance of several common thiol protecting groups.

Protecting GroupStructureCommon Protection ConditionsCleavage ConditionsRelative StabilityTypical Yields (%)Orthogonality & Remarks
Trityl (Trt) Trityl chloride, DIEA, DCMMild acid (e.g., TFA in DCM with scavengers), Oxidation (I₂), Heavy metal ions (Hg(OAc)₂)Acid labile85-95Orthogonal to Fmoc and Boc groups. Widely used in Fmoc-based solid-phase peptide synthesis (SPPS). Steric bulk can sometimes be advantageous.
Acetamidomethyl (Acm) Acm-Cl, baseMercury(II) acetate followed by H₂S, Iodine (I₂) in aqueous acetic acid, Silver saltsStable to TFA and piperidine80-90Orthogonal to Trt, tBu, and Mmt. Useful for selective disulfide bond formation post-synthesis.
tert-Butyl (tBu) Isobutylene, acid catalyst or tert-butyl bromide, baseStrong acids (e.g., HF, TFMSA), Mercury(II) acetate in TFAHighly stable to TFA and piperidine75-85Orthogonal to Acm and Mmt. Its high stability makes it suitable for complex syntheses where other groups are removed first.
p-Methoxybenzyl (Mmb) Mmb-Cl, baseStrong acids (HF, TFMSA), Oxidative cleavage (DDQ)More acid-labile than benzyl80-90Cleavage under milder acidic conditions than benzyl ethers allows for some selectivity.
4-Methoxytrityl (Mmt) Mmt-Cl, DIEA, DCMVery mild acid (e.g., 1-2% TFA in DCM)Very acid labile90-98Orthogonal to tBu and Acm. Its high acid sensitivity allows for selective deprotection in the presence of other acid-labile groups.

Experimental Protocols

Detailed methodologies for the protection of a generic thiol (R-SH) and the subsequent deprotection are provided below. These protocols are representative and may require optimization for specific substrates.

Protocol 1: Protection of a Thiol with Trityl (Trt) Group

Materials:

  • Thiol (R-SH)

  • Trityl chloride (Trt-Cl)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the thiol (1.0 eq) in anhydrous DCM.

  • Add DIEA (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add Trityl chloride (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of a Trityl (Trt) Protected Thiol

Materials:

  • Trityl-protected thiol (R-S-Trt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Trt-protected thiol in DCM.

  • Add TIS (5-10 eq) to the solution.

  • Add TFA (typically 5-50% v/v in DCM) to the mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • Purify the deprotected thiol by an appropriate method (e.g., precipitation, chromatography).

Visualizing Protection and Orthogonality

The following diagrams illustrate the general workflow of thiol protection and deprotection, and the concept of orthogonal protection which is critical for complex syntheses.

ProtectionDeprotectionWorkflow Thiol Free Thiol (R-SH) ProtectedThiol Protected Thiol (R-S-PG) Thiol->ProtectedThiol Protection Reaction Reaction at another site ProtectedThiol->Reaction Deprotection Deprotection Reaction->Deprotection Deprotection->Thiol Regeneration

Caption: General workflow of thiol protection and deprotection.

OrthogonalProtection cluster_0 Molecule with Multiple Protecting Groups cluster_1 Selective Deprotection of PG1 cluster_2 Selective Deprotection of PG2 Molecule R1-S-PG1 | R2-X-PG2 Deprotect1 Deprotection Condition A Molecule->Deprotect1 Deprotect2 Deprotection Condition B Molecule->Deprotect2 Intermediate1 R1-SH | R2-X-PG2 Deprotect1->Intermediate1 Intermediate2 R1-S-PG1 | R2-XH Deprotect2->Intermediate2

Caption: The concept of orthogonal protection.

Conclusion

While the exploration of novel protecting groups is an ongoing endeavor in organic chemistry, the current body of scientific literature does not support the use of this compound as a standard thiol protecting group. Researchers are therefore advised to rely on the well-characterized and extensively documented protecting groups detailed in this guide. The choice among Trityl, Acm, tBu, Mmb, and Mmt and other established groups should be guided by the specific requirements of the synthetic route, particularly the need for orthogonal deprotection strategies in the synthesis of complex molecules. The provided data and protocols offer a solid foundation for making these critical decisions.

A Comparative Guide to Purity Assessment of Synthesized 2-Mercaptobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative overview of common analytical techniques for assessing the purity of 2-Mercaptobenzyl alcohol, a versatile intermediate in the synthesis of various pharmaceutical compounds. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Mass Spectrometry (MS), and Melting Point analysis. This guide aims to equip researchers with the necessary information to select the most appropriate analytical strategy for their specific needs.

Introduction to this compound and its Purity

This compound (C₇H₈OS, CAS: 4521-31-7) is a key building block in organic synthesis.[1][2] Its synthesis, often involving the reduction of 2-carboxybenzaldehyde or derivatives of thiosalicylic acid, can lead to various impurities.[3][4][5][6] Common impurities may include unreacted starting materials, byproducts such as the corresponding disulfide, and residual solvents. Accurate and robust analytical methods are therefore essential to quantify the purity of synthesized this compound and to identify and quantify any impurities present.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key features of the most commonly employed techniques for the analysis of this compound.

TechniquePrincipleAdvantagesLimitationsTypical Purity Range
HPLC Separation based on differential partitioning between a stationary and mobile phase.High sensitivity for trace impurities, high resolution, well-established for quantitative analysis.Requires a chromophore for UV detection, potential for non-eluting impurities, method development can be time-consuming.95-99.9%
qNMR Signal intensity is directly proportional to the number of nuclei.Provides an absolute measure of purity without the need for a specific reference standard of the analyte, structurally informative.Lower sensitivity compared to HPLC for trace impurities, requires a certified internal standard, higher sample consumption.90-99.5%
Mass Spec Measurement of mass-to-charge ratio of ionized molecules.High sensitivity and specificity, provides molecular weight information, useful for impurity identification when coupled with a separation technique (e.g., GC-MS, LC-MS).Not inherently quantitative without an appropriate standard, matrix effects can suppress ionization.Primarily for identification
Melting Point Temperature at which a solid transitions to a liquid.Simple, rapid, and inexpensive.Sensitive to impurities which typically cause a depression and broadening of the melting point range, not suitable for liquids or amorphous solids.Qualitative indicator

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quality control of this compound, offering high throughput and sensitivity for detecting impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient starting from 60% acetonitrile and increasing to 95% over 20 minutes). Acidify the aqueous component with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Potential Impurities Detectable by HPLC:

  • 2-Carboxybenzaldehyde: More polar, will have a shorter retention time.

  • Thiosalicylic acid: More polar, will have a shorter retention time.

  • Bis(2-(hydroxymethyl)phenyl) disulfide: The disulfide dimer is less polar and will have a longer retention time.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Inject into HPLC B->C D Separation on C18 Column C->D E UV Detection (254 nm) D->E F Integrate Peaks E->F G Calculate Purity (% Area) F->G

Figure 1. HPLC analysis workflow for this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of an analyte signal to that of a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh a similar amount of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the methylene protons) and a signal from the internal standard.

  • Purity Calculation: The purity of the sample is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum B->C D Process Spectrum C->D E Integrate Signals D->E F Calculate Purity E->F

Figure 2. qNMR analysis workflow for this compound.
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized product and for identifying potential impurities, especially when coupled with a chromatographic separation technique.

Instrumentation:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

  • Optional: GC or LC system for sample introduction

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it into a coupled LC-MS or GC-MS system.

  • Data Interpretation: The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of this compound (140.20 g/mol ).[7] Peaks corresponding to the molecular weights of potential impurities can also be identified. Fragmentation patterns can provide further structural information.

Expected Mass Spectral Data:

  • This compound: [M+H]⁺ at m/z 141.03

  • Bis(2-(hydroxymethyl)phenyl) disulfide: [M+H]⁺ at m/z 279.07

MS_Logic A Synthesized Product B Ionization (e.g., ESI) A->B C Mass Analyzer B->C D Detector C->D E Mass Spectrum D->E F Molecular Ion Peak (m/z 141.03) E->F G Impurity Peaks E->G

Figure 3. Logical flow of mass spectrometry analysis.
Melting Point Analysis

A simple and rapid method to get a preliminary indication of purity.

Instrumentation:

  • Melting point apparatus

Procedure:

  • Sample Preparation: Place a small amount of the crystalline sample into a capillary tube.

  • Analysis: Heat the sample slowly in the melting point apparatus and observe the temperature range from the beginning of melting to the point where the entire sample is liquid.

Interpretation:

  • A pure sample of this compound should have a sharp melting point range close to its literature value of 31-32 °C.[2]

  • A broad melting range or a melting point significantly lower than the literature value suggests the presence of impurities.

Comparison with an Alternative: Thiosalicylic Acid

Thiosalicylic acid is a common precursor or potential impurity in the synthesis of this compound derivatives. Its presence can be monitored by the same analytical techniques.

Analytical PropertyThis compoundThiosalicylic Acid
Molecular Weight 140.20 g/mol 154.18 g/mol
Melting Point 31-32 °C164-169 °C[8]
HPLC Retention Less polar than thiosalicylic acidMore polar, shorter retention time
¹H NMR (DMSO-d₆) Aromatic protons (~7.0-7.4 ppm), CH₂ (~4.5 ppm), SH (~5.3 ppm), OH (~5.1 ppm)Aromatic protons (~7.2-8.0 ppm), SH (~5.5 ppm), COOH (~13.5 ppm)
MS (ESI+) [M+H]⁺ at m/z 141.03[M+H]⁺ at m/z 155.01

Conclusion

A multi-faceted approach is often the most effective strategy for the comprehensive purity assessment of synthesized this compound. HPLC is ideal for routine quality control and the detection of trace impurities. qNMR provides an accurate, absolute measure of purity and is invaluable for the characterization of reference standards. Mass spectrometry is essential for confirming the identity of the target compound and for identifying unknown impurities. Finally, melting point analysis serves as a quick and straightforward preliminary check of purity. By understanding the principles, advantages, and limitations of each technique, researchers can confidently assess the quality of their synthesized this compound, ensuring its suitability for downstream applications in drug discovery and development.

References

Comparative Biological Activity of 2-Mercaptobenzyl Alcohol Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct comparative studies on the biological activity of 2-Mercaptobenzyl alcohol and its derivatives are notably scarce in publicly available scientific literature. Research has predominantly focused on the derivatives of structurally related heterocyclic compounds, such as 2-mercaptobenzimidazole and 2-mercaptobenzothiazole. These derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects. This guide provides a comprehensive overview of the biological activities observed in these related derivatives as a predictive framework for the potential of this compound derivatives. We also present common experimental protocols and conceptual diagrams to guide future research in this area.

Biological Activity Profile: A Tale of Related Compounds

While data on this compound derivatives is limited, the extensive research on 2-mercaptobenzimidazole and 2-mercaptobenzothiazole derivatives offers valuable insights into the potential pharmacological properties that modifications to the this compound scaffold might unlock.

Antimicrobial Activity

Derivatives of 2-mercaptobenzimidazole have been extensively evaluated for their antimicrobial properties. Studies have shown that various synthesized derivatives exhibit good to excellent antifungal and antibacterial activity when compared to standard drugs like ciprofloxacin and trimethoprim. For instance, specific derivatives have shown significant activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans. The antimicrobial activity of these compounds is often evaluated using agar diffusion methods and broth dilution tests to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Antioxidant Activity

The antioxidant potential of these related derivatives has also been a subject of investigation. For example, N-acylhydrazone derivatives of 2-mercaptobenzimidazole have been synthesized and evaluated for their free radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1] Some of these derivatives have shown significant antioxidant potential, with IC50 values indicating their ability to scavenge free radicals.[1]

Enzyme Inhibition

Derivatives of 2-mercaptobenzimidazole have also been explored as enzyme inhibitors. For example, certain derivatives have been investigated for their α-glucosidase inhibition activity, which is relevant for the management of diabetes.[1] Molecular docking studies have often been employed to understand the mechanism of enzyme inhibition.[1]

Data Summary

Due to the lack of direct comparative studies between this compound and its derivatives, a quantitative data table for direct comparison cannot be provided. The table below summarizes the types of biological activities observed in derivatives of the closely related compound, 2-mercaptobenzimidazole, to serve as a reference for potential activities of this compound derivatives.

Biological ActivityAssay TypeTest Organism/SystemObserved Effect of DerivativesReference
Antimicrobial Agar Diffusion, Broth Dilution (MIC, MBC)S. aureus, E. coli, P. aeruginosa, B. subtilis, C. albicansGood to excellent antibacterial and antifungal activity
Antioxidant DPPH Radical ScavengingIn vitro chemical assaySignificant free radical scavenging activity (IC50 values reported)[1]
Enzyme Inhibition α-Glucosidase Inhibition AssayIn vitro enzyme assayInhibition of α-glucosidase activity (IC50 values reported)[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of common experimental protocols used to assess the biological activities discussed.

Antimicrobial Susceptibility Testing (Broth Dilution Method)
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Test Compounds: The synthesized derivatives and the parent compound are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in microtiter plates.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

  • Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is sub-cultured on agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable bacterial count.

DPPH Radical Scavenging Assay for Antioxidant Activity
  • Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Preparation of Test Compounds: The test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared in various concentrations.

  • Reaction Mixture: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples with that of the control (DPPH solution without the test compound). The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Visualizing Pathways and Workflows

Diagrams are essential tools for illustrating complex biological pathways and experimental procedures. The following diagrams are generated using Graphviz (DOT language) to provide a conceptual understanding.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_testing Biological Activity Testing cluster_analysis Data Analysis Parent_Compound 2-Mercaptobenzyl Alcohol Reaction Chemical Modification Parent_Compound->Reaction Derivatives Synthesized Derivatives Reaction->Derivatives Antimicrobial Antimicrobial Assays Derivatives->Antimicrobial Test Antioxidant Antioxidant Assays Derivatives->Antioxidant Test Enzyme_Inhibition Enzyme Inhibition Assays Derivatives->Enzyme_Inhibition Test Comparison Compare Activity to Parent Compound Antimicrobial->Comparison Antioxidant->Comparison Enzyme_Inhibition->Comparison SAR Structure-Activity Relationship Comparison->SAR

Caption: A conceptual workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway cluster_cell Cellular Environment ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammatory Response Oxidative_Stress->Inflammation Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Antioxidant_Derivative Antioxidant Derivative (e.g., Thiol-containing) Antioxidant_Derivative->ROS Scavenges

Caption: A simplified diagram illustrating the potential role of an antioxidant derivative in mitigating oxidative stress.

Future Directions and Conclusion

The significant biological activities observed in derivatives of 2-mercaptobenzimidazole and 2-mercaptobenzothiazole strongly suggest that this compound is a promising scaffold for the development of novel therapeutic agents. There is a clear need for future research to synthesize and evaluate derivatives of this compound directly, including the parent compound in these studies for a robust comparison. Such studies would enable the establishment of clear structure-activity relationships and guide the rational design of more potent and selective drug candidates. Researchers are encouraged to utilize the experimental protocols and conceptual frameworks presented in this guide to explore the untapped potential of this class of compounds.

References

A Comparative Cost-Effectiveness Analysis of 2-Mercaptobenzyl Alcohol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is a critical factor in the efficiency and economic viability of synthetic chemistry. This guide provides a comprehensive cost-effectiveness analysis of 2-Mercaptobenzyl alcohol as a thiol protecting group and linker, comparing its performance and economic profile against common alternatives such as Trityl (Trt), Acetamidomethyl (Acm), and p-Methoxybenzyl (PMB) groups.

The protection of thiol groups is a fundamental operation in multi-step organic synthesis, particularly in the fields of peptide synthesis, natural product synthesis, and drug discovery. The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed without affecting other functional groups. This analysis delves into the economic and performance aspects of this compound and its competitors to provide a clear framework for informed decision-making in the laboratory.

Performance and Cost Comparison of Thiol Protecting Groups

The choice of a thiol protecting group is often a trade-off between its cost, the efficiency of its introduction and removal, and its compatibility with other functionalities in the molecule. The following tables summarize the key quantitative data for a comparative analysis of this compound and its alternatives.

Table 1: Reagent and Protected Amino Acid Cost Comparison

Reagent/Protected Amino AcidTypical Price (USD/g)Notes
This compound7.93 - 33.60Price varies by vendor and purity.[1][2]
Trityl chloride~0.11 - 1.15Price for the protecting group reagent.
Fmoc-Cys(Trt)-OH19.48 - 176.67Price for the pre-protected amino acid.[3]
Acetamidomethyl chlorideN/ATypically formed in situ or used as a less common reagent.
Fmoc-Cys(Acm)-OH4.00 - 24.00Price for the pre-protected amino acid.[4]
p-Methoxybenzyl chloride~0.57 - 1.90Price for the protecting group reagent.
N-Boc-S-benzyl-D-cysteineN/AData not available for direct comparison.

Table 2: Deprotection Reagent Cost Comparison

Deprotection ReagentTypical Price (USD/mL or USD/g)Protecting Groups Cleaved
Trifluoroacetic acid (TFA)~0.31 - 0.60 / mLTrt, PMB (under strong acid conditions)[1][5][6]
Mercury(II) acetate~0.46 - 0.88 / gAcm[4][7][8][9]
Iodine~0.69 - 2.74 / gAcm[10][11][12]
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)~5.50 - 8.50 / gPMB[13][14]

Table 3: Performance Comparison of Thiol Protecting Groups

Protecting GroupProtection Yield (Typical)Deprotection ConditionsKey AdvantagesKey Disadvantages
This compound (as Benzyl type) Good to ExcellentStrong acid (HF, HBr/AcOH) or catalytic hydrogenation.Cost-effective for certain strategies.Harsh deprotection conditions; potential for side reactions.
Trityl (Trt) >90%Mild acid (e.g., TFA in DCM with scavenger).[15]High yielding protection; bulky group can offer steric protection; readily cleaved under mild acidic conditions.[15]Can be partially cleaved during some chromatographic purifications; potential for re-attachment of the trityl cation if not scavenged properly.[15]
Acetamidomethyl (Acm) 80-90%Mercury(II) acetate followed by a thiol, or iodine for oxidative cyclization.[15]Very stable to a wide range of conditions, allowing for orthogonal deprotection.[15]Deprotection requires heavy metals which can be toxic and require careful removal.
p-Methoxybenzyl (PMB) >85%Strong acid (e.g., neat TFA) or oxidative cleavage (e.g., DDQ).[15]Can be cleaved under conditions orthogonal to Trt and t-butyl groups.Stronger acid is required for cleavage compared to Trt, potentially affecting other acid-sensitive groups.

Experimental Protocols and Methodologies

For a comprehensive comparison, detailed experimental protocols for the introduction and removal of each protecting group are essential.

Protection of Thiols

Protocol 1: S-Alkylation using this compound (Illustrative)

To a solution of the thiol (1.0 eq) in a suitable solvent such as DMF or THF, is added a base (e.g., K₂CO₃, 1.2 eq). The mixture is stirred at room temperature for 30 minutes. This compound, activated as a halide or triflate (1.1 eq), is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Expected Yield: Generally good to excellent, depending on the substrate.

Protocol 2: Tritylation of Thiols

To a solution of the thiol (1.0 eq) in an aprotic solvent (e.g., DCM or THF), is added triethylamine (1.5 eq) and trityl chloride (1.2 eq). The reaction mixture is stirred at room temperature for several hours until completion. The reaction is then washed with water and brine, and the organic layer is dried and concentrated. The product is often purified by crystallization or column chromatography.

Reported Yield: Typically >90%.[15]

Protocol 3: Acetamidomethylation of Thiols

This protection is often carried out on cysteine residues during solid-phase peptide synthesis (SPPS) using Fmoc-Cys(Acm)-OH. For solution-phase synthesis, a thiol can be reacted with N-(hydroxymethyl)acetamide under acidic conditions.

Reported Yield: 80-90%.[15]

Protocol 4: p-Methoxybenzylation of Thiols

A solution of the thiol (1.0 eq) in DMF is treated with a base such as sodium hydride (1.1 eq) at 0 °C. After stirring for 30 minutes, p-methoxybenzyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification.

Reported Yield: Typically >85%.[15] A study on the p-methoxybenzylation of an alcohol using p-methoxybenzyltrichloroacetimidate reported a 96% yield.[3] Another method using p-methoxybenzyl alcohol and Yb(OTf)₃ in CH₂Cl₂ gave an 80% yield.

Deprotection of Thiol Protecting Groups

Protocol 5: Deprotection of Benzyl Ethers

Deprotection can be achieved by treatment with strong acids such as HBr in acetic acid or by catalytic hydrogenation using a palladium catalyst under a hydrogen atmosphere.

Protocol 6: Detritylation of Thioethers

The trityl group is typically removed by treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) in the presence of a scavenger such as triisopropylsilane (TIS) to prevent re-attachment of the trityl cation. The reaction is usually complete within 30-60 minutes at room temperature. A study reported the deprotection of trityl ethers in high yields (80-95%) using a catalytic amount of indium tribromide in aqueous acetonitrile.[16]

Protocol 7: Deprotection of Acm Group with Iodine

The Acm-protected peptide or molecule is dissolved in a suitable solvent mixture (e.g., DMF/water). A solution of iodine (5-10 equivalents) in the same solvent is added, and the mixture is stirred for 1-2 hours. The reaction is quenched by the addition of a reducing agent like sodium thiosulfate or ascorbic acid. The product is then isolated by precipitation or extraction. It is reported that the excess iodine can be quenched and the peptide isolated by a one-step ether precipitation.[17]

Protocol 8: Deprotection of PMB Ethers with DDQ

To a solution of the PMB-protected compound in a mixture of dichloromethane and water, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equivalents) is added portion-wise at 0 °C. The reaction is stirred and allowed to warm to room temperature. Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate. The product is extracted, and the organic layer is washed, dried, and purified. A reported procedure for the deprotection of a PMB ether using DDQ gave a 97% yield.

Signaling Pathways and Workflow Diagrams

The selection of a protecting group strategy is integral to the overall workflow of a synthetic project. The following diagrams, generated using Graphviz, illustrate the logical flow of protection and deprotection steps and their orthogonality.

Protection_Deprotection_Workflow cluster_protection Protection Strategies cluster_deprotection Deprotection Strategies Thiol Thiol P_Thiol Protected Thiol Thiol->P_Thiol Protection Reagent Protecting Group Reagent (e.g., this compound derivative) Reagent->P_Thiol Deprotected_Thiol Deprotected Thiol Cleavage_Reagent Cleavage Reagent (e.g., Acid, Oxidant) Cleavage_Reagent->Deprotected_Thiol P_Thiol_d Protected Thiol P_Thiol_d->Deprotected_Thiol Deprotection

General workflow for thiol protection and deprotection.

Orthogonal_Strategy Start Molecule with multiple functional groups including Thiol Protect_Thiol Protect Thiol with PG1 (e.g., Acm) Start->Protect_Thiol Other_Reactions Perform other synthetic transformations (PG1 is stable) Protect_Thiol->Other_Reactions Deprotect_Other Deprotect other functional groups (PG1 is stable) Other_Reactions->Deprotect_Other Deprotect_Thiol Selectively deprotect Thiol (PG1) (e.g., with Iodine) Deprotect_Other->Deprotect_Thiol Final_Product Final Product with free Thiol Deprotect_Thiol->Final_Product

Workflow illustrating an orthogonal protection strategy.

Conclusion

The cost-effectiveness of this compound as a thiol protecting group is highly dependent on the specific synthetic context. While the reagent itself is moderately priced, the harsh conditions often required for the removal of benzyl-type protecting groups can be a significant drawback, potentially leading to lower overall yields and the need for more extensive purification, thereby increasing costs.

In contrast, while the initial cost of reagents like Fmoc-Cys(Trt)-OH may be higher, the milder deprotection conditions can lead to higher purity and yield of the final product, which can be more cost-effective in the long run, especially for complex and sensitive molecules. The Acm group offers excellent orthogonality for the synthesis of molecules with multiple disulfide bonds, but the use of toxic mercury salts for its removal is a significant concern for safety and environmental reasons, and alternative methods using iodine can also present challenges with sensitive residues. The PMB group provides a valuable orthogonal strategy with its mild oxidative cleavage, offering a good balance of stability and ease of removal.

Ultimately, the choice of a thiol protecting group should be a strategic decision based on a holistic evaluation of reagent costs, reaction yields, purity of the final product, the complexity of the synthetic route, and the compatibility with other functional groups present in the molecule. This guide provides the foundational data to aid researchers in making the most cost-effective and synthetically efficient choice for their specific needs.

References

literature review of 2-Mercaptobenzyl alcohol applications and limitations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive review of 2-Mercaptobenzyl alcohol, focusing on its applications as a self-immolative linker in drug delivery systems. It offers an objective comparison with alternative linkers, supported by experimental data, and outlines key limitations for researchers and drug development professionals.

Introduction to this compound

This compound (2-MBA) is an organic compound featuring both a thiol (-SH) and a hydroxyl (-CH₂OH) group on a benzene ring. Its unique structure, particularly its isomers, has garnered significant interest in medicinal chemistry and drug delivery. The primary application of its analogues, specifically the para- and ortho-isomers of mercaptobenzyl alcohol, is as "self-immolative linkers." These linkers are crucial components in prodrug design, connecting a therapeutic agent to a carrier or a trigger moiety.[1] A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug.[2][3] This strategy is employed to overcome challenges such as poor solubility, rapid metabolism, toxicity, and to enable targeted drug delivery.[2][3][4]

Self-immolative linkers are designed to undergo a spontaneous, irreversible electronic cascade reaction upon activation by a specific stimulus (e.g., enzyme activity, pH change, reduction), leading to the release of the active drug.[1][5][6]

Applications in Self-Immolative Drug Release

The most prominent application of mercaptobenzyl alcohol derivatives is in stimuli-responsive prodrugs. The linker is typically attached to a drug via its benzylic alcohol group, while the thiol group is masked with a trigger. Cleavage of the trigger initiates a self-immolative process that liberates the drug.

Mechanism of Action: The release mechanism is highly dependent on the isomeric position of the thiol and alcohol groups. The para- and ortho-isomers of mercaptobenzyl alcohol are effective self-immolative systems, whereas the meta-isomer is stable and does not facilitate drug release following trigger cleavage.[1] The process for the para-isomer is a 1,6-elimination reaction.

  • Triggering Event: A specific physiological stimulus, such as the reduction of a disulfide bond, unmasks the free thiol group on the linker.

  • Electronic Cascade: The newly freed thiolate anion donates electrons into the aromatic ring.

  • Fragmentation: This electronic cascade leads to the cleavage of the bond connecting the drug to the benzylic position, releasing the active drug and a stable byproduct, thioquinone methide.

G cluster_2 Self-Immolation Cascade cluster_3 Release Products Prodrug Trigger-S-C₆H₄-CH₂-Drug Stimulus Stimulus (e.g., Reduction) Intermediate ⁻S-C₆H₄-CH₂-Drug (Thiolate Intermediate) Stimulus->Intermediate Trigger Cleavage Elimination 1,6-Elimination Intermediate->Elimination Electron Cascade Drug Active Drug Elimination->Drug Byproduct Thioquinone Methide (Byproduct) Elimination->Byproduct G cluster_workflow General Prodrug Workflow Admin Administer Prodrug Target Reach Target Site (e.g., Tumor, Organ) Admin->Target Distribution Activate Activate Trigger (Enzyme, pH, etc.) Target->Activate Local Stimulus Release Self-Immolation & Drug Release Activate->Release Linker Cleavage Effect Therapeutic Effect Release->Effect

References

Safety Operating Guide

Proper Disposal of 2-Mercaptobenzyl Alcohol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Mercaptobenzyl alcohol, a compound often utilized in chemical synthesis. Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.

Immediate Safety and Handling Precautions

This compound is a combustible solid with a strong, unpleasant odor.[1] It is classified as causing serious eye damage.[1] Therefore, stringent safety measures must be observed during handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Safety goggles or a face shield[1]

  • Chemical-resistant gloves (e.g., nitrile gloves)[2]

  • A laboratory coat

  • A dust mask (type N95 or equivalent) if handling the solid form

All handling of this compound, including preparation of solutions and disposal procedures, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

**Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste is a critical process that involves careful segregation, decontamination, and packaging. The following workflow provides a logical approach to managing this process.

1. Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing this compound, including unused stock solutions and reaction mixtures, in a designated hazardous waste container.[4] This container should be clearly labeled as "Hazardous Waste: this compound" and should include the appropriate hazard symbols.

  • Solid Waste: Dispose of contaminated solid waste, such as pipette tips, tubes, and gloves, in a separate, clearly labeled hazardous waste bag or container.[4][5] If these items are malodorous, they should be enclosed in a zip-lock bag before being placed in the final hazardous waste container.[5]

2. Decontamination of Glassware and Equipment:

  • All glassware, syringes, and other labware that have come into contact with this compound should be decontaminated.

  • This can be achieved by rinsing and/or submerging the items in a bleach solution within a fume hood.[6] The oxidation reaction with bleach helps to neutralize the malodorous thiol group.[3]

  • Allow the items to soak for an extended period, potentially up to 24 hours, to ensure complete oxidation.[5]

  • After soaking, rinse the glassware thoroughly with water before washing by normal methods.[6]

  • The used bleach solution should be collected as hazardous waste.[5]

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[7]

  • The absorbent material and any contaminated cleaning materials should be placed in a sealed container and disposed of as hazardous waste.[2][5]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.[2]

4. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous chemical waste.[7]

  • Do not pour this waste down the drain.[7]

  • Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7][8] Ensure all containers are tightly sealed and properly labeled before collection.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound.

ParameterValueSource
Flash Point113 °C (235.4 °F) - closed cup
Melting Point31-32 °C
Density1.21 g/mL at 25 °C
Storage Temperature2-8°C

Experimental Protocols

Decontamination of Glassware using Bleach Solution:

  • Preparation: Prepare a bleach bath in a designated plastic container within a chemical fume hood. A 1:1 mixture of commercial bleach and water is a common recommendation.[6]

  • Submersion: Carefully place the contaminated glassware and equipment into the bleach bath, ensuring they are fully submerged. For larger items that cannot be submerged, fill them with the bleach solution.[6]

  • Soaking: Allow the items to soak for at least 14 hours, or up to 24 hours for heavily contaminated items, to ensure complete oxidation of the thiol.[6]

  • Rinsing: After soaking, carefully remove the items from the bleach bath and rinse them thoroughly with water.

  • Waste Disposal: The used bleach bath should be collected and disposed of as hazardous waste.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Segregation & Initial Treatment cluster_2 Final Disposal start This compound Waste (Liquid or Solid) liquid_waste Collect Liquid Waste in Labeled Hazardous Container start->liquid_waste solid_waste Collect Solid Waste in Labeled Hazardous Container start->solid_waste decontaminate Decontaminate Glassware (e.g., Bleach Bath) start->decontaminate ehs_pickup Arrange for Pickup by EHS or Licensed Contractor liquid_waste->ehs_pickup solid_waste->ehs_pickup decontaminate->ehs_pickup final_disposal Proper Hazardous Waste Disposal ehs_pickup->final_disposal

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2-Mercaptobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Mercaptobenzyl alcohol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS No: 4521-31-7[1]

  • Molecular Formula: C7H8OS[1]

Primary Hazards:

  • Causes serious eye damage.[1][2][3]

  • May cause skin and respiratory irritation.[3][4]

  • Possesses a strong, unpleasant stench.[1]

Personal Protective Equipment (PPE) Requirements

The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[5]To protect against splashes that can cause serious eye damage.[1][2]
Skin Protection Chemically resistant gloves (e.g., nitrile or neoprene).[5] A flame-resistant lab coat should be worn.[5]To prevent skin contact, which may cause irritation.[3][4]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) should be used if dust or aerosols are generated outside of a fume hood.[2][5]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[3][4]
Footwear Sturdy, closed-toe shoes are required.[5]To protect feet from potential spills.

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls and Preparation:

  • All handling of this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to control vapor and dust exposure.[5]

  • Ensure that a safety shower and an operational eyewash station are readily accessible in the immediate work area.[5]

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Wear the mandatory PPE as specified in the table above. It is recommended to double-glove.[5]

  • Avoid direct contact with skin, eyes, and clothing.[1][4]

  • Do not inhale dust or vapors.[1]

  • Keep the container tightly closed when not in use.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • The recommended storage temperature is between 2°C and 8°C.[2]

  • Keep containers tightly sealed.[1]

Disposal Plan

1. Waste Segregation and Collection:

  • This compound and any contaminated materials must be disposed of as hazardous waste.

  • Use a dedicated, clearly labeled, and sealed container for all solid and liquid waste containing this chemical.

  • This includes contaminated PPE (such as gloves and disposable lab coats), weighing boats, and any cleaning materials.

2. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the sealed hazardous waste container.

  • For larger spills, evacuate the area and contact your institution's emergency response team.

  • Do not let the product enter drains.

3. Final Disposal:

  • Dispose of the hazardous waste container through an approved waste disposal plant.[1]

  • All disposal activities must be in accordance with federal, state, and local environmental regulations.[6]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Spill Management A Risk Assessment B Verify Fume Hood & Eyewash/Shower A->B C Select & Inspect PPE B->C D Don PPE C->D Proceed to Handling E Handle Chemical in Fume Hood D->E F Store Properly (2-8°C) E->F H Manage Spills E->H If Spill Occurs G Segregate Contaminated Waste F->G Generate Waste I Dispose via Approved Channels G->I H->G

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.